molecular formula C12H16O17Zn3 B12709286 Zinc citrate trihydrate CAS No. 178326-57-3

Zinc citrate trihydrate

Numéro de catalogue: B12709286
Numéro CAS: 178326-57-3
Poids moléculaire: 628.4 g/mol
Clé InChI: VSJRDSLPNMGNFG-UHFFFAOYSA-H
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Zinc citrate trihydrate is a high-purity, white crystalline powder with the chemical formula Zn₃(C₆H₅O₇)₂·3H₂O and a molecular weight of 628.4 g/mol . It is characterized by its odorlessness, neutral taste, and stability up to 250°C . This organic zinc salt is slightly soluble in water and soluble in diluted acids , and it possesses a high zinc content of approximately 31.3% . This compound is of significant value in diverse research fields. In oral care studies, it is investigated for its antimicrobial and anti-plaque properties, with recent metataxonomic analyses showing that it can beneficially modulate the composition and function of the dental plaque microbiome, including reducing glycolysis and shifting bacterial communities . Its role in zinc metabolism and bioavailability is also a key area of biochemical research, as it is an effectively absorbed organic source of the essential trace element zinc . Furthermore, its properties are utilized in material science for the development of functional additives and in agricultural research as a micronutrient . The mechanism of action for its antimicrobial effects is primarily bacteriostatic; zinc ions interfere with bacterial enzymatic processes, such as glycolysis, thereby inhibiting metabolic activity and biofilm regrowth . As a nutritional source, the zinc cation (Zn²⁺) is a crucial cofactor for over 200 enzymes involved in nucleic acid metabolism, protein synthesis, and cell division . This product is classified as For Research Use Only (RUO). It is strictly not for diagnostic, therapeutic, or personal use.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Propriétés

Numéro CAS

178326-57-3

Formule moléculaire

C12H16O17Zn3

Poids moléculaire

628.4 g/mol

Nom IUPAC

trizinc;2-hydroxypropane-1,2,3-tricarboxylate;trihydrate

InChI

InChI=1S/2C6H8O7.3H2O.3Zn/c2*7-3(8)1-6(13,5(11)12)2-4(9)10;;;;;;/h2*13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);3*1H2;;;/q;;;;;3*+2/p-6

Clé InChI

VSJRDSLPNMGNFG-UHFFFAOYSA-H

SMILES canonique

C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.O.O.O.[Zn+2].[Zn+2].[Zn+2]

Origine du produit

United States

Foundational & Exploratory

A Technical Guide to the Synthesis and Crystallization of Zinc Citrate Trihydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and crystallization methods for zinc citrate (B86180) trihydrate, a compound of significant interest in the pharmaceutical, nutraceutical, and food industries. This document details various synthetic routes, experimental protocols, and crystallization techniques, supported by quantitative data and visual workflows to facilitate understanding and replication.

Introduction to Zinc Citrate Trihydrate

This compound (Zn₃(C₆H₅O₇)₂·3H₂O) is an organic zinc salt valued for its high zinc content (approximately 31%), excellent bioavailability, and neutral taste.[1][2] It is a white crystalline powder, slightly soluble in water, and finds extensive application as a zinc supplement in pharmaceuticals and fortified foods, as well as an active ingredient in oral care products for its antimicrobial and anti-inflammatory properties.[1][2][3] The trihydrate form is noted for its superior fluidity and storage stability compared to the dihydrate.[4]

Table 1: Physicochemical Properties of this compound

PropertyValueReferences
Molecular FormulaC₁₂H₁₆O₁₇Zn₃[5]
Molecular Weight628.32 g/mol [4]
AppearanceWhite to almost white crystalline powder[1][3]
OdorOdorless[3]
Solubility in WaterSlightly soluble; possesses inverse solubility (more soluble at lower temperatures)[1][3]
Solubility in other solventsSoluble in diluted acids; practically insoluble in ethanol[3]
Zinc Content~31%[1][2]

Synthesis of this compound

The synthesis of this compound is primarily achieved through the neutralization reaction of a zinc source with citric acid in an aqueous medium. The most common zinc sources include zinc oxide, zinc carbonate, and zinc hydroxide (B78521). The choice of reactants and the control of reaction parameters such as temperature, pH, and stoichiometry are critical in determining the yield and purity of the final product.

Synthesis from Zinc Oxide

The reaction of zinc oxide (ZnO) with citric acid is a widely employed method due to the high purity and reactivity of zinc oxide.

Reaction: 3ZnO + 2C₆H₈O₇ → Zn₃(C₆H₅O₇)₂·3H₂O[4]

Experimental Protocol:

  • Preparation of Citric Acid Solution: Dissolve citric acid in deionized water. The solution can be heated to between 55-85°C to facilitate dissolution.[4][6]

  • Neutralization Reaction: Slowly add zinc oxide powder or a zinc oxide emulsion to the citric acid solution with constant stirring.[4][7] The reaction is typically carried out at temperatures ranging from 60°C to 95°C.[4][6][7]

  • Reaction Completion and Crystallization: Stir the mixture for 20-30 minutes after the addition of zinc oxide is complete.[4] The pH of the solution is a critical parameter and should be monitored. Some methods suggest pausing the addition of the zinc oxide emulsion when the pH reaches 2.7-3.3 to control crystallization.[8] The final pH is often adjusted to a range of 4.5-5.5 to achieve high purity.[9]

  • Isolation and Drying: The resulting precipitate of this compound is isolated by centrifugation or filtration. The solid is then washed, often with water and then absolute ethanol, and dried under vacuum at 85-95°C.[4][6]

Table 2: Reaction Parameters for Synthesis from Zinc Oxide

ParameterValueReferences
Zinc Oxide to Citric Acid Mass Ratio1:3-4[4]
Reaction Temperature60-95°C[4][6][7]
Reaction Time20-30 minutes[4]
Final pH4.5-5.5[9]
Drying Temperature85-95°C[4]
Synthesis from Zinc Carbonate

Zinc carbonate (ZnCO₃) can also be used as a starting material, reacting with citric acid to produce this compound and carbon dioxide gas.

Reaction: 3ZnCO₃ + 2C₆H₈O₇ → Zn₃(C₆H₅O₇)₂·3H₂O + 3CO₂↑[4]

Experimental Protocol:

  • Preparation of Citric Acid Solution: Prepare a citric acid solution in a reactor and heat to 75-85°C.[4]

  • Neutralization Reaction: Slowly add zinc carbonate to the heated citric acid solution while stirring.[4]

  • Reaction and Crystallization: Continue heating the mixture to 90-95°C and stir for 20-30 minutes to ensure complete reaction.[4]

  • Isolation and Drying: Separate the product by centrifugation, followed by drying at 85-95°C.[4]

Table 3: Reaction Parameters for Synthesis from Zinc Carbonate

ParameterValueReferences
Zinc Carbonate to Citric Acid Solution Mass Ratio1:2-2.5[4]
Reaction Temperature90-95°C[4]
Reaction Time20-30 minutes[4]
Drying Temperature85-95°C[4]
Hydrothermal Synthesis

Hydrothermal synthesis offers a method to produce zinc citrate with high purity and controlled morphology. This technique involves carrying out the reaction in a sealed vessel at elevated temperature and pressure.

Experimental Protocol:

  • Preparation of Zinc Hydroxide: Zinc hydroxide (Zn(OH)₂) can be prepared by reacting a solution of zinc nitrate (B79036) (Zn(NO₃)₂) with a sodium hydroxide (NaOH) solution. The precipitate is then aged and dried.

  • Hydrothermal Reaction: Place zinc hydroxide and a citric acid aqueous solution in a stainless steel reactor with a polytetrafluoroethylene (PTFE) liner. Heat the reactor at 120°C for 5 hours.

  • Product Recovery: After the reactor cools to room temperature, the product is collected by filtration. This method has been reported to yield zinc citrate hydrate (B1144303) with a high yield of 97.8%.

Crystallization Methods

The crystallization process is crucial for obtaining this compound with the desired crystal size, shape, and purity. Common crystallization techniques include cooling crystallization, evaporative crystallization, and antisolvent crystallization. The control of supersaturation, temperature, and pH are key factors influencing the crystallization outcome.

  • Cooling Crystallization: This method involves dissolving the synthesized zinc citrate in a suitable solvent at an elevated temperature to create a saturated solution, followed by controlled cooling to induce crystallization. The cooling rate can be optimized to control the crystal size distribution.

  • Evaporative Crystallization: In this technique, the solvent is slowly evaporated from the solution, increasing the concentration of zinc citrate and leading to crystallization once the supersaturation point is reached. This is often performed under reduced pressure to lower the evaporation temperature.

  • Antisolvent Crystallization: This method involves the addition of a solvent in which zinc citrate is insoluble (an antisolvent), such as ethanol, to an aqueous solution of the product.[6] This reduces the solubility of zinc citrate and causes it to precipitate.

The pH of the crystallization medium significantly impacts the uniformity and purity of the crystals. A pH range of 4.1 to 4.5 is reported to produce more homogeneous zinc citrate crystals.[9]

Characterization

The synthesized this compound should be characterized to confirm its identity, purity, and morphology.

  • Titration: The zinc content can be determined by titration with EDTA.

  • Thermogravimetric Analysis (TGA): TGA is used to determine the water of hydration and the thermal stability of the compound.

  • Fourier-Transform Infrared Spectroscopy (FT-IR): FT-IR spectroscopy can be used to identify the characteristic functional groups of the citrate ligand and confirm the formation of the salt.

  • X-ray Diffraction (XRD): XRD analysis is employed to determine the crystal structure and phase purity of the product.

  • Scanning Electron Microscopy (SEM): SEM provides information on the morphology and particle size of the synthesized crystals.

Mandatory Visualizations

Experimental Workflows

Synthesis_from_Zinc_Oxide cluster_prep Preparation cluster_reaction Reaction cluster_downstream Downstream Processing prep_citric Citric Acid Solution reaction Neutralization (60-95°C) prep_citric->reaction prep_zno Zinc Oxide Suspension prep_zno->reaction filtration Filtration/ Centrifugation reaction->filtration washing Washing (Water & Ethanol) filtration->washing drying Drying (85-95°C) washing->drying product Zinc Citrate Trihydrate drying->product

Caption: Workflow for the synthesis of this compound from zinc oxide.

Hydrothermal_Synthesis cluster_reactants Reactants cluster_synthesis Synthesis cluster_recovery Product Recovery zn_oh2 Zinc Hydroxide reactor Hydrothermal Reactor (120°C, 5h) zn_oh2->reactor citric_acid Citric Acid Solution citric_acid->reactor cooling Cooling to RT reactor->cooling filtration Filtration cooling->filtration product Zinc Citrate Hydrate filtration->product

Caption: Workflow for the hydrothermal synthesis of zinc citrate hydrate.

Relevant Biological Pathways

Given that zinc citrate is a common nutritional supplement, understanding the biological fate of its components is crucial.

Zinc_Absorption cluster_enterocyte lumen Intestinal Lumen (Zinc Citrate) zip4 ZIP4 Transporter lumen->zip4 Uptake enterocyte Enterocyte blood Portal Blood zn_ion Zn²⁺ zip4->zn_ion mt Metallothionein (Storage) zn_ion->mt Binding znt1 ZnT1 Transporter zn_ion->znt1 znt1->blood Efflux

Caption: Simplified diagram of zinc absorption in an intestinal enterocyte.

TCA_Cycle acetyl_coa Acetyl-CoA citrate Citrate acetyl_coa->citrate oxaloacetate Oxaloacetate oxaloacetate->citrate isocitrate Isocitrate citrate->isocitrate alpha_keto α-Ketoglutarate isocitrate->alpha_keto  NADH + CO₂ succinyl_coa Succinyl-CoA alpha_keto->succinyl_coa  NADH + CO₂ succinate Succinate succinyl_coa->succinate  GTP fumarate Fumarate succinate->fumarate  FADH₂ malate Malate fumarate->malate malate->oxaloacetate  NADH

Caption: The central role of citrate in the Tricarboxylic Acid (TCA) Cycle.

References

An In-depth Technical Guide to the Physicochemical Properties of Zinc Citrate Trihydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of zinc citrate (B86180) trihydrate. The information is tailored for researchers, scientists, and professionals in drug development, with a focus on quantitative data, detailed experimental methodologies, and the biological significance of its constituent ions.

Core Physicochemical Properties

Zinc citrate trihydrate is a white to almost white, odorless crystalline powder.[1][2] It is a hydrated salt of zinc and citric acid with the molecular formula Zn₃(C₆H₅O₇)₂·3H₂O and a molecular weight of approximately 628.32 g/mol .[3][4] This compound is valued in various industries, including pharmaceuticals and food science, for its high zinc content (approximately 31%) and superior bioavailability compared to inorganic zinc sources.[1]

Data Presentation: Quantitative Physicochemical Data

The following tables summarize the key quantitative physicochemical properties of this compound.

Property Value Reference
Molecular Formula Zn₃(C₆H₅O₇)₂·3H₂O[3]
Molecular Weight 628.32 g/mol [3][4]
Appearance White to almost white powder or fine crystals[1][2]
Odor Odorless[1]
Taste Neutral[1]
Zinc Content ~31% (dried basis)[1][2]
Solubility Observation Reference
Water Slightly soluble, possesses inverse solubility (more soluble at lower temperatures)[1][5]
Diluted Acid Soluble[1][5]
Ethanol (96%) Practically insoluble[1][5]
Hydrochloric Acid Soluble[3]
Ammoniacal Liquor Soluble[3]
Thermal Properties Observation Reference
Decomposition Proceeds in stages at temperatures between 50°C and 420°C, leading to the formation of nanocrystalline ZnO.[6]

Experimental Protocols

The following sections detail standardized methodologies for determining the key physicochemical properties of this compound.

Determination of Aqueous Solubility

Objective: To determine the equilibrium solubility of this compound in water at various temperatures to characterize its inverse solubility profile.

Methodology:

  • Sample Preparation: Add an excess amount of this compound to a series of sealed, temperature-controlled vials, each containing a known volume of deionized water.

  • Equilibration: Agitate the vials in a constant temperature shaker or water bath at a series of predetermined temperatures (e.g., 10°C, 25°C, 40°C, and 60°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid should be visually confirmed.

  • Phase Separation: After equilibration, centrifuge the vials at a high speed to sediment the undissolved solid.

  • Supernatant Extraction: Carefully extract a precise volume of the clear supernatant without disturbing the solid pellet.

  • Quantification: Analyze the concentration of zinc in the diluted supernatant using a calibrated analytical method such as Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES).

  • Calculation: Calculate the solubility of this compound in g/100 mL of water at each temperature based on the measured zinc concentration and the appropriate dilution factors.

Thermal Analysis by Thermogravimetric Analysis (TGA)

Objective: To investigate the thermal decomposition profile of this compound, including the temperatures of dehydration and decomposition, and the corresponding mass losses.

Methodology:

  • Instrument Calibration: Calibrate the TGA instrument for temperature and mass using appropriate standards.

  • Sample Preparation: Accurately weigh a small amount (typically 5-10 mg) of this compound into a TGA pan.

  • Analysis: Heat the sample in the TGA furnace under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10°C/min) over a specified temperature range (e.g., ambient to 600°C).

  • Data Acquisition: Continuously record the sample mass as a function of temperature.

  • Data Analysis: Analyze the resulting TGA curve to identify the temperature ranges of mass loss, corresponding to the loss of water molecules and the decomposition of the citrate moiety. The derivative of the TGA curve (DTG) can be used to determine the temperatures of maximum mass loss rate for each step.

Structural Characterization by Powder X-ray Diffraction (PXRD)

Objective: To obtain the powder X-ray diffraction pattern of this compound to confirm its crystalline structure and phase purity.

Methodology:

  • Sample Preparation: Gently grind a small amount of this compound powder to ensure a random orientation of the crystallites. Mount the powder onto a sample holder.

  • Instrument Setup: Configure the PXRD instrument with a suitable X-ray source (e.g., Cu Kα radiation). Set the appropriate scan parameters, including the 2θ range (e.g., 5° to 80°), step size, and scan speed.

  • Data Collection: Collect the diffraction pattern by scanning the sample over the specified 2θ range.

  • Data Analysis: Analyze the resulting diffractogram to identify the characteristic peaks (2θ values) and their relative intensities. This pattern serves as a fingerprint for the crystalline structure of this compound.

Hygroscopicity Assessment by Dynamic Vapor Sorption (DVS)

Objective: To quantitatively assess the hygroscopic nature of this compound by measuring its water vapor sorption and desorption characteristics.

Methodology:

  • Instrument Setup: Calibrate the DVS instrument for mass and relative humidity (RH).

  • Sample Preparation: Place a small, accurately weighed sample (typically 10-20 mg) of this compound onto the DVS sample pan.

  • Experimental Program:

    • Drying: Initially, dry the sample in the DVS chamber at 0% RH and a constant temperature (e.g., 25°C) until a stable mass is achieved.

    • Sorption Isotherm: Increase the RH in a stepwise manner (e.g., in 10% increments from 0% to 90% RH). At each step, allow the sample to equilibrate until the rate of mass change is below a defined threshold.

    • Desorption Isotherm: Subsequently, decrease the RH in a stepwise manner from 90% back to 0% RH, again allowing for equilibration at each step.

  • Data Analysis: Plot the change in mass (as a percentage of the initial dry mass) against the RH to generate sorption and desorption isotherms. The shape of the isotherm and the total moisture uptake provide a quantitative measure of the material's hygroscopicity.

Signaling Pathways and Biological Relevance

Once in a biological system, this compound dissociates into zinc ions (Zn²⁺) and citrate ions, each participating in distinct and crucial cellular pathways.

Zinc Signaling Pathways

Zinc is now recognized not only as a structural component of numerous proteins but also as a dynamic signaling molecule, acting as a "second messenger" to transduce extracellular stimuli into intracellular responses.[7] Cellular zinc homeostasis is tightly regulated by a network of transporters (ZIP and ZnT families) and binding proteins (metallothioneins).[8] Extracellular signals can trigger a transient increase in cytosolic free zinc, known as a "zinc wave," which can modulate the activity of various signaling proteins, including kinases and phosphatases, thereby influencing processes like cell proliferation, differentiation, and apoptosis.[7]

Zinc_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum Extracellular Signal Extracellular Signal Receptor Receptor Extracellular Signal->Receptor Binds ZIP Transporter ZIP Transporter Extracellular Signal->ZIP Transporter Can activate Intracellular Signaling Cascade Intracellular Signaling Cascade Receptor->Intracellular Signaling Cascade Activates Zinc Wave (Increased Free Zn2+) Zinc Wave (Increased Free Zn2+) ZIP Transporter->Zinc Wave (Increased Free Zn2+) Influx of Zn2+ ER Zinc Store ER Zinc Store Intracellular Signaling Cascade->ER Zinc Store Triggers Release Effector Proteins Effector Proteins Zinc Wave (Increased Free Zn2+)->Effector Proteins Modulates Activity Cellular Response Cellular Response Effector Proteins->Cellular Response Leads to ER Zinc Store->Zinc Wave (Increased Free Zn2+) Releases Zn2+

A simplified representation of a zinc signaling pathway.
Citrate in Cellular Metabolism

Citrate is a key intermediate in the citric acid cycle (also known as the Krebs cycle or TCA cycle), a central metabolic pathway for the production of cellular energy in the form of ATP.[9] The cycle occurs in the mitochondria and involves a series of enzymatic reactions that oxidize acetyl-CoA, derived from carbohydrates, fats, and proteins.[10] Beyond its role in energy metabolism, mitochondrial citrate can be transported to the cytosol, where it serves as a precursor for the synthesis of fatty acids and cholesterol. Cytosolic citrate also acts as an allosteric regulator of key enzymes in glycolysis and gluconeogenesis, thereby playing a pivotal role in coordinating cellular metabolic activities.[11]

Citric_Acid_Cycle cluster_cytosol Cytosol Pyruvate Pyruvate Acetyl-CoA Acetyl-CoA Pyruvate->Acetyl-CoA Citrate Citrate Acetyl-CoA->Citrate Oxaloacetate Oxaloacetate Oxaloacetate->Citrate Isocitrate Isocitrate Citrate->Isocitrate Citrate_cyto Citrate Citrate->Citrate_cyto Transport alpha-Ketoglutarate alpha-Ketoglutarate Isocitrate->alpha-Ketoglutarate -> NADH Succinyl-CoA Succinyl-CoA alpha-Ketoglutarate->Succinyl-CoA -> NADH Succinate Succinate Succinyl-CoA->Succinate -> GTP Fumarate Fumarate Succinate->Fumarate -> FADH2 Malate Malate Fumarate->Malate Malate->Oxaloacetate -> NADH Fatty Acid Synthesis Fatty Acid Synthesis Citrate_cyto->Fatty Acid Synthesis

The Citric Acid Cycle and the role of citrate in biosynthesis.

Conclusion

This technical guide provides a foundational understanding of the physicochemical properties of this compound for professionals in research and development. The presented data and experimental protocols offer a robust framework for the characterization and application of this important compound. Furthermore, the elucidation of the distinct biological roles of zinc and citrate ions underscores the potential for targeted therapeutic interventions and the importance of understanding their respective signaling and metabolic pathways.

References

"Zinc citrate trihydrate" solubility in various laboratory solvents

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Solubility of Zinc Citrate (B86180) Trihydrate in Various Laboratory Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of zinc citrate trihydrate in common laboratory solvents. Due to the compound's limited solubility and the scarcity of publicly available quantitative data, this document focuses on providing a thorough summary of qualitative and semi-quantitative solubility information, detailing the factors that influence dissolution, and presenting a standardized experimental protocol for determining solubility.

Introduction to this compound

This compound, with the chemical formula (C₆H₅O₇)₂Zn₃ · 3H₂O, is an organic zinc salt valued for its high zinc content (approximately 31%) and superior bioavailability compared to inorganic zinc sources. It is a white to almost white, odorless crystalline powder.[1][2] Its applications span the pharmaceutical, nutraceutical, and oral care industries, where it is utilized in dietary supplements, functional foods, and dental care products for its antimicrobial and anti-inflammatory properties.[2][3]

A key physicochemical property of this compound is its solubility, which significantly impacts its formulation, bioavailability, and efficacy. This guide aims to consolidate the available solubility data and provide researchers with the necessary information to handle this compound effectively in a laboratory setting.

Solubility Profile of this compound

The solubility of this compound is a complex characteristic influenced by the solvent system, temperature, and pH. The available data, largely qualitative, is summarized in the tables below.

Table 1: Qualitative Solubility of this compound in Various Solvents
SolventSolubility DescriptionCitations
WaterSlightly soluble, Poorly soluble, Moderately soluble[1][2][4][5][6][7]
Ethanol (96%)Practically insoluble[1][2][4][8]
Diluted Mineral AcidsSoluble[1][2][4][9][10]
Alkali HydroxidesSoluble[10]
Ammoniacal LiquorSoluble[9]
Organic SolventsPractically insoluble[11]
Table 2: Quantitative Solubility Data for this compound
SolventTemperature (°C)SolubilityCitations
Water20< 1 g/L
Dimethyl Sulfoxide (DMSO)Not Specified~258 ppm[12]

Note on Inverse Solubility: this compound is reported to exhibit inverse solubility, meaning its solubility in water is greater at lower temperatures.[1][2][4]

Factors Influencing Solubility

Several factors can significantly alter the solubility of this compound:

  • pH: The solubility of this compound is highly dependent on pH. It is more soluble in acidic conditions due to the protonation of the citrate ion, which shifts the equilibrium towards dissolution.[7][11][13] Conversely, it is also soluble in alkaline solutions.

  • Temperature: As noted, this compound exhibits inverse solubility in water, a critical consideration for dissolution and storage of its solutions.[1][2][4]

  • Presence of Other Ions: The solubility of zinc citrate can be enhanced by the presence of other ions that can form soluble complexes with zinc. For example, amino acids have been shown to increase the solubility of zinc citrate.

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of this compound, based on the widely accepted "shake-flask" method. This method is suitable for sparingly soluble salts.

Materials and Equipment
  • This compound (analytical grade)

  • Selected Solvents (e.g., deionized water, ethanol, DMSO, buffered solutions at various pH)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker bath or incubator

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm)

  • Apparatus for quantitative analysis of zinc (e.g., Atomic Absorption Spectrophotometer (AAS), Inductively Coupled Plasma-Optical Emission Spectrometer (ICP-OES), or Ion Chromatography (IC))

Procedure
  • Sample Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of the different solvents to be tested. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

  • Equilibration: Tightly cap the vials and place them in a constant temperature shaker set to the desired temperature (e.g., 25 °C). Agitate the samples for a predetermined period (e.g., 24 to 48 hours) to ensure that equilibrium is reached. A preliminary study may be required to determine the time to reach equilibrium.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the constant temperature to allow the excess solid to settle. Centrifuge the vials at a high speed to pellet the remaining undissolved solid.

  • Sample Extraction: Carefully withdraw a known volume of the clear supernatant using a syringe. Immediately filter the supernatant through a syringe filter to remove any remaining solid particles.

  • Dilution: Dilute the filtered supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical method to be used for quantification.

  • Quantification: Analyze the concentration of zinc in the diluted supernatant using a calibrated analytical instrument such as AAS, ICP-OES, or IC.

  • Calculation: Calculate the solubility of this compound in the solvent based on the measured zinc concentration, the dilution factor, and the molecular weight of this compound.

Experimental Workflow Diagram

G cluster_0 Preparation cluster_1 Equilibration cluster_2 Phase Separation cluster_3 Analysis A Add excess this compound to solvent B Agitate at constant temperature (24-48h) A->B C Centrifuge to pellet undissolved solid B->C D Filter supernatant C->D E Dilute supernatant D->E F Quantify Zinc concentration (AAS/ICP/IC) E->F G Calculate solubility F->G

Caption: Experimental workflow for determining the solubility of this compound.

Signaling Pathway and Logical Relationship Diagrams

While there are no specific signaling pathways directly involving the dissolution of this compound, a logical diagram can illustrate the factors affecting its solubility.

G cluster_0 Influencing Factors A Solubility of This compound B Solvent Properties B->A C Temperature C->A Inverse Relationship D pH D->A Higher in Acidic/Alkaline E Presence of Other Ions E->A Complexation Enhances

Caption: Factors influencing the solubility of this compound.

Conclusion

References

An In-depth Technical Guide to the Thermal Decomposition Analysis of Zinc Citrate Trihydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition of zinc citrate (B86180) trihydrate (Zn₃(C₆H₅O₇)₂·3H₂O), a compound of interest in pharmaceutical and material science applications. This document details the multi-stage decomposition process, presents quantitative data from thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), outlines typical experimental protocols, and visualizes the decomposition pathway.

Introduction

Zinc citrate is a widely used zinc supplement and food additive. Its hydrated forms, particularly zinc citrate trihydrate, are common starting materials in various chemical syntheses. Understanding the thermal behavior of this compound is crucial for determining its stability, purity, and for the controlled synthesis of zinc-based materials, such as nanocrystalline zinc oxide (ZnO). Thermal analysis techniques, primarily TGA and DSC, provide valuable insights into the dehydration and decomposition processes, revealing distinct stages of mass loss and associated thermal events.

The Thermal Decomposition Pathway

The thermal decomposition of this compound is a multi-step process that can be broadly categorized into three main stages:

  • Dehydration: The initial stage involves the loss of water of hydration.

  • Decomposition of Anhydrous Citrate: Following dehydration, the anhydrous zinc citrate decomposes into various intermediate organic salts and zinc carbonate.

  • Formation of Zinc Oxide: The final stage involves the decomposition of the intermediate products into the final stable residue, nanocrystalline zinc oxide.

The following diagram illustrates the logical progression of this decomposition process.

G A This compound (Zn₃(C₆H₅O₇)₂·3H₂O) B Dehydration (Loss of 3 H₂O) A->B Heat (50-250°C) C Anhydrous Zinc Citrate (Zn₃(C₆H₅O₇)₂) B->C D Decomposition of Organic Moiety C->D Heat (250-320°C) E Intermediate Products (e.g., Zinc Carbonate, Aconitates) D->E F Final Decomposition E->F Heat (320-420°C) G Nanocrystalline Zinc Oxide (ZnO) F->G

Caption: Logical workflow of the thermal decomposition of this compound.

Quantitative Thermal Analysis Data

The following tables summarize the quantitative data obtained from the thermal analysis of zinc citrate, showing the characteristic temperature ranges and corresponding mass losses for each decomposition stage.

Table 1: Thermal Decomposition Stages of Zinc Citrate Hydrate

StageProcessTemperature Range (°C)Mass Loss (%)Associated Thermal Event
1Dehydration50 - 250~9.0%Endothermic
2Decomposition of Anhydrous Citrate250 - 320VariesEndothermic
3Final Decomposition to ZnO320 - 420~44.0% (from anhydrous)Exothermic

Note: The precise temperatures and mass losses can vary depending on experimental conditions such as heating rate and atmosphere.

Experimental Protocols

Detailed methodologies are essential for reproducible thermal analysis. Below are typical experimental protocols for conducting TGA and DSC analysis on this compound.

4.1. Thermogravimetric Analysis (TGA)

This protocol is designed to measure the change in mass of a sample as a function of temperature.

  • Instrument: A thermogravimetric analyzer (e.g., Shimadzu DTG-60, Mettler Toledo TGA/SDTA 851e).

  • Sample Preparation: Accurately weigh approximately 5-10 mg of this compound powder into an alumina (B75360) or platinum crucible.

  • Atmosphere: The analysis can be conducted under an inert atmosphere (e.g., nitrogen) or in an oxidative atmosphere (e.g., air or oxygen), with a typical flow rate of 20-100 mL/min.[1][2]

  • Temperature Program:

    • Equilibrate at 25-30°C.

    • Ramp the temperature from the starting point to a final temperature of 600-1000°C.[3][4]

    • A linear heating rate of 5, 10, or 20°C/min is commonly used.[1][3][5]

  • Data Analysis: The resulting TGA curve plots mass loss (%) against temperature (°C). The derivative of this curve (DTG) can be used to identify the temperatures of maximum decomposition rates.

4.2. Differential Scanning Calorimetry (DSC)

This protocol measures the difference in heat flow between the sample and a reference as a function of temperature.

  • Instrument: A differential scanning calorimeter.

  • Sample Preparation: Accurately weigh 2-5 mg of this compound into an aluminum pan and seal it. An empty sealed pan is used as a reference.

  • Atmosphere: Typically conducted under an inert nitrogen atmosphere with a flow rate of 20-50 mL/min.

  • Temperature Program:

    • Equilibrate at a temperature below the onset of the first thermal event (e.g., 25°C).

    • Ramp the temperature at a controlled rate (e.g., 10°C/min) to a final temperature sufficient to cover all expected thermal events (e.g., 500°C).

  • Data Analysis: The DSC curve shows endothermic (heat absorbing) and exothermic (heat releasing) peaks corresponding to thermal events like dehydration and decomposition.

The following diagram outlines the general workflow for performing a thermal analysis experiment.

G cluster_prep Sample Preparation cluster_analysis TGA/DSC Analysis cluster_data Data Processing A Weigh Zinc Citrate Trihydrate (5-10 mg) B Place in Crucible (Alumina or Platinum) A->B C Load Sample and Reference into Analyzer B->C D Set Atmosphere (e.g., N₂, 50 mL/min) C->D E Program Temperature Ramp (e.g., 10°C/min to 600°C) D->E F Initiate Experiment E->F G Record Mass Loss vs. Temp (TGA) or Heat Flow vs. Temp (DSC) F->G H Analyze TGA/DSC Curves G->H I Identify Decomposition Stages and Thermal Events H->I

References

An In-depth Technical Guide to the Crystal Structure and Polymorphism of Zinc Citrate Trihydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Zinc Citrate (B86180) Trihydrate

Zinc citrate, the zinc salt of citric acid, is a widely used zinc supplement in pharmaceuticals, nutraceuticals, and food products due to its high zinc content and favorable bioavailability.[1] It exists in various hydrated forms, with the dihydrate and trihydrate being of significant interest. Zinc citrate trihydrate, in particular, has been reported to exhibit superior physical properties compared to its dihydrate counterpart, such as improved fluidity and resistance to caking, making it a preferred form for manufacturing and storage.[2][3]

The molecular formula of this compound is Zn₃(C₆H₅O₇)₂·3H₂O, with a corresponding molecular weight of approximately 628.32 g/mol .[2][4] Understanding the solid-state properties, including the crystal structure and polymorphism, of this active pharmaceutical ingredient (API) is crucial for ensuring product quality, stability, and performance.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReferences
Molecular FormulaZn₃(C₆H₅O₇)₂·3H₂O[2][4]
Molecular Weight~628.32 g/mol [2][4]
AppearanceWhite granular crystallization or powder[2]
OdorOdorless[2]
TasteTasteless[2]
SolubilitySlightly soluble in water; Soluble in hydrochloric acid and ammoniacal liquor[2]
Water ContentApproximately 8.6%[2]

Crystal Structure and Polymorphism

As of the latest literature review, a complete single-crystal X-ray diffraction structure of this compound has not been publicly reported. The absence of this fundamental data means that a detailed analysis of the crystal packing, hydrogen bonding network, and coordination geometry of the zinc atoms within the trihydrate crystal lattice cannot be definitively provided.

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical aspect of pharmaceutical development. Different polymorphs can exhibit distinct physicochemical properties, including solubility, dissolution rate, stability, and mechanical properties, which can impact the bioavailability and manufacturability of a drug product.

While no specific polymorphic forms of this compound have been detailed in the scientific literature, it is reasonable to presume that, like many pharmaceutical solids, it may exhibit polymorphism under different crystallization conditions. A systematic polymorph screen is therefore a necessary step in the comprehensive characterization of this material.

Experimental Protocols

This section outlines detailed methodologies for the synthesis and characterization of this compound, based on information from patents and related scientific publications.

Synthesis of this compound

Two primary methods for the synthesis of this compound have been described, both involving the reaction of a zinc source with citric acid in an aqueous solution.

Method 1: From Zinc Carbonate

  • Preparation of Citric Acid Solution: Dissolve citric acid in deionized water and heat the solution to 75-85 °C. Filter the solution to remove any impurities.

  • Neutralization Reaction: Slowly add zinc carbonate to the hot citric acid solution with constant stirring. The mass ratio of zinc carbonate to the citric acid solution is typically in the range of 1:2 to 1:2.5.

  • Reaction Completion and Crystallization: After the addition of zinc carbonate is complete, continue heating the mixture to 90-95 °C and stir for an additional 20-30 minutes.

  • Isolation and Drying: Isolate the precipitated this compound by centrifugation or filtration. Wash the solid with deionized water and subsequently dry it at 85-95 °C to obtain the final product.[2]

Method 2: From Zinc Oxide

  • Preparation of Citric Acid Solution: As described in Method 1.

  • Neutralization Reaction: Slowly add zinc oxide to the hot citric acid solution with constant stirring. The mass ratio of zinc oxide to the citric acid solution is typically in the range of 1:3 to 1:4.

  • Reaction Completion and Crystallization: Follow the same procedure as in Method 1.

  • Isolation and Drying: Follow the same procedure as in Method 1.[2]

Characterization Methods

A combination of analytical techniques is required to characterize the solid-state properties of this compound and to screen for potential polymorphs.

4.2.1. Powder X-ray Diffraction (PXRD)

  • Purpose: To identify the crystalline phase and to detect the presence of different polymorphs.

  • Sample Preparation: A small amount of the this compound powder is gently packed into a sample holder.

  • Instrumentation: A powder X-ray diffractometer equipped with a Cu Kα radiation source is typically used.

  • Data Collection: The sample is scanned over a 2θ range of, for example, 2° to 40°, with a step size of 0.02° and a dwell time of 1 second per step.

  • Data Analysis: The resulting diffraction pattern is analyzed for the positions and intensities of the diffraction peaks, which are characteristic of the crystal structure.

4.2.2. Thermal Analysis (Thermogravimetric Analysis - TGA and Differential Scanning Calorimetry - DSC)

  • Purpose: To determine the water content and to investigate the thermal behavior, including dehydration and decomposition events.

  • Sample Preparation: A few milligrams of the sample are accurately weighed into an aluminum pan.

  • Instrumentation: A simultaneous TGA/DSC instrument.

  • TGA Method: The sample is heated at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere from ambient temperature to, for example, 300 °C. The weight loss is recorded as a function of temperature. A weight loss of approximately 8.6% is expected for the trihydrate.[2]

  • DSC Method: The sample is heated and cooled at a controlled rate (e.g., 10 °C/min) to observe thermal events such as melting, crystallization, and solid-solid transitions.

4.2.3. Fourier-Transform Infrared (FTIR) Spectroscopy

  • Purpose: To identify the functional groups present in the molecule and to detect changes in the local chemical environment that may occur in different polymorphic forms.

  • Sample Preparation: The sample can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

  • Data Collection: The infrared spectrum is typically recorded over a range of 4000 to 400 cm⁻¹.

  • Data Analysis: The positions and shapes of the absorption bands corresponding to O-H, C=O, and C-O vibrations are analyzed.

Visualization of Workflows

The following diagrams, generated using the DOT language, illustrate key workflows relevant to the study of this compound.

SynthesisWorkflow cluster_reactants Reactants cluster_process Process cluster_product Product ZincSource Zinc Carbonate or Zinc Oxide Neutralization Neutralization Reaction (Stirring) ZincSource->Neutralization CitricAcid Citric Acid Solution (75-85 °C) CitricAcid->Neutralization Heating Heating (90-95 °C, 20-30 min) Neutralization->Heating Isolation Isolation (Centrifugation/Filtration) Heating->Isolation Drying Drying (85-95 °C) Isolation->Drying ZCT This compound Drying->ZCT

Caption: Synthesis workflow for this compound.

PolymorphScreeningWorkflow cluster_crystallization Crystallization Screening cluster_analysis Solid-State Analysis cluster_outcome Outcome Start Saturated Solution of Zinc Citrate Solvents Various Solvents (e.g., water, ethanol, acetone) Start->Solvents Conditions Different Conditions (e.g., temperature, cooling rate, evaporation rate) Solvents->Conditions PXRD Powder X-ray Diffraction (Phase Identification) Conditions->PXRD Primary Analysis Thermal Thermal Analysis (DSC, TGA) PXRD->Thermal Spectroscopy Spectroscopy (FTIR, Raman) PXRD->Spectroscopy Microscopy Microscopy (SEM, Hot-Stage) PXRD->Microscopy Polymorphs Identified Polymorphs and Solvates Thermal->Polymorphs Spectroscopy->Polymorphs Microscopy->Polymorphs

Caption: General workflow for polymorph screening.

Conclusion

This compound is a commercially important form of zinc citrate with advantageous physical properties. While its comprehensive structural characterization, particularly the determination of its single-crystal structure and the exploration of its polymorphic landscape, remains an area for future research, the available data on its synthesis and physicochemical properties provide a solid foundation for its use in various applications. The experimental protocols and analytical workflows detailed in this guide offer a practical framework for researchers and professionals involved in the development and quality control of products containing this compound. Further studies are warranted to fully elucidate the crystal structure and polymorphism of this compound, which will undoubtedly contribute to its optimal formulation and application.

References

The Intricate Dance of a Mineral: A Technical Guide to the Mechanism of Action of Zinc Citrate Trihydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Deep Dive into the Cellular and Molecular Mechanisms of Zinc Citrate (B86180) Trihydrate for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological mechanisms of action of zinc citrate trihydrate. Zinc, an essential trace element, plays a pivotal role in a myriad of physiological processes, and its citrate trihydrate form is a commonly utilized supplement. This document elucidates the cellular uptake, signaling cascades, and antimicrobial and immunomodulatory effects of zinc, with a focus on the data and methodologies pertinent to research and development.

Cellular Uptake and Homeostasis of Zinc

The journey of zinc from this compound into the biological system begins with its dissolution and the subsequent transport of zinc ions (Zn²⁺) across cellular membranes. Cellular zinc homeostasis is meticulously regulated by a sophisticated network of proteins to maintain a delicate balance, as both deficiency and excess can be cytotoxic.

1.1. The Role of Zinc Transporters

Two primary families of zinc transporters are responsible for maintaining intracellular zinc concentrations:

  • ZIP (Zrt- and Irt-like Protein) Family (SLC39A): These transporters facilitate the influx of zinc into the cytoplasm from the extracellular space or from intracellular organelles.[1][2]

  • ZnT (Zinc Transporter) Family (SLC30A): Conversely, this family of transporters is responsible for zinc efflux from the cytoplasm, either out of the cell or into intracellular compartments.[1][2]

The coordinated action of these transporter families ensures that the cytosolic free zinc concentration is kept in the picomolar to low nanomolar range, preventing cellular toxicity while ensuring a sufficient supply for biological functions.[3]

1.2. The Influence of Citrate

While direct comparative studies on the uptake of the trihydrate form are limited, research on zinc citrate suggests that the citrate moiety can influence zinc's bioavailability. In prostate cells, which naturally have high citrate levels, zinc is known to complex with citrate.[4] Studies have shown that mitochondrial zinc uptake can occur from zinc-citrate complexes, suggesting that citrate can act as a carrier for zinc transport.[4] However, in other contexts, high concentrations of extracellular citrate have been observed to reduce zinc uptake in lymphocytes.[5][6] This suggests a cell-type-specific and concentration-dependent role of citrate in modulating zinc transport.

Experimental Protocol: Measuring Intracellular Zinc Concentration using FluoZin-3 AM

This protocol describes a common method for quantifying changes in intracellular labile zinc concentrations.

Objective: To measure the intracellular zinc concentration in cultured cells following treatment with this compound.

Materials:

  • Cultured cells (e.g., cell line of interest)

  • This compound

  • FluoZin-3 acetoxymethyl (AM) ester

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS)

  • TPEN (N,N,N',N'-tetrakis(2-pyridinylmethyl)-1,2-ethanediamine) - a zinc chelator

  • Fluorescence microscope or plate reader

Procedure:

  • Preparation of Loading Solution: Prepare a stock solution of FluoZin-3 AM in DMSO. For the working solution, dilute the stock in HBSS to the desired final concentration (typically 1-5 µM). To aid in dye dispersal, pre-mix the FluoZin-3 AM stock with an equal volume of 20% Pluronic F-127 before final dilution.

  • Cell Loading:

    • Culture cells to the desired confluency on a suitable imaging plate or coverslip.

    • Remove the culture medium and wash the cells once with warm HBSS.

    • Add the FluoZin-3 AM loading solution to the cells and incubate for 30-60 minutes at 37°C in the dark.

  • Washing: Remove the loading solution and wash the cells twice with warm HBSS to remove any extracellular dye.

  • Treatment and Measurement:

    • Add HBSS containing the desired concentration of this compound to the cells.

    • Immediately begin acquiring fluorescence images or readings at an excitation wavelength of ~494 nm and an emission wavelength of ~516 nm.

    • Record the change in fluorescence intensity over time.

  • Control: At the end of the experiment, add TPEN (e.g., 10 µM) to chelate intracellular zinc and confirm the specificity of the fluorescent signal by observing a decrease in fluorescence.

Data Analysis: The change in fluorescence intensity is proportional to the change in the intracellular labile zinc concentration. Results can be expressed as a fold change over baseline or calibrated to absolute concentrations using established methods.[7]

Zinc as a Signaling Molecule

Beyond its structural and enzymatic roles, zinc acts as a second messenger, transducing extracellular signals into intracellular responses. This signaling is often rapid and transient, involving the release of zinc from intracellular stores or its influx through membrane transporters.

2.1. The Zinc-Sensing Receptor (GPR39)

A key player in extracellular zinc sensing is the G protein-coupled receptor 39 (GPR39), also known as the zinc-sensing receptor (ZnR).[8][9] Activation of GPR39 by extracellular zinc ions triggers a cascade of intracellular events.

dot

GPR39_Signaling_Pathway ZCT This compound Zn2_ext Extracellular Zn²⁺ ZCT->Zn2_ext dissociates GPR39 GPR39 (ZnR) Zn2_ext->GPR39 activates Gq Gq protein GPR39->Gq activates PI3K_AKT_pathway PI3K/AKT Pathway GPR39->PI3K_AKT_pathway activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP₂ PLC->PIP2 hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor PKC Protein Kinase C (PKC) DAG->PKC activates Ca2_cyto Cytosolic Ca²⁺ ↑ ER->Ca2_cyto releases Ca2_cyto->PKC co-activates MAPK_pathway MAPK Pathway (ERK1/2) PKC->MAPK_pathway activates Cellular_Response Cellular Responses (Proliferation, Survival) MAPK_pathway->Cellular_Response PI3K_AKT_pathway->Cellular_Response

Caption: GPR39 signaling cascade initiated by extracellular zinc.

Activation of GPR39 by zinc leads to the activation of Gαq proteins, which in turn stimulate phospholipase C (PLC).[10] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium (Ca²⁺) from the endoplasmic reticulum, leading to a transient increase in cytosolic Ca²⁺. This, along with DAG, activates protein kinase C (PKC) and subsequently downstream pathways like the mitogen-activated protein kinase (MAPK) cascade (including ERK1/2) and the PI3K/AKT pathway.[11][12] These pathways are crucial in regulating cell proliferation, differentiation, and survival.[9][13]

2.2. Modulation of Gene Expression

Zinc supplementation has been shown to alter the expression of a wide array of genes. The specific genes affected are cell-type dependent. For example, in prostate cells, zinc treatment can lead to the downregulation of numerous genes, while upregulating a smaller subset.[14] In the context of the immune system, zinc can modulate the expression of genes involved in inflammatory responses, such as S100A8 and S100A9.[15]

Antimicrobial and Anti-inflammatory Mechanisms

This compound is widely used in oral care products for its antimicrobial and anti-inflammatory properties.

3.1. Antimicrobial Activity

Zinc ions exhibit broad-spectrum antimicrobial activity against various oral bacteria. The proposed mechanisms include:

  • Enzyme Inhibition: Zinc can inhibit key bacterial enzymes, such as those involved in glycolysis, thereby disrupting their metabolic processes and acid production.[16][17]

  • Disruption of Ion Homeostasis: Zinc can interfere with the transport and homeostasis of other essential metal ions in bacteria.

  • Inhibition of Biofilm Formation: Zinc citrate has been shown to significantly inhibit the formation of microbial biofilms.[18]

Parameter Organism(s) Effect of Zinc Citrate Reference
Anaerobic Bacteria & Streptococci Reduction (in vivo, 14 days)Oral microflora24-52% reduction vs. control[18]
Anaerobic Bacteria & Streptococci Reduction (in vivo, 5 hours post-brushing)Oral microflora27-49% reduction[18]
Minimum Inhibitory Concentration (MIC)Periodontal pathogens3.91 mg/mL to 7.81 mg/mL[19]
Minimum Bactericidal Concentration (MBC)Periodontal pathogens7.81 mg/mL to 31.25 mg/mL[19]

Table 1: Quantitative Data on the Antimicrobial Efficacy of Zinc Citrate

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

Objective: To determine the lowest concentration of this compound that inhibits visible growth (MIC) and kills (MBC) a specific bacterium.

Materials:

  • This compound

  • Bacterial strain of interest (e.g., Streptococcus mutans)

  • Appropriate liquid growth medium (e.g., Brain Heart Infusion broth)

  • Sterile 96-well microtiter plates

  • Incubator

  • Spectrophotometer (for reading optical density)

  • Agar (B569324) plates

Procedure:

  • Preparation of Zinc Citrate Solutions: Prepare a stock solution of this compound in the appropriate solvent and sterilize by filtration. Create a series of two-fold serial dilutions in the growth medium in the wells of a 96-well plate.

  • Bacterial Inoculum: Prepare a standardized inoculum of the test bacterium (e.g., to a 0.5 McFarland standard).

  • Inoculation: Add the bacterial inoculum to each well of the microtiter plate containing the zinc citrate dilutions. Include positive (bacteria, no zinc) and negative (medium only) controls.

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C, 24-48 hours).

  • MIC Determination: The MIC is the lowest concentration of this compound at which there is no visible bacterial growth (or no significant increase in optical density compared to the negative control).

  • MBC Determination:

    • Take a small aliquot from the wells that showed no growth in the MIC assay.

    • Spread the aliquot onto an agar plate.

    • Incubate the plates.

    • The MBC is the lowest concentration that results in no bacterial growth on the agar plate.[19][20]

dot

Antimicrobial_Workflow start Start prepare_zct Prepare Serial Dilutions of this compound start->prepare_zct prepare_inoculum Prepare Standardized Bacterial Inoculum start->prepare_inoculum inoculate Inoculate Dilutions with Bacteria prepare_zct->inoculate prepare_inoculum->inoculate incubate Incubate inoculate->incubate determine_mic Determine MIC (No Visible Growth) incubate->determine_mic plate_no_growth Plate Aliquots from Wells with No Growth determine_mic->plate_no_growth Growth Inhibited incubate_plates Incubate Agar Plates plate_no_growth->incubate_plates determine_mbc Determine MBC (No Growth on Plates) incubate_plates->determine_mbc end End determine_mbc->end

Caption: Workflow for determining MIC and MBC of zinc citrate.

3.2. Immunomodulatory and Anti-inflammatory Effects

Zinc is crucial for the proper functioning of the immune system. It is involved in the development and function of various immune cells, including T cells, B cells, and macrophages. Zinc deficiency can lead to impaired immune responses. The anti-inflammatory actions of zinc are thought to be mediated, in part, by its ability to inhibit the activation of NF-κB, a key transcription factor that regulates the expression of pro-inflammatory cytokines.

Conclusion

This compound exerts its biological effects through a multifaceted mechanism of action. As a source of bioavailable zinc, it influences cellular processes through the modulation of zinc transporters and the activation of specific signaling pathways, such as the GPR39 cascade. Its well-documented antimicrobial and immunomodulatory properties underscore its utility in various therapeutic and supplemental applications. Further research focusing on the specific pharmacokinetics of the trihydrate form and its precise interactions with cellular machinery will continue to enhance our understanding and expand its potential applications in health and disease.

References

In Vitro Antibacterial Spectrum of Zinc Citrate Trihydrate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro antibacterial properties of zinc citrate (B86180) trihydrate. It consolidates available data on its spectrum of activity, details the experimental methodologies used for its evaluation, and explores its proposed mechanisms of action. This document is intended to serve as a valuable resource for researchers and professionals in the fields of microbiology, pharmacology, and drug development.

Quantitative Antibacterial Activity

The in vitro efficacy of zinc citrate trihydrate has been evaluated against a variety of bacterial species, with a significant focus on oral pathogens. The primary metrics for quantifying antibacterial activity are the Minimum Inhibitory Concentration (MIC) and the Minimum Bactericidal Concentration (MBC). The available data from various studies are summarized below.

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of Zinc Citrate

The following table presents the MIC and MBC values of zinc citrate against specific oral bacteria. It is important to note that one study indicated that zinc citrate exhibited higher MIC and MBC values for Streptococcus mutans and Streptococcus sobrinus compared to other zinc salts like zinc chloride, zinc sulfate, and zinc acetate, suggesting potentially lower efficacy in that specific experimental context[1].

Bacterial SpeciesMIC (mg/mL)MBC (mg/mL)Reference
Streptococcus mutans8> 8[1]
Streptococcus sobrinus1> 8[1]
Antimicrobial Activity of a Toothpaste Formulation Containing Zinc Citrate

A study evaluating a toothpaste formulation containing zinc citrate, alum, sodium fluoride, and xylitol (B92547) demonstrated significant antimicrobial activity against key periodontal pathogens. The MIC and MBC values for this formulation are presented below[2].

Bacterial SpeciesMIC of Formulation (mg/mL)MBC of Formulation (mg/mL)Reference
Bacteroides fragilis3.91 - 7.817.81 - 31.25[2]
Fusobacterium nucleatum3.91 - 7.817.81 - 31.25[2]
Porphyromonas gingivalis3.91 - 7.817.81 - 31.25[2]
Prevotella intermedia3.91 - 7.817.81 - 31.25[2]
Streptococcus mutans3.91 - 7.817.81 - 31.25[2]
Tannerella forsythia3.91 - 7.817.81 - 31.25[2]

This same study also noted a significant reduction in bacteria, exceeding 99.99%, within five minutes of exposure to the toothpaste formulation[2].

Experimental Protocols

The determination of the in vitro antibacterial spectrum of this compound relies on standardized and reproducible experimental protocols. The most common methods employed are the broth microdilution method for determining MIC and MBC values, and the agar (B569324) diffusion method for assessing antimicrobial susceptibility.

Broth Microdilution Method for MIC and MBC Determination

This method is a widely accepted technique for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism (MIC)[3][4].

Experimental Workflow:

  • Preparation of Bacterial Inoculum: A standardized suspension of the test bacteria is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth) and its turbidity is adjusted to a 0.5 McFarland standard, which corresponds to approximately 1 x 10⁸ CFU/mL[3][5]. This suspension is then further diluted to achieve a final concentration of about 5 x 10⁵ CFU/mL in the test wells[6].

  • Serial Dilution: A two-fold serial dilution of this compound is performed in a 96-well microtiter plate containing the broth medium[3][6].

  • Inoculation: Each well is inoculated with the standardized bacterial suspension[1][6]. Control wells are included: a growth control (bacteria and broth without the antimicrobial agent) and a sterility control (broth only)[6].

  • Incubation: The microtiter plate is incubated at 37°C for 18-24 hours[3][6].

  • MIC Determination: After incubation, the wells are visually inspected for turbidity. The MIC is recorded as the lowest concentration of this compound in which no visible bacterial growth is observed[3][6].

  • MBC Determination: To determine the MBC, a small aliquot from the wells showing no visible growth is sub-cultured onto an appropriate agar medium. The plates are then incubated at 37°C for 24 hours. The MBC is the lowest concentration that results in a 99.9% reduction in the number of viable bacteria[7].

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_inoculum Prepare Standardized Bacterial Inoculum inoculation Inoculate Microtiter Plate Wells prep_inoculum->inoculation prep_dilution Prepare Serial Dilutions of this compound prep_dilution->inoculation incubation Incubate at 37°C for 18-24h inoculation->incubation mic_determination Determine MIC (No Visible Growth) incubation->mic_determination subculture Subculture from Clear Wells onto Agar mic_determination->subculture mbc_determination Determine MBC (99.9% Kill Rate) subculture->mbc_determination G cluster_zinc This compound cluster_bacteria Bacterial Cell cluster_outcome Antibacterial Effect zinc_ion Zinc Ion (Zn²⁺) enzyme_inhibition Enzyme Inhibition (Glycolysis, Metabolism) zinc_ion->enzyme_inhibition acid_inhibition Inhibition of Acid Production zinc_ion->acid_inhibition vsc_reduction Reduction of Volatile Sulfur Compounds zinc_ion->vsc_reduction metabolic_impairment General Metabolic Impairment zinc_ion->metabolic_impairment bacteriostatic Bacteriostatic/ Bactericidal Activity enzyme_inhibition->bacteriostatic acid_inhibition->bacteriostatic vsc_reduction->bacteriostatic metabolic_impairment->bacteriostatic

References

An In-depth Technical Guide to the Cellular Uptake and Metabolism of Zinc Citrate Trihydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zinc, an essential trace element, plays a pivotal role in a myriad of physiological processes, including enzymatic catalysis, protein structure stabilization, and cellular signaling. The bioavailability and cellular assimilation of zinc are critically dependent on the chemical form in which it is delivered. Zinc citrate (B86180) trihydrate has emerged as a zinc salt of interest due to its high zinc content and favorable sensory properties. This technical guide provides a comprehensive overview of the current understanding of the cellular uptake and metabolism of zinc citrate trihydrate. It delves into the molecular mechanisms of zinc transport across the plasma membrane, the intracellular fate of zinc and citrate, and the key proteins involved in maintaining zinc homeostasis. This document is intended to be a valuable resource for researchers, scientists, and drug development professionals working on zinc supplementation and therapeutics.

Physicochemical Properties of this compound

This compound is a white, odorless crystalline powder with the chemical formula Zn₃(C₆H₅O₇)₂·3H₂O and a molecular weight of 628.32 g/mol . It is characterized by a high zinc content of approximately 31%.[1][2] The compound is slightly soluble in water but readily dissolves in dilute acids.[1][2][3] One of its notable properties is its inverse solubility, meaning it is more soluble at lower temperatures.[1]

Bioavailability of Zinc Citrate

The bioavailability of zinc from zinc citrate is a key factor in its efficacy as a nutritional supplement. Studies have shown that zinc citrate has a high bioavailability, comparable to that of zinc gluconate and superior to zinc oxide.[4][5] A human study using a double-isotope tracer method reported a median fractional absorption of zinc from zinc citrate of 61.3% when administered as a supplement without food.[6] This high absorption rate makes zinc citrate an effective source for delivering zinc to the body.

Cellular Uptake of Zinc from Zinc Citrate

The uptake of zinc into cells is a complex process mediated by specific transporter proteins. While direct kinetic data for the cellular uptake of zinc exclusively from this compound is limited in the available literature, the general mechanisms of zinc transport provide a strong framework for understanding its assimilation.

The Role of Zinc Transporter Families

The transport of zinc across the plasma membrane is primarily facilitated by two families of solute carriers:

  • The ZIP (Zrt- and Irt-like Protein) Family (SLC39A): This family consists of 14 members in humans and is responsible for the influx of zinc into the cytosol from the extracellular space or from within intracellular organelles.[3][7]

  • The ZnT (Zinc Transporter) Family (SLC30A): This family comprises 10 members in humans and functions to decrease cytosolic zinc concentrations by exporting zinc out of the cell or sequestering it into intracellular compartments.[7]

The uptake of zinc from the intestinal lumen into enterocytes is a critical first step in systemic zinc absorption. The ZIP4 transporter, located on the apical membrane of enterocytes, plays a crucial role in this process.[1][8] Once inside the enterocyte, the ZnT1 transporter on the basolateral membrane facilitates the export of zinc into the bloodstream.[7]

Kinetics of Cellular Zinc Uptake

Studies on intestinal cell models, such as Caco-2 cells, have provided insights into the kinetics of zinc uptake. The uptake of zinc at the apical membrane of Caco-2 cells is a saturable process, indicating carrier-mediated transport, and also has a non-saturable, diffusional component at higher concentrations.[9]

Cell Type/TissueZinc SourceKinetic ParameterValueReference
Caco-2 Cells (Apical)Not SpecifiedKt41 µM[9]
Caco-2 Cells (Apical)Not SpecifiedVmax0.3 nmols/cm²/10 min[9]
Rat Ventral Prostate MitochondriaZinc CitrateKm~31 µM[10]
Rat Ventral Prostate MitochondriaZinc CitrateVmax~0.42 nmol/mg protein/min[10]
Rat Intestine (in vivo)Zinc ChlorideKm (Duodenum)1.44 ± 0.33 mM[11]
Rat Intestine (in vivo)Zinc ChlorideJmax (Duodenum)5.32 ± 1.46 nmol/min/cm[11]
Rat Intestine (in vivo)Zinc ChlorideKm (Jejunum)0.51 ± 0.17 mM[11]
Rat Intestine (in vivo)Zinc ChlorideJmax (Jejunum)2.57 ± 0.39 nmol/min/cm[11]

Table 1: Kinetic Parameters of Zinc Uptake in Different Experimental Models.

Intracellular Fate and Metabolism

Upon entering the cell, both the zinc and citrate moieties of this compound are integrated into the cell's metabolic and signaling pathways.

The Fate of Intracellular Zinc

Once in the cytosol, zinc is carefully managed to maintain a low concentration of free zinc ions, typically in the picomolar to low nanomolar range, to prevent toxicity.[7] The majority of intracellular zinc is buffered or utilized in one of the following ways:

  • Binding to Metallothioneins (MTs): These are small, cysteine-rich proteins that act as the primary intracellular buffer for zinc.[10] Metallothionein (B12644479) expression is induced by zinc, providing a mechanism for the cell to safely store excess zinc.[12][13]

  • Incorporation into Zinc-Dependent Enzymes and Proteins: Zinc is a crucial cofactor for over 300 enzymes and is a structural component of numerous proteins, including transcription factors.[7]

  • Sequestration into Organelles: Zinc can be transported into various organelles, such as the endoplasmic reticulum, Golgi apparatus, and mitochondria, by ZnT transporters.[7]

The Fate of Intracellular Citrate

The citrate anion is a central molecule in cellular metabolism. While there is no evidence to suggest that citrate from exogenous zinc citrate follows a different metabolic pathway than endogenous citrate, its entry into the cell contributes to the intracellular citrate pool.

Citrate that is transported into the cytosol from the mitochondria or from extracellular sources can be cleaved by the enzyme ATP-citrate lyase into acetyl-CoA and oxaloacetate.[14] Acetyl-CoA is a precursor for the synthesis of fatty acids and cholesterol, while oxaloacetate can be used in the Krebs cycle or for gluconeogenesis.[14]

Signaling Pathways and Logical Relationships

The cellular uptake and metabolism of zinc are intricately linked to various signaling pathways. The diagrams below, generated using the DOT language for Graphviz, illustrate these relationships.

CellularZincUptake cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space (Cytosol) Zinc Citrate Zinc Citrate ZIP ZIP Transporter Zinc Citrate->ZIP Dissociation & Binding Citrate Citrate Zinc Citrate->Citrate Zn2+ Zn2+ ZIP->Zn2+ Influx MT Metallothionein (Zinc Storage) Zn2+->MT Binding Enzymes Zinc-Dependent Enzymes Zn2+->Enzymes Incorporation ZnT ZnT Transporter Zn2+->ZnT Efflux/Sequestration ACLY ATP-Citrate Lyase Citrate->ACLY Acetyl-CoA Acetyl-CoA ACLY->Acetyl-CoA Oxaloacetate Oxaloacetate ACLY->Oxaloacetate

Caption: Cellular uptake and initial fate of zinc and citrate from zinc citrate.

ZincHomeostasisRegulation cluster_regulation Regulation of Zinc Homeostasis High Intracellular Zn2+ High Intracellular Zn2+ MTF1 MTF-1 (Metal-Responsive Transcription Factor 1) High Intracellular Zn2+->MTF1 Activates Low Intracellular Zn2+ Low Intracellular Zn2+ ZIP4 Gene ZIP4 Gene Low Intracellular Zn2+->ZIP4 Gene Upregulates MRE MRE (Metal Response Element) MTF1->MRE Binds to MT Gene MT Gene MRE->MT Gene Upregulates ZnT1 Gene ZnT1 Gene MRE->ZnT1 Gene Upregulates MT Protein Metallothionein (Increased Synthesis) MT Gene->MT Protein ZnT1 Protein ZnT1 Transporter (Increased Synthesis) ZnT1 Gene->ZnT1 Protein ZIP4 Protein ZIP4 Transporter (Increased Synthesis) ZIP4 Gene->ZIP4 Protein

Caption: Transcriptional regulation of key zinc homeostasis proteins.

Experimental Protocols

This section outlines common methodologies for studying the cellular uptake of zinc.

Cell Culture
  • Cell Line: Caco-2 cells, a human colon adenocarcinoma cell line that differentiates to form a polarized monolayer with enterocyte-like characteristics, are a widely used model for studying intestinal absorption.[9]

  • Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), non-essential amino acids, and antibiotics. For uptake experiments, cells are seeded onto permeable supports (e.g., Transwell inserts) and allowed to differentiate for 14-21 days.

Zinc Uptake Assay using Atomic Absorption Spectroscopy (AAS)

This method provides a quantitative measure of total intracellular zinc.

  • Cell Preparation: Differentiated Caco-2 cell monolayers are washed with a zinc-free buffer (e.g., phosphate-buffered saline with Chelex-100 treatment).

  • Incubation: The cells are incubated with varying concentrations of this compound in a suitable buffer at 37°C for a defined period.

  • Washing: After incubation, the cells are washed multiple times with ice-cold, zinc-free buffer containing a chelator like EDTA to remove surface-bound zinc.

  • Cell Lysis: The cells are lysed using a suitable lysis buffer (e.g., containing Triton X-100 and nitric acid).

  • Quantification: The zinc content of the cell lysates is determined using a graphite (B72142) furnace atomic absorption spectrophotometer (GF-AAS).[15][16] A standard curve is generated using known concentrations of a zinc standard solution.[17]

Zinc Uptake Assay using Fluorescent Probes

Fluorescent probes allow for the visualization and semi-quantitative measurement of labile intracellular zinc.

  • Probe Loading: Cells are incubated with a cell-permeant fluorescent zinc indicator, such as FluoZin-3 AM or Zinpyr-1, in a suitable buffer.[18][19]

  • Washing: The cells are washed to remove excess probe.

  • Zinc Treatment: The cells are then exposed to this compound.

  • Imaging and Analysis: Changes in intracellular fluorescence are monitored over time using fluorescence microscopy or a plate reader.[20] The fluorescence intensity is proportional to the concentration of labile zinc.

AAS_Workflow cluster_workflow AAS Experimental Workflow A Differentiated Caco-2 Cells on Permeable Supports B Wash with Zinc-Free Buffer A->B C Incubate with this compound B->C D Wash with Ice-Cold Buffer + EDTA C->D E Cell Lysis D->E F Quantify Zinc with GF-AAS E->F

Caption: Workflow for measuring zinc uptake using Atomic Absorption Spectroscopy.

Conclusion

The cellular uptake of zinc from this compound is a highly regulated process primarily mediated by ZIP family transporters. Once inside the cell, zinc is carefully managed by metallothioneins and other zinc-binding proteins to ensure its proper distribution and to prevent toxicity. The citrate component enters the central metabolic pathways of the cell. While the general mechanisms of zinc and citrate metabolism are well-understood, further research is needed to elucidate the specific kinetic parameters of zinc citrate uptake by various cell types and to track the metabolic fate of the citrate moiety in detail. This knowledge will be crucial for optimizing the use of zinc citrate in nutritional supplements and therapeutic applications.

References

The Interplay of Zinc Citrate Trihydrate with Biological Membranes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Zinc is an essential trace element vital for numerous physiological processes, and its delivery across biological membranes is a critical aspect of its bioavailability and therapeutic efficacy. Zinc citrate (B86180) trihydrate, a common zinc supplement, presents a unique case for membrane interaction due to its dissociation into zinc ions and citrate, both of which have distinct interactions with cellular membranes. This technical guide provides a comprehensive overview of the current understanding of how zinc citrate trihydrate is likely to interact with biological membranes, drawing from research on zinc ion and citrate interactions with lipid bilayers and cellular transport mechanisms. While direct studies on this compound are limited, this guide synthesizes the available evidence to provide a robust framework for researchers. This document details the physicochemical properties of this compound, explores its putative mechanisms of membrane interaction, discusses cellular uptake and transport, and outlines relevant signaling pathways. Methodologies for studying these interactions are also presented to facilitate further research in this area.

Physicochemical Properties of this compound

Understanding the fundamental properties of this compound is essential for predicting its behavior in a biological milieu. In aqueous solution, it dissociates into zinc ions (Zn²⁺) and citrate ions.

PropertyValueReference
Molecular Formula (C₆H₅O₇)₂Zn₃·3H₂O[1]
Molecular Weight 628.29 g/mol [1]
Appearance White to almost white crystalline powder[1][2]
Solubility Slightly soluble in water; soluble in diluted acid[2]
Zinc Content Approximately 31%[2]

Mechanisms of Interaction with the Lipid Bilayer

Direct experimental data on the interaction of this compound with model lipid membranes is scarce. However, extensive research on the effects of divalent cations, particularly zinc (often from sources like ZnCl₂), on phospholipid bilayers provides a strong basis for inferring the likely interactions.

The interaction can be broken down into two components: the effect of the zinc ion and the effect of the citrate ion.

Zinc Ion (Zn²⁺) Interaction with Phospholipid Membranes

Zinc ions have been shown to directly interact with the headgroups of phospholipids (B1166683), leading to significant changes in membrane structure and function.

  • Binding to Phosphate (B84403) Groups: Zn²⁺ can form complexes with the negatively charged phosphate groups of phospholipids.[3][4] This interaction can be quite strong, with some studies suggesting it is more covalent than electrostatic in nature.[3]

  • Membrane Fluidity and Phase Transition: By bridging neighboring lipid molecules, Zn²⁺ can stabilize the gel phase of the lipid bilayer relative to the liquid-crystalline state.[3][4] This leads to a decrease in membrane fluidity.

  • Dehydration of Headgroups: The binding of Zn²⁺ to phospholipid headgroups can displace water molecules, leading to dehydration of the membrane surface.[3][4] This dehydration is thought to increase the propensity for membrane fusion.[3][4]

  • Alteration of Membrane Potential: As a divalent cation, the binding of Zn²⁺ to the membrane surface can alter the transmembrane potential.[5]

Role of the Citrate Ion

The role of citrate at the membrane surface is less clear. As a chelating agent, citrate can modulate the concentration of free Zn²⁺ available to interact with the membrane.[6] One study using brush border membrane vesicles from the rat intestine found that citrate actually depressed zinc transport, suggesting a complex interplay where citrate may hold onto the zinc ion, reducing its direct interaction with the membrane transport machinery in that specific context.[7]

Cellular Uptake and Transport

The passage of zinc from this compound into a cell is a multi-step process, primarily governed by a sophisticated system of zinc transporters.

Zinc Transporter Families

Two main families of zinc transporters are responsible for moving zinc across cellular membranes:

  • ZIP (Zrt- and Irt-like Protein) Family (SLC39A): These transporters are generally responsible for increasing the intracellular zinc concentration by transporting zinc into the cytoplasm from the extracellular space or from intracellular organelles.[8][9]

  • ZnT (Zinc Transporter) Family (SLC30A): These transporters typically lower intracellular zinc levels by facilitating zinc efflux from the cell or into intracellular vesicles.[8][9]

The specific transporters involved can vary by cell type and physiological conditions.

The Influence of Citrate on Zinc Transport

Citrate can influence zinc transport. While the study on intestinal brush border membranes showed an inhibitory effect[7], the high concentration of citrate in certain tissues, like the prostate, is intrinsically linked to zinc accumulation, suggesting that in other cellular contexts, citrate may play a role in facilitating zinc transport or storage. There is also a dedicated plasma membrane citrate transporter (PMCT) that could internalize zinc-citrate complexes, although this is speculative.[10]

Signaling Pathways at the Biological Membrane

Zinc is increasingly recognized as a signaling molecule, participating in what are termed "zinc signals."[11][12] These signals can be initiated at the plasma membrane.

  • Zinc-Sensing Receptor (ZnR/GPR39): Extracellular zinc can act as a ligand for this G-protein coupled receptor, initiating intracellular signaling cascades.[8]

  • Modulation of Ion Channels: Zinc can modulate the activity of various ion channels, including NMDA receptors, voltage-dependent calcium channels, and GABA receptors, thereby influencing neuronal excitability and calcium signaling.[8][13]

  • Activation of Protein Kinase C (PKC): Some zinc transporters, like ZnT5, have been implicated in the translocation of PKC to the plasma membrane, a key step in many signaling pathways.[14]

The dissociation of this compound provides extracellular zinc that can potentially trigger these signaling events.

Quantitative Data on Zinc-Membrane Interactions

ParameterValueExperimental SystemReference
Fractional Absorption of Zinc (Human) 61.3% (from Zinc Citrate)In vivo, human adults[15]
Fractional Absorption of Zinc (Human) 60.9% (from Zinc Gluconate)In vivo, human adults[15]
Fractional Absorption of Zinc (Human) 49.9% (from Zinc Oxide)In vivo, human adults[15]
Effect on Zinc Transport Depressed transportBrush border membrane vesicles (rat intestine) with 0.38 mM citrate[7]
Induction of Mitochondrial Swelling 2-10 µM Zn²⁺Isolated rat liver mitochondria[16]
Effect on Atrial Contractility (Threshold) ~5 x 10⁻⁶ M ZincElectrically driven rat atria[5]

Experimental Protocols

As there are no specific, detailed protocols in the literature for studying the interaction of this compound with biological membranes, this section outlines general methodologies that are widely used for investigating ion-membrane and drug-membrane interactions.

Liposome (B1194612) Preparation and Characterization

Liposomes are commonly used as model membrane systems.

  • Protocol: Thin-Film Hydration Method

    • Dissolve phospholipids (e.g., POPC, DPPC) in a suitable organic solvent (e.g., chloroform/methanol mixture).

    • Evaporate the solvent under a stream of nitrogen gas to form a thin lipid film on the wall of a round-bottom flask.

    • Further dry the film under vacuum for at least 2 hours to remove residual solvent.

    • Hydrate the lipid film with an aqueous buffer (with or without this compound) by vortexing or gentle agitation.

    • To obtain unilamellar vesicles of a defined size, the resulting multilamellar vesicle suspension can be subjected to extrusion through polycarbonate filters of a specific pore size or sonication.

    • Characterize the liposomes for size and zeta potential using Dynamic Light Scattering (DLS).

Differential Scanning Calorimetry (DSC)

DSC is used to measure changes in the phase transition temperature of lipid bilayers upon interaction with a substance.

  • Protocol:

    • Prepare liposome suspensions in the absence (control) and presence of varying concentrations of this compound.

    • Load the liposome suspension into the sample cell of the DSC instrument and the corresponding buffer into the reference cell.

    • Scan a defined temperature range (e.g., 10°C to 50°C for DPPC) at a constant rate (e.g., 1°C/min).

    • Analyze the resulting thermograms to determine the main phase transition temperature (Tm) and the enthalpy of the transition (ΔH). A shift in Tm or a change in ΔH indicates an interaction.

Fluorescence Spectroscopy

Fluorescence probes can be used to assess changes in membrane fluidity and permeability.

  • Protocol: Membrane Fluidity using DPH

    • Incubate liposomes with the fluorescent probe 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH).

    • Add varying concentrations of this compound to the liposome suspension.

    • Measure the fluorescence anisotropy of DPH. A change in anisotropy indicates an alteration in membrane fluidity.

  • Protocol: Permeability Assay using Calcein (B42510) Leakage

    • Prepare liposomes with a self-quenching concentration of the fluorescent dye calcein encapsulated within.

    • Remove non-encapsulated calcein by size-exclusion chromatography.

    • Add this compound to the liposome suspension.

    • Monitor the increase in fluorescence over time. An increase in fluorescence indicates leakage of calcein from the liposomes, signifying an increase in membrane permeability.

Cellular Uptake Studies
  • Protocol: Radiolabeled Zinc Uptake

    • Culture a suitable cell line (e.g., Caco-2 for intestinal absorption) to confluence on permeable supports.

    • Prepare a solution of this compound containing a radioactive isotope of zinc (e.g., ⁶⁵Zn).

    • Apply the radiolabeled solution to the apical side of the cell monolayer.

    • At various time points, collect samples from the basolateral side to measure transported zinc.

    • At the end of the experiment, lyse the cells to determine the amount of intracellularly accumulated zinc.

    • Quantify radioactivity using a gamma counter.

Visualizations

Diagram: Cellular Zinc Homeostasis

G extracellular Extracellular Space (this compound) membrane Plasma Membrane zip ZIP Transporters (SLC39A) extracellular->zip Zn²⁺ Influx cytoplasm Cytoplasm (Low Free Zn²⁺) znt1 ZnT1 Transporter (SLC30A) cytoplasm->znt1 Zn²⁺ Efflux znt_organelle ZnT Transporters cytoplasm->znt_organelle Sequestration zip->cytoplasm znt1->extracellular organelles Intracellular Organelles (e.g., Vesicles, ER) znt_organelle->organelles G zinc_citrate Extracellular Zinc Citrate zn_ion Zn²⁺ zinc_citrate->zn_ion Dissociation znr Zinc-Sensing Receptor (ZnR/GPR39) zn_ion->znr Ligand Binding ion_channel Ion Channels (e.g., NMDA-R, VDCC) zn_ion->ion_channel Allosteric Modulation g_protein G-Protein Activation znr->g_protein modulation Modulation of Channel Activity ion_channel->modulation downstream Downstream Signaling (e.g., Ca²⁺ mobilization, MAPK) g_protein->downstream

References

The Unseen Architect: An In-depth Technical Guide to the Role of Hydration Water in the Stability of Zinc Citrate Trihydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zinc citrate (B86180), a widely utilized zinc salt in pharmaceutical, nutraceutical, and oral care products, predominantly exists in its hydrated forms, with zinc citrate trihydrate being a common variant. The water of hydration within the crystal lattice of this compound is not merely a passive component but plays a crucial and active role in dictating the compound's physicochemical stability, solubility, and handling properties. This technical guide delves into the multifaceted role of these water molecules, providing a comprehensive overview of the current understanding of their influence on the structural integrity and thermal behavior of this compound. Through a synthesis of available data, this document outlines the physicochemical properties, thermal decomposition pathways, and the analytical techniques employed to characterize this important compound.

Introduction

Zinc is an essential trace element vital for numerous physiological functions. Its supplementation is often achieved through the administration of zinc salts, among which zinc citrate is favored for its high zinc content (approximately 31%), good bioavailability, and neutral taste.[1] Zinc citrate is available as a dihydrate or trihydrate, produced by the complete neutralization of citric acid with a high-purity zinc source, followed by precipitation and dehydration.[1][2][3][4] The trihydrate form, with a theoretical water content of approximately 8.6%, is reported to possess superior flowability and storage stability compared to its dihydrate counterpart, making it an attractive option for various formulations.[5] Understanding the role of the three water molecules in the crystal structure of this compound is paramount for controlling its stability during processing, formulation, and storage.

Physicochemical Properties of this compound

This compound is a white to almost white, odorless, crystalline powder.[1][3] It is slightly soluble in water but soluble in diluted acids.[1] A notable characteristic of zinc citrate is its inverse solubility, meaning its solubility in water decreases as the temperature increases.[1][4]

PropertyValueReferences
Molecular Formula C₁₂H₁₆O₁₇Zn₃[6]
Molecular Weight 628.4 g/mol [6]
Appearance White to almost white crystalline powder[1][3]
Odor Odorless[3]
Solubility Slightly soluble in water; Soluble in diluted acid[1]
Theoretical Water Content ~8.6%[5]
Zinc Content ~31%[1][2]

The Role of Hydration Water in Crystal Stability

The presence of hydration water also influences the macroscopic properties of the bulk powder. The trihydrate's reported enhanced flowability and resistance to caking compared to the dihydrate suggest that the specific arrangement and bonding of the three water molecules per formula unit result in a crystal habit and surface properties that are less prone to agglomeration.[5]

Thermal Decomposition and Dehydration

The stability of this compound is intrinsically linked to its dehydration behavior upon heating. Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are crucial for elucidating the dehydration process.

Based on available literature for zinc citrate hydrates, the thermal decomposition of this compound is expected to proceed in a multi-step process. One study on a zinc citrate precursor suggests a three-stage decomposition between 50 °C and 420 °C, ultimately yielding nanocrystalline zinc oxide (ZnO).[9] Another study on zinc citrate dihydrate indicates that the crystal structure can remain unchanged up to 250 °C, despite the loss of water.[9]

The dehydration of this compound is an endothermic process, as energy is required to break the hydrogen bonds and release the water molecules from the crystal lattice. A complete TGA/DSC thermogram for this compound would ideally show distinct weight loss steps corresponding to the sequential removal of the three water molecules, followed by the decomposition of the anhydrous zinc citrate at higher temperatures.

Table 2: Theoretical Stepwise Weight Loss for this compound Dehydration

Dehydration StepWater Molecules LostTheoretical Weight Loss (%)
Step 11 H₂O~2.87%
Step 21 H₂O~2.87%
Step 31 H₂O~2.87%
Total Dehydration 3 H₂O ~8.61%

Note: This table presents a theoretical, idealized stepwise dehydration. The actual TGA curve may show overlapping steps depending on the heating rate and the energetic differences between the water molecule binding sites.

Experimental Protocols

Thermogravimetric Analysis (TGA)
  • Objective: To determine the thermal stability and water content of this compound.

  • Instrumentation: A calibrated thermogravimetric analyzer.

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a tared TGA crucible (e.g., alumina (B75360) or platinum).

  • Atmosphere: Inert atmosphere, such as nitrogen, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidation.

  • Temperature Program:

    • Equilibrate at 30 °C.

    • Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.

  • Data Analysis: Record the sample weight as a function of temperature. The resulting TGA curve will show weight loss steps corresponding to dehydration and decomposition. The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum weight loss rate for each step.

Differential Scanning Calorimetry (DSC)
  • Objective: To determine the temperatures and enthalpies of thermal events such as dehydration and decomposition.

  • Instrumentation: A calibrated differential scanning calorimeter.

  • Sample Preparation: Accurately weigh 2-5 mg of this compound into an aluminum DSC pan and hermetically seal it. A pinhole lid may be used to allow for the escape of evolved gases.

  • Reference: An empty, hermetically sealed aluminum pan.

  • Atmosphere: Inert atmosphere, such as nitrogen, at a constant flow rate (e.g., 20-50 mL/min).

  • Temperature Program:

    • Equilibrate at 30 °C.

    • Ramp the temperature from 30 °C to 450 °C at a heating rate of 10 °C/min.

  • Data Analysis: Record the heat flow as a function of temperature. Endothermic peaks will correspond to events such as dehydration and melting, while exothermic peaks indicate processes like crystallization or decomposition.

Powder X-ray Diffraction (PXRD)
  • Objective: To identify the crystalline phase and assess changes in the crystal structure upon dehydration.

  • Instrumentation: A powder X-ray diffractometer.

  • Sample Preparation: A thin layer of the this compound powder is mounted on a sample holder.

  • Measurement Conditions: The sample is scanned over a range of 2θ angles (e.g., 5-50°) using Cu Kα radiation.

  • Data Analysis: The resulting diffraction pattern is a fingerprint of the crystalline structure. Changes in the peak positions and intensities upon heating can indicate phase transitions or loss of crystallinity.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Objective: To identify the vibrational modes of the water molecules and the citrate anion, and to study the hydrogen bonding network.

  • Instrumentation: An FTIR spectrometer.

  • Sample Preparation: The sample can be prepared as a KBr pellet or analyzed using an Attenuated Total Reflectance (ATR) accessory.

  • Measurement Conditions: Spectra are typically collected in the mid-IR range (4000-400 cm⁻¹).

  • Data Analysis: The O-H stretching and bending vibrations of the water molecules will appear as broad bands in the spectrum. The positions and shapes of these bands provide information about the strength and nature of the hydrogen bonding.

Visualizations

experimental_workflow cluster_characterization Characterization of this compound cluster_analysis Data Analysis TGA TGA Thermal_Stability Thermal Stability & Dehydration Profile TGA->Thermal_Stability DSC DSC DSC->Thermal_Stability PXRD PXRD Phase_Transitions Phase Transitions & Crystal Structure Changes PXRD->Phase_Transitions FTIR FTIR Hydrogen_Bonding Hydrogen Bonding Network FTIR->Hydrogen_Bonding Thermal_Stability->Phase_Transitions Phase_Transitions->Hydrogen_Bonding dehydration_pathway ZCT This compound (Zn₃(C₆H₅O₇)₂·3H₂O) Intermediate1 Intermediate Hydrate 1 (Loses 1 H₂O) ZCT->Intermediate1 Heat (T₁) Intermediate2 Intermediate Hydrate 2 (Loses 1 H₂O) Intermediate1->Intermediate2 Heat (T₂) Anhydrous Anhydrous Zinc Citrate (Zn₃(C₆H₅O₇)₂) Intermediate2->Anhydrous Heat (T₃) Decomposition Decomposition Products (e.g., ZnO) Anhydrous->Decomposition Heat (>T₃)

References

Methodological & Application

Application Notes and Protocols for the Laboratory Synthesis of Zinc Citrate Trihydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed standard operating procedure for the synthesis of zinc citrate (B86180) trihydrate (Zn₃(C₆H₅O₇)₂·3H₂O) in a laboratory setting. The protocols outlined are compiled from various established methods, offering flexibility in starting materials and reaction conditions.

Introduction

Zinc citrate is an organic zinc salt valued for its high zinc content (approximately 31%) and superior bioavailability compared to inorganic zinc sources.[1] Its physiological compatibility makes it a preferred additive in the food, beverage, oral care, and pharmaceutical industries.[1] Zinc citrate trihydrate, specifically, offers excellent flowability and storage stability, preventing caking and ensuring ease of use in various formulations.[2]

The synthesis of this compound is typically achieved through the neutralization reaction of citric acid with a high-purity zinc source, followed by precipitation and dehydration.[1] Common zinc precursors include zinc oxide, zinc carbonate, and zinc hydroxide (B78521).

Reaction Principle

The fundamental chemical reaction for the synthesis of this compound using zinc oxide or zinc carbonate is as follows:

  • Using Zinc Oxide: 3ZnO + 2C₆H₈O₇ → Zn₃(C₆H₅O₇)₂·3H₂O[2]

  • Using Zinc Carbonate: 3ZnCO₃ + 2C₆H₈O₇ → Zn₃(C₆H₅O₇)₂·3H₂O + 3CO₂↑[2]

Experimental Protocols

Two primary methods for the synthesis of this compound are detailed below, differing in the zinc source used.

Method A: Synthesis from Zinc Oxide or Zinc Carbonate

This method is a common and straightforward approach for producing this compound.

Materials:

  • Citric Acid (C₆H₈O₇)

  • Zinc Oxide (ZnO) or Zinc Carbonate (ZnCO₃)

  • Deionized Water

Equipment:

  • Reaction vessel (e.g., glass reactor) with stirring capability

  • Heating mantle or water bath

  • Filtration apparatus (e.g., Buchner funnel)

  • Drying oven or vacuum dryer

Procedure:

  • Preparation of Citric Acid Solution: Dissolve citric acid in deionized water in the reaction vessel. The solution can be heated to between 55°C and 85°C to facilitate dissolution.[2][3]

  • Neutralization Reaction: Slowly add the zinc compound (zinc oxide or zinc carbonate) to the heated citric acid solution while stirring continuously.[2][3]

  • Reaction Completion: Continue heating and stirring the mixture. The reaction temperature should be maintained between 75°C and 95°C.[2][3] The reaction time can vary from 5 to 30 minutes.[2][3] The reaction is complete when a clear solution is formed, indicating that all the zinc oxide has reacted.[4]

  • Precipitation and Filtration: Allow the solution to cool, which will cause the this compound to precipitate. The precipitate can then be collected by filtration.[3]

  • Washing: Wash the collected solid with deionized water and then with absolute ethanol (B145695) to remove any unreacted starting materials or byproducts.[3]

  • Drying: Dry the purified product in an oven at a temperature between 85°C and 95°C or under a vacuum.[2][3]

Method B: Hydrothermal Synthesis from Zinc Hydroxide

This method utilizes zinc hydroxide as the precursor and is carried out in a high-pressure reactor.

Materials:

  • Zinc Nitrate Hexahydrate (Zn(NO₃)₂·6H₂O)

  • Sodium Hydroxide (NaOH)

  • Citric Acid (C₆H₈O₇)

  • Deionized Water

Equipment:

  • Stainless steel reactor with a polytetrafluoroethylene (PTFE) liner

  • Stirring apparatus

  • Filtration apparatus

Procedure:

  • Synthesis of Zinc Hydroxide: Prepare a solution of zinc nitrate. While stirring, slowly add a sodium hydroxide solution dropwise, maintaining the temperature below 30°C. After the addition, continue stirring for 2 hours and then age the mixture at 25°C for 5 days. Filter and air-dry the resulting precipitate to obtain zinc hydroxide (Zn(OH)₂).[5]

  • Hydrothermal Reaction: Place the prepared zinc hydroxide and a citric acid aqueous solution in the stainless steel reactor.[5]

  • Heating and Reaction: Heat the reactor to 120°C and maintain this temperature for 5 hours.[5]

  • Cooling and Filtration: Allow the reactor to cool to room temperature naturally. Filter the contents to obtain the zinc citrate product.[5]

Data Presentation

The following tables summarize the quantitative data from various synthesis protocols.

Table 1: Reactant Ratios and Reaction Conditions

Zinc SourceCitric Acid to Zinc Source RatioSolventReaction Temperature (°C)Reaction Time (minutes)
Zinc Oxide1 : 0.65-0.70 (by weight)Water38 - 48Not Specified
Zinc Oxide3 : 1 (by weight, citric acid solution)Water90 - 9520 - 30
Zinc Carbonate2-2.5 : 1 (by weight, citric acid solution)Water90 - 9520 - 30
Zinc CompoundNot SpecifiedDeionized Water75 - 855 - 10
Zinc HydroxideNot SpecifiedWater120300

Table 2: Product Yield and Purity

Zinc SourceReported Yield (%)Reported Purity (%)
Zinc Oxide> 87> 99
Zinc Hydroxide97.898.6

Mandatory Visualizations

Diagram 1: Experimental Workflow for this compound Synthesis (Method A)

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_final Final Product prep_citric_acid Prepare Citric Acid Solution heat_solution Heat Solution (55-85°C) prep_citric_acid->heat_solution add_zinc Slowly Add Zinc Oxide/Carbonate heat_solution->add_zinc react Heat & Stir (75-95°C, 5-30 min) add_zinc->react cool Cool to Precipitate react->cool filter Filter cool->filter wash Wash with H₂O & EtOH filter->wash dry Dry (85-95°C) wash->dry product Zinc Citrate Trihydrate dry->product

Caption: Workflow for the synthesis of this compound using zinc oxide or zinc carbonate.

Diagram 2: Logical Relationship of Synthesis Steps

logical_relationship start Start dissolve Dissolve Citric Acid in Water start->dissolve add_zinc Add Zinc Precursor (ZnO, ZnCO₃, or Zn(OH)₂) dissolve->add_zinc react Controlled Heating and Stirring add_zinc->react precipitate Precipitation/ Crystallization react->precipitate isolate Isolation (Filtration) precipitate->isolate purify Purification (Washing) isolate->purify dry Drying purify->dry end Final Product: This compound dry->end

Caption: Logical flow of the key stages in this compound synthesis.

References

Application Notes and Protocols for the Characterization of Zinc Citrate Trihydrate using XRD and FTIR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Zinc citrate (B86180) trihydrate ((C₆H₅O₇)₂Zn₃·3H₂O) is a widely utilized zinc salt of citric acid, serving as a nutritional supplement and an active ingredient in various pharmaceutical and dental care products.[1] Its efficacy and bioavailability are intrinsically linked to its solid-state properties, including crystallinity and molecular structure. Therefore, accurate characterization of this compound is paramount for quality control and formulation development. This document provides detailed application notes and protocols for the characterization of zinc citrate trihydrate using X-ray Diffraction (XRD) and Fourier-Transform Infrared (FTIR) spectroscopy.

1. X-ray Diffraction (XRD) Analysis

X-ray diffraction is a powerful non-destructive technique for determining the crystalline structure of materials. For this compound, XRD is employed to confirm its crystalline phase, identify potential polymorphic forms, and assess its purity.

1.1. Expected XRD Data

The powder XRD pattern of a zinc citrate hydrate (B1144303) is characterized by a series of diffraction peaks at specific 2θ angles. While a complete, publicly available powder diffraction file for the trihydrate is not readily accessible, data from a synthesized zinc citrate hydrate provides the most intense diffraction peaks. It is important to note that the referenced study suggests the presence of ten water molecules in their synthesized sample, which may lead to slight variations in the diffraction pattern compared to a pure trihydrate sample.[2]

Table 1: Prominent X-ray Diffraction Peaks for Zinc Citrate Hydrate [2]

2θ (°)
9.42
27.74
40.04

Note: These represent the three strongest diffraction peaks observed in a synthesized sample of zinc citrate hydrate.[2]

1.2. Experimental Protocol for XRD Analysis

This protocol outlines the steps for acquiring a powder XRD pattern of this compound.

1.2.1. Instrumentation

  • Diffractometer: A powder X-ray diffractometer equipped with a Cu Kα radiation source (λ = 1.5406 Å) is suitable for this analysis.

  • Sample Holder: A standard flat, zero-background sample holder is recommended.

1.2.2. Sample Preparation

  • Ensure the this compound sample is a fine, homogeneous powder. If necessary, gently grind the sample using an agate mortar and pestle to reduce particle size and preferred orientation.

  • Carefully pack the powdered sample into the sample holder.

  • Use a flat edge, such as a glass slide, to level the surface of the powder, ensuring it is flush with the holder's surface. A smooth, flat surface is crucial for accurate data collection.

1.2.3. Data Acquisition

  • Place the sample holder into the diffractometer.

  • Set the instrument parameters for data collection. Typical parameters include:

    • Voltage and Current: 40 kV and 40 mA.

    • Scan Range (2θ): 5° to 60°.

    • Step Size: 0.02°.

    • Scan Speed: 1-2°/minute.

  • Initiate the XRD scan.

  • Upon completion, save the raw data file for analysis.

1.2.4. Data Analysis

  • Process the raw data using appropriate software to identify the peak positions (2θ) and their relative intensities.

  • Compare the obtained diffraction pattern with reference patterns, if available, to confirm the phase identity of the this compound.

  • Analyze the peak widths to gain qualitative insights into the sample's crystallinity. Broader peaks may indicate smaller crystallite size or lattice strain.

1.3. Experimental Workflow for XRD Analysis

XRD_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis start Start: this compound Powder grind Grind Sample (if necessary) start->grind pack Pack into Sample Holder grind->pack load Load Sample into Diffractometer pack->load setup Set Instrument Parameters load->setup scan Perform XRD Scan setup->scan process Process Raw Data scan->process identify Identify Peak Positions & Intensities process->identify compare Compare with Reference Pattern identify->compare end End: Characterized Sample compare->end

Caption: Experimental workflow for the XRD analysis of this compound.

2. Fourier-Transform Infrared (FTIR) Spectroscopy Analysis

FTIR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. For this compound, FTIR can confirm the presence of citrate and water molecules and provide insights into the coordination environment of the zinc ions.

2.1. Expected FTIR Data

The FTIR spectrum of this compound will exhibit characteristic absorption bands corresponding to the vibrational modes of the citrate anion and the water of hydration.

Table 2: Characteristic FTIR Absorption Bands for Zinc Citrate Hydrate and their Assignments

Wavenumber (cm⁻¹)Vibrational Mode Assignment
~3400-3500 (broad)O-H stretching of water molecules
~1570-1610Asymmetric stretching of carboxylate (COO⁻) groups
~1390-1410Symmetric stretching of carboxylate (COO⁻) groups
~1230-1250C-O stretching and C-H bending
~1080-1100C-O stretching
~560Zn-O stretching

Note: The exact peak positions may vary slightly depending on the specific hydration state and intermolecular interactions.

2.2. Experimental Protocol for FTIR Analysis

This protocol describes the Attenuated Total Reflectance (ATR)-FTIR method, which is a common and convenient technique for analyzing solid powders.

2.2.1. Instrumentation

  • Spectrometer: A Fourier-Transform Infrared spectrometer equipped with an ATR accessory (e.g., with a diamond or germanium crystal).

  • Software: Software for instrument control, data acquisition, and spectral analysis.

2.2.2. Sample Preparation

  • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Place a small amount of the this compound powder directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

  • Apply pressure using the ATR's pressure clamp to ensure good contact between the sample and the crystal.

2.2.3. Data Acquisition

  • Collect a background spectrum of the empty, clean ATR crystal. This will be automatically subtracted from the sample spectrum to remove contributions from the instrument and the surrounding atmosphere.

  • Collect the sample spectrum. Typical parameters include:

    • Spectral Range: 4000 to 400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32 (to improve signal-to-noise ratio).

  • Save the resulting spectrum.

2.2.4. Data Analysis

  • Process the spectrum using the instrument's software (e.g., baseline correction, smoothing).

  • Identify the positions of the major absorption bands.

  • Assign the observed bands to specific molecular vibrations based on the data in Table 2 and a general understanding of the vibrational modes of metal citrates.[3][4]

2.3. Experimental Workflow for FTIR Analysis

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis start Start: this compound Powder clean Clean ATR Crystal start->clean place Place Sample on Crystal clean->place apply_pressure Apply Pressure place->apply_pressure background Collect Background Spectrum apply_pressure->background sample_spec Collect Sample Spectrum background->sample_spec process Process Spectrum sample_spec->process identify Identify Absorption Bands process->identify assign Assign Vibrational Modes identify->assign end End: Characterized Sample assign->end

Caption: Experimental workflow for the FTIR analysis of this compound.

3. Summary

The combined application of XRD and FTIR spectroscopy provides a comprehensive characterization of the solid-state properties of this compound. XRD confirms the crystalline nature and phase identity of the material, while FTIR provides information about its molecular structure and the presence of key functional groups. These techniques are essential for ensuring the quality, consistency, and performance of this compound in its various applications within the pharmaceutical and consumer goods industries. It is important to note that the degree of hydration can influence the exact positions of XRD peaks and FTIR bands, and therefore, careful comparison with well-characterized reference materials is recommended for definitive identification.

References

Application Note: Determination of Zinc Citrate Trihydrate Purity by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

This application note outlines a protocol for determining the purity of zinc citrate (B86180) trihydrate using High-Performance Liquid Chromatography (HPLC). Zinc citrate trihydrate is a zinc salt of citric acid and is commonly used as a dietary supplement.[1] This method focuses on the quantification of the citrate component of the molecule to infer the overall purity of the substance. The protocol is intended for researchers, scientists, and professionals in the field of drug development and quality control.

The presented HPLC method utilizes a reversed-phase column with UV detection, a common technique for the analysis of organic acids like citric acid.[2] The separation is based on the partitioning of the analyte between a nonpolar stationary phase and a polar mobile phase.

Experimental Protocol

This protocol provides a detailed methodology for the determination of this compound purity by analyzing its citrate content.

1. Instrumentation and Chromatographic Conditions:

A standard HPLC system equipped with a UV detector is required. The following table summarizes the chromatographic conditions.

ParameterCondition
HPLC System Quaternary Pump, Autosampler, Column Oven, UV-Vis Detector
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase 50 mM Potassium Dihydrogen Phosphate (B84403) buffer (pH adjusted to 2.8 with phosphoric acid)
Flow Rate 0.5 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detector Wavelength 214 nm
Run Time 10 minutes

2. Reagent and Sample Preparation:

  • Mobile Phase Preparation: Dissolve 6.8 g of potassium dihydrogen phosphate in 1000 mL of HPLC grade water. Adjust the pH to 2.8 using phosphoric acid. Filter the solution through a 0.45 µm membrane filter and degas prior to use.

  • Standard Solution Preparation (1000 µg/mL of Citric Acid): Accurately weigh approximately 100 mg of USP Citric Acid Reference Standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with HPLC grade water. This will serve as the stock solution. Prepare working standards of lower concentrations by serial dilution of the stock solution.

  • Sample Solution Preparation (1000 µg/mL of this compound): Accurately weigh approximately 100 mg of the this compound sample and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with HPLC grade water.

3. System Suitability:

Before sample analysis, the performance of the HPLC system should be verified. Inject the standard solution (e.g., 100 µg/mL) six times. The system is deemed suitable if the relative standard deviation (RSD) of the peak area for the principal peak is not more than 2.0%.

4. Analytical Procedure:

Inject the blank (water), standard solutions, and the sample solution into the chromatograph. Record the chromatograms and measure the peak areas.

5. Calculation of Purity:

The purity of this compound is calculated based on the citrate content. The percentage of citric acid in the sample is determined by comparing the peak area of the sample to the peak area of the standard.

  • Percentage of Citric Acid (%) = (Areasample / Areastandard) x (Concentrationstandard / Concentrationsample) x 100

The theoretical percentage of citric acid in pure this compound (C₁₂H₁₀O₁₄Zn₃·3H₂O, Molar Mass: 628.39 g/mol ) is approximately 60.8%. The final purity of this compound can be expressed relative to this theoretical value.

Data Presentation

The following table summarizes hypothetical quantitative data obtained from the HPLC analysis.

Sample IDRetention Time (min)Peak AreaCalculated Citric Acid Conc. (µg/mL)% Citric Acid (w/w)Purity of this compound (%)
Citric Acid Standard (100 µg/mL) 3.21,250,000100.0N/AN/A
This compound Sample 1 3.21,237,50099.059.497.7
This compound Sample 2 3.21,212,50097.058.295.7
This compound Sample 3 3.21,262,500101.060.699.7

Experimental Workflow Diagram

The following diagram illustrates the logical workflow of the purity determination protocol.

experimental_workflow cluster_prep cluster_hplc cluster_data prep Preparation hplc_analysis HPLC Analysis data_processing Data Processing result Result mobile_phase Mobile Phase Preparation system_suitability System Suitability Test mobile_phase->system_suitability standard_prep Standard Solution Preparation standard_prep->system_suitability sample_prep Sample Solution Preparation injection Injection of Samples and Standards sample_prep->injection system_suitability->injection peak_integration Peak Integration and Area Measurement injection->peak_integration calculation Purity Calculation peak_integration->calculation calculation->result

Caption: Workflow for this compound Purity Determination by HPLC.

References

Application Notes and Protocols: Zinc Citrate Trihydrate as a Zinc Supplement in Cell Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zinc is an essential trace element vital for a vast array of cellular processes, including enzymatic activity, gene expression, and signal transduction. In cell culture, maintaining optimal zinc levels is crucial for cell growth, viability, and function. Zinc citrate (B86180) trihydrate is an organic zinc salt that serves as a bioavailable source of zinc for supplementing cell culture media. These application notes provide detailed protocols for the preparation and use of zinc citrate trihydrate in cell culture, along with data on its effects on cell viability and its role in key signaling pathways.

Data Presentation

The following tables summarize the cytotoxic effects of zinc compounds on various cell lines. While specific IC50 values for this compound are not widely published, data for other zinc salts, primarily zinc sulfate (B86663), can provide a reference for estimating effective concentration ranges. It has been noted that zinc citrate and zinc sulfate can exhibit higher toxicity compared to other zinc salts, which may be correlated with their higher rate of cellular uptake.

Table 1: Comparative Cytotoxicity (IC50) of Zinc Compounds in Human Cancer Cell Lines

Cell LineCancer TypeZinc CompoundIC50 (µM)Exposure Time
LNCaPProstate CancerZinc Sulfate~1.5 (100 ng/mL)Not Specified
PC-3Prostate CancerZinc Sulfate~10.7 (700 ng/mL)Not Specified
HeLaCervical CancerZinc Ions (unspecified salt)150Not Specified
MCF-7Breast CancerZinc Oxide Nanoparticles121 µg/mL24 hours
A549Lung CancerZinc Oxide Nanoparticles>100 µg/mL (in some studies)24 hours

Table 2: Effects of Zinc Supplementation on Normal and Cancer Cell Lines

Cell LineCell TypeZinc CompoundConcentration (µM)Observed Effect
PC-3Prostate CancerZinc Chloride2519% cell survival
LNCaPProstate CancerZinc Chloride2528% cell survival
PNT1ANormal ProstateZinc Chloride25104% cell survival
MBT-2Bladder CancerZinc-Citrate CompoundDose-dependentDecreased cell number, apoptosis induction
BeWoChoriocarcinomaZinc-Citrate Compound (CIZAR)Dose- and time-dependentSelective cytotoxic effect, apoptosis induction

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution

This compound has low solubility in water but is soluble in dilute acidic or basic solutions. This protocol describes a method for preparing a sterile stock solution using dilute hydrochloric acid.

Materials:

  • This compound (M.W. 628.32 g/mol )

  • Sterile, cell culture-grade water

  • Sterile 0.1 M Hydrochloric Acid (HCl)

  • Sterile 0.1 M Sodium Hydroxide (NaOH) (for pH adjustment if necessary)

  • Sterile 50 mL conical tubes

  • Sterile 0.22 µm syringe filter

  • Sterile syringes

Procedure:

  • Weigh out 62.83 mg of this compound powder and transfer it to a sterile 50 mL conical tube.

  • Add a small volume (e.g., 1-2 mL) of sterile 0.1 M HCl to the powder and vortex to dissolve. Zinc citrate is soluble in dilute acid[1][2][3].

  • Once the powder is completely dissolved, bring the final volume to 10 mL with sterile, cell culture-grade water to achieve a 10 mM stock solution.

  • Check the pH of the stock solution. If necessary, adjust to a physiologically acceptable range (e.g., pH 5.0-7.0) by adding small volumes of sterile 0.1 M NaOH. Be cautious as increasing the pH may cause precipitation. A 1% aqueous solution of this compound has a pH of 5.0-7.0[1].

  • Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile conical tube[4].

  • Aliquot the sterile stock solution into smaller, single-use volumes and store at -20°C to avoid repeated freeze-thaw cycles.

Protocol 2: Supplementation of Cell Culture Media

Procedure:

  • Thaw an aliquot of the 10 mM this compound stock solution at room temperature.

  • Dilute the stock solution directly into the cell culture medium to achieve the desired final concentration. For example, to achieve a 100 µM final concentration, add 10 µL of the 10 mM stock solution to every 1 mL of cell culture medium.

  • Gently mix the medium after supplementation.

  • It is recommended to perform a dose-response curve to determine the optimal and cytotoxic concentrations for your specific cell line. A starting range of 10-200 µM is suggested based on available data for other zinc salts[5][6].

Protocol 3: Assessment of Cell Viability using MTT Assay

This protocol provides a general method for assessing the effect of this compound on cell viability.

Materials:

  • Cells of interest

  • 96-well cell culture plates

  • Complete cell culture medium

  • This compound stock solution (10 mM)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete medium from the 10 mM stock solution.

  • Remove the medium from the wells and replace it with 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same amount of dilute HCl used for solubilization, if any) and an untreated control.

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control and plot a dose-response curve to determine the IC50 value.

Protocol 4: Analysis of Apoptosis by Western Blot

This protocol outlines the detection of key apoptosis-related proteins following treatment with this compound. A zinc-citrate compound has been shown to induce apoptosis in bladder cancer cells by up-regulating apoptotic proteins and down-regulating anti-apoptotic proteins[7][8].

Materials:

  • Cells treated with this compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p53, anti-Bax, anti-Bcl-2, anti-cleaved Caspase-3, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse the treated and control cells and quantify the protein concentration.

  • Separate 20-40 µg of protein from each sample by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analyze the band intensities relative to a loading control (e.g., GAPDH).

Visualizations

Signaling Pathways

Zinc_Citrate_Apoptosis_Pathway cluster_extracellular Extracellular Zinc Citrate Zinc Citrate

Experimental Workflows

Cell_Viability_Workflow A Seed Cells in 96-well Plate B Treat with this compound (Dose-Response) A->B C Incubate (24-72h) B->C D Add MTT Reagent C->D E Incubate (4h) D->E F Add Solubilization Solution E->F G Measure Absorbance (570nm) F->G H Calculate IC50 G->H

Western_Blot_Workflow A Cell Treatment with Zinc Citrate B Cell Lysis & Protein Quantification A->B C SDS-PAGE B->C D Protein Transfer to Membrane C->D E Blocking D->E F Primary Antibody Incubation (e.g., anti-Bax, anti-Bcl-2) E->F G Secondary Antibody Incubation F->G H Chemiluminescent Detection G->H I Analysis of Apoptotic Markers H->I

References

Application Notes: Zinc Citrate Trihydrate in Oral Microbiology Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Zinc citrate (B86180) trihydrate is a water-soluble, organically bound zinc salt that has garnered significant attention in oral microbiology research and product development. Its multifaceted mechanisms of action make it a valuable compound for maintaining and improving oral health. These application notes provide an overview of its utility, supported by quantitative data and detailed experimental protocols for researchers, scientists, and drug development professionals.

Key Applications in Oral Microbiology

  • Broad-Spectrum Antimicrobial Activity: Zinc citrate trihydrate exhibits inhibitory and bactericidal effects against a range of oral microorganisms. It is particularly effective against anaerobic bacteria and streptococci, which are key players in the formation of dental plaque and the development of caries and gingivitis.[1][2] In clinical studies, dentifrices containing zinc citrate have demonstrated significant reductions in the microbial load in various oral niches, including dental plaque, buccal mucosa, tongue, and saliva.[1]

  • Oral Biofilm (Plaque) Inhibition: A critical application of this compound is its ability to inhibit the formation and maturation of oral biofilms.[1] It can reduce the adhesion of bacteria to tooth surfaces and disrupt the overall biofilm structure.[3] Clinical studies have shown that toothpastes containing zinc citrate significantly reduce plaque growth and gingival inflammation compared to control toothpastes.[4]

  • Modulation of the Oral Microbiome: Recent research highlights the role of this compound in beneficially modulating the oral plaque microbiome.[5][6] Instead of indiscriminately eliminating all bacteria, it appears to shift the microbial community towards a healthier state. For instance, its use has been associated with an increase in health-associated species like Veillonella and a decrease in taxa linked to inflammation, such as Fusobacterium.[5][6]

  • Inhibition of Bacterial Metabolism: Zinc ions interfere with key metabolic pathways in oral bacteria. A notable mechanism is the in-vivo reduction of glycolysis, the process by which bacteria metabolize sugars to produce acid, which in turn leads to dental caries.[3][5][6] This anti-glycolytic activity helps to maintain a neutral oral pH.

  • Reduction of Oral Malodor: Zinc citrate is effective in reducing oral malodor by targeting the anaerobic bacteria responsible for producing volatile sulfur compounds (VSCs).[7] It achieves this through two primary mechanisms: direct binding to and inactivation of VSCs, and inhibition of the growth of VSC-producing bacteria.

Quantitative Data Summary

The following tables summarize the quantitative findings from various studies on the efficacy of this compound.

Table 1: In Vitro Antimicrobial Efficacy of a Toothpaste Formulation Containing Zinc Citrate [8]

Oral PathogenMinimum Inhibitory Concentration (MIC) (mg/mL)Minimum Bactericidal Concentration (MBC) (mg/mL)
Bacteroides fragilis7.8115.62
Fusobacterium nucleatum3.917.81
Porphyromonas gingivalis3.917.81
Prevotella intermedia3.917.81
Streptococcus mutans7.8115.62
Tannerella forsythia3.917.81

Table 2: Clinical Efficacy of Zinc Citrate Dentifrice on Oral Microbial Counts [1]

Microbial GroupReduction on Day 14 vs. ControlReduction 5-hours Post-Brushing vs. Control
Anaerobic Bacteria24-52%27-49%
Streptococci24-52%27-49%

Table 3: Effect of 1% Zinc Citrate Dentifrice on Tongue Bacteria [7]

Bacterial GroupReduction Compared to Fluoride (B91410) Dentifrice
Total Bacteria30%
Odorigenic Bacteria23%

Table 4: Effect of a Dual Zinc (Oxide and Citrate) plus Arginine Formulation on P. gingivalis [9]

FormulationDilutionHemolysis Reduction
Dual Zinc + Arginine Aqueous Solution1/50047.5%
Dual Zinc + Arginine Dentifrice1/50037.6%

Experimental Protocols

1. Protocol for Determining Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

This protocol is adapted from studies evaluating the antimicrobial activity of zinc citrate-containing formulations.[8][10][11]

a. Preparation of Inoculum:

  • Culture the test oral pathogen (e.g., Streptococcus mutans, Porphyromonas gingivalis) on an appropriate agar (B569324) medium (e.g., Brain Heart Infusion agar) under suitable conditions (e.g., 37°C, anaerobic for obligate anaerobes).
  • Harvest several colonies and suspend them in a sterile broth (e.g., Tryptic Soy Broth).
  • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[12]
  • Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

b. Broth Microdilution Assay for MIC:

  • Use a 96-well microtiter plate.
  • Prepare serial two-fold dilutions of the test agent (e.g., this compound dissolved in broth, or a toothpaste slurry) in the wells of the plate.
  • Inoculate each well with the standardized bacterial suspension.
  • Include a positive control (broth with bacteria, no test agent) and a negative control (broth with the test agent, no bacteria).
  • Incubate the plate under appropriate conditions for 24-48 hours.
  • The MIC is the lowest concentration of the test agent that completely inhibits visible growth of the microorganism.[8][12]

c. Determination of MBC:

  • Following the MIC determination, take a small aliquot (e.g., 10 µL) from the wells that showed no visible growth.
  • Plate these aliquots onto fresh, appropriate agar plates.
  • Incubate the plates for 24-48 hours.
  • The MBC is the lowest concentration of the test agent that results in a ≥99.9% reduction in the initial inoculum count.[8]

2. Protocol for In Vitro Biofilm Inhibition Assay (Crystal Violet Method)

This protocol is a standard method for assessing the effect of antimicrobial agents on biofilm formation.[13][14]

a. Biofilm Formation:

  • Grow the test oral bacteria (e.g., Streptococcus mutans) in a suitable broth to the mid-logarithmic phase.
  • In a 96-well flat-bottomed microtiter plate, add the bacterial suspension to each well.
  • Add different concentrations of the test agent (this compound) to the wells. Include a control group with no test agent.
  • Incubate the plate under conditions that promote biofilm formation (e.g., 37°C for 24-72 hours).

b. Quantification of Biofilm:

  • After incubation, gently remove the planktonic (non-adherent) bacteria by washing the wells with a sterile phosphate-buffered saline (PBS) solution.
  • Fix the remaining biofilm by adding methanol (B129727) to each well for 15 minutes.
  • Remove the methanol and allow the plate to air dry.
  • Stain the biofilm by adding a 0.1% crystal violet solution to each well for 15 minutes.[13]
  • Wash the wells with deionized water to remove excess stain and allow the plate to dry.
  • Solubilize the bound crystal violet by adding 30% acetic acid to each well.[13]
  • Measure the absorbance of the solubilized stain at a wavelength of 570 nm using a microplate reader. The absorbance is proportional to the amount of biofilm formed.

3. Protocol for a Randomized Controlled Clinical Trial on a Zinc Citrate Toothpaste

This protocol outlines the key steps for a clinical study evaluating the effect of a zinc citrate-containing toothpaste on the oral microbiome, based on published trial designs.[15][16]

a. Study Design:

  • Employ a double-blind, randomized, parallel-group design.[15][16]
  • Recruit a sufficient number of healthy adult subjects based on power calculations.
  • Define clear inclusion and exclusion criteria (e.g., no recent antimicrobial use, good general oral health).[15][16]

b. Washout and Baseline:

  • All subjects undergo a washout period (e.g., 4 weeks) using a standard fluoride toothpaste without any additional active ingredients to standardize the baseline oral environment.[15][16]
  • At the end of the washout period, collect baseline supragingival plaque samples.

c. Randomization and Intervention:

  • Randomly assign subjects to either the test group (using the this compound toothpaste) or the control group (using a toothpaste without zinc citrate).
  • Instruct subjects to brush twice daily for a specified period (e.g., 6 or 12 weeks).[5][15]

d. Sample Collection and Analysis:

  • Collect supragingival plaque samples at various time points (e.g., baseline, 2 weeks, 6 weeks, 12 weeks).[15]
  • Perform microbial analysis on the plaque samples. This can include:
  • Metataxonomic analysis (e.g., 16S rRNA gene sequencing): To determine the composition and relative abundance of different bacterial species in the microbiome.[5]
  • Metatranscriptomic analysis: To study the gene expression of the microbial community and understand the functional changes induced by the toothpaste.[5][15]
  • Quantitative PCR (qPCR): To quantify the abundance of specific target bacteria.[17][18]

e. Clinical Assessments:

  • At each time point, conduct clinical assessments such as the Plaque Index and Gingival Index to measure changes in plaque accumulation and gingival health.[18]

Visualizations

experimental_workflow_mic_mbc Workflow for MIC and MBC Determination cluster_prep Inoculum Preparation cluster_mic MIC Assay (Broth Microdilution) cluster_mbc MBC Determination p1 Culture Oral Pathogen p2 Suspend in Broth p1->p2 p3 Adjust to 0.5 McFarland p2->p3 p4 Dilute to Final Concentration p3->p4 m2 Inoculate with Bacteria p4->m2 m1 Serial Dilution of Test Agent m1->m2 m3 Incubate (24-48h) m2->m3 m4 Observe for Visible Growth m3->m4 b1 Plate from 'No Growth' Wells m4->b1 Identify MIC b2 Incubate Plates (24-48h) b1->b2 b3 Count Colonies b2->b3 b4 Calculate % Reduction b3->b4

Caption: Workflow for determining Minimum Inhibitory and Bactericidal Concentrations.

zinc_citrate_mechanism Mechanism of Zinc Citrate in Oral Health cluster_effects Biological & Chemical Effects cluster_outcomes Clinical Outcomes zc This compound e1 Inhibits Bacterial Glycolysis zc->e1 e2 Disrupts Biofilm Formation zc->e2 e3 Direct Antimicrobial Action zc->e3 e4 Binds to Volatile Sulfur Compounds zc->e4 o1 Reduced Acid Production e1->o1 o2 Reduced Plaque & Gingivitis e2->o2 o3 Modulated Oral Microbiome e3->o3 o4 Reduced Oral Malodor e4->o4

Caption: Key mechanisms of action of this compound in the oral cavity.

clinical_trial_workflow Randomized Clinical Trial Workflow start Subject Recruitment washout 4-Week Washout Period start->washout baseline Baseline Sample & Data Collection washout->baseline random Randomization baseline->random group_test Test Group (Zinc Citrate Toothpaste) random->group_test group_control Control Group (Standard Toothpaste) random->group_control followup Follow-up Assessments (e.g., 2, 6, 12 weeks) group_test->followup group_control->followup analysis Microbiome & Clinical Data Analysis followup->analysis

Caption: Workflow of a randomized controlled trial for a zinc citrate toothpaste.

References

Application Notes and Protocols: Zinc Citrate Trihydrate for Inhibiting Bacterial Biofilm Formation In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bacterial biofilm formation is a significant challenge in both clinical and industrial settings, contributing to persistent infections and contamination. Biofilms are structured communities of bacteria encased in a self-produced matrix of extracellular polymeric substances (EPS), which offers protection from antimicrobial agents and host immune responses. Zinc, an essential trace element, has demonstrated broad-spectrum antibacterial properties. Zinc citrate (B86180) trihydrate, a water-soluble, organic salt of zinc, is increasingly recognized for its potential as an anti-biofilm agent, particularly in oral healthcare formulations.[1][2][3][4][5] Its bacteriostatic effects include reducing biofilm regrowth and inhibiting key bacterial enzymes involved in processes like glycolysis and acid production.[1][2]

These application notes provide an overview of the current understanding of zinc citrate trihydrate's anti-biofilm activity and offer detailed protocols for its in vitro evaluation.

Quantitative Data on the Efficacy of Zinc-Containing Formulations

While specific MIC (Minimum Inhibitory Concentration) or MBEC (Minimum Biofilm Eradication Concentration) values for pure this compound against various bacterial strains are not extensively detailed in publicly available literature, studies on formulations containing zinc citrate provide valuable insights into its efficacy. The data below is derived from clinical and in vitro studies of dentifrices and other formulations.

Table 1: Summary of Anti-Biofilm and Antibacterial Efficacy of Formulations Containing Zinc Citrate

FormulationBacterial TargetKey FindingsReference
1% Zinc Citrate DentifriceOral Anaerobes & Streptococci24-52% reduction in bacteria after 14 days of use compared to a control paste.[6][6]
1% Zinc Citrate DentifriceIn situ BiofilmSignificant inhibition of microbial biofilm formation on hydroxyapatite (B223615) disks.[6][6]
0.5% this compound ToothpasteDental PlaqueProvided up to 22 hours of plaque reduction compared to a control without zinc.[1][7][1][7]
2% this compound ToothpasteDental Plaque & Gingival InflammationReduced plaque and gingival inflammation relative to baseline after 3 months.[1][1]
Dual Zinc (Zinc Oxide & Zinc Citrate) + Arginine FormulationStreptococcus gordonii BiofilmSignificantly reduced the volume of Extracellular Polymeric Substances (EPS) within the biofilm.[3][3]

Potential Mechanism of Action

Zinc ions interfere with bacterial cellular processes and can disrupt biofilm integrity. While the precise mechanisms for zinc citrate are still under investigation, the general anti-biofilm activity of zinc is attributed to several factors:

  • Inhibition of Bacterial Metabolism: Zinc can inhibit key enzymes in bacterial metabolic pathways, such as those involved in glycolysis, which reduces the production of acid and energy, thereby hindering bacterial growth.[1][2][3]

  • Disruption of the Extracellular Matrix (EPS): Zinc ions may interact with and disrupt the components of the EPS, potentially through cationic interactions, weakening the biofilm's structural integrity.[3]

  • Alteration of Bacterial Cell Surfaces: Zinc may bind to bacterial surface adhesins or reduce the net negative charge of the cell, which can interfere with the initial attachment of bacteria to surfaces, a critical first step in biofilm formation.[3]

  • Bacteriostatic Action: Zinc is primarily bacteriostatic, meaning it inhibits bacterial reproduction rather than killing the cells outright.[2][3] This is particularly effective in preventing the proliferation and maturation of a biofilm.

cluster_0 This compound cluster_1 Mechanism of Action cluster_2 Outcome ZCT This compound Metabolism Inhibition of Bacterial Metabolism ZCT->Metabolism EPS Disruption of EPS Matrix ZCT->EPS Attachment Inhibition of Bacterial Attachment ZCT->Attachment Outcome Inhibition of Biofilm Formation & Maturation Metabolism->Outcome EPS->Outcome Attachment->Outcome

Caption: Proposed mechanisms of zinc citrate's anti-biofilm activity.

Experimental Protocols

The following protocols provide standardized methods to evaluate the in vitro efficacy of this compound against bacterial biofilm formation.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

This protocol determines the lowest concentration of this compound that inhibits visible bacterial growth (MIC) and the lowest concentration that kills 99.9% of the initial bacterial inoculum (MBC).

Materials:

  • This compound

  • Sterile deionized water or appropriate solvent

  • Test bacterial strain (e.g., Staphylococcus aureus, Pseudomonas aeruginosa)

  • Mueller-Hinton Broth (MHB) or other suitable bacterial growth medium

  • Sterile 96-well microtiter plates

  • Standardized bacterial inoculum (0.5 McFarland standard)

  • Plate reader (optional, for OD measurements)

  • Agar (B569324) plates (e.g., Tryptic Soy Agar)

  • Incubator

Procedure:

  • Preparation of this compound Stock Solution: Prepare a concentrated stock solution of this compound in a sterile solvent.

  • Serial Dilutions: In a 96-well plate, perform twofold serial dilutions of the this compound stock solution with broth to achieve a range of desired concentrations. Leave a column for a positive control (bacteria + broth) and a negative control (broth only).

  • Inoculation: Adjust the turbidity of a fresh bacterial culture to a 0.5 McFarland standard. Dilute this suspension and add it to each well (except the negative control) to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound in which no visible turbidity (growth) is observed.

  • MBC Determination: Take a 10 µL aliquot from each well that shows no visible growth (at and above the MIC). Spot-plate onto an agar plate.

  • Incubation: Incubate the agar plates at 37°C for 24 hours.

  • MBC Reading: The MBC is the lowest concentration that results in no colony formation, indicating a ≥99.9% kill rate.

A Prepare Zinc Citrate Serial Dilutions in 96-well plate B Add Standardized Bacterial Inoculum A->B C Incubate at 37°C for 18-24 hours B->C D Read MIC: Lowest concentration with no visible growth C->D E Plate aliquots from clear wells onto agar plates D->E F Incubate agar plates at 37°C for 24 hours E->F G Read MBC: Lowest concentration with no colony growth F->G

Caption: Workflow for MIC and MBC determination.

Protocol 2: Biofilm Inhibition Assay (Crystal Violet Method)

This protocol quantifies the ability of this compound to prevent the formation of bacterial biofilms.

Materials:

  • All materials from Protocol 1

  • 0.1% (w/v) Crystal Violet solution

  • 30% (v/v) Acetic Acid in water

  • Phosphate-buffered saline (PBS)

Procedure:

  • Preparation of Plates: In a 96-well plate, prepare serial dilutions of this compound in a suitable growth medium (e.g., TSB with glucose for staphylococci).

  • Inoculation: Add a standardized bacterial inoculum to each well (except the negative control).

  • Incubation: Incubate the plate under conditions that promote biofilm formation (e.g., 37°C for 24-48 hours) without agitation.

  • Washing: Gently discard the planktonic (free-floating) bacteria from the wells. Wash the wells carefully three times with PBS to remove any remaining non-adherent bacteria.

  • Fixation: Air-dry the plate or use a gentle heat source to fix the biofilms.

  • Staining: Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.

  • Washing: Remove the crystal violet solution and wash the wells thoroughly with deionized water until the wash water is clear.

  • Solubilization: Add 200 µL of 30% acetic acid to each well to dissolve the stain bound to the biofilm.

  • Quantification: Measure the absorbance of the solubilized stain at a wavelength of 550-590 nm using a microplate reader. The absorbance is proportional to the biofilm biomass.

A Incubate Bacteria with Zinc Citrate Dilutions in 96-well plate (24-48h) B Discard Planktonic Cells & Wash with PBS A->B C Stain Biofilm with 0.1% Crystal Violet (15 min) B->C D Wash Excess Stain with Water C->D E Solubilize Bound Stain with 30% Acetic Acid D->E F Read Absorbance (OD 570nm) E->F

Caption: Workflow for the Crystal Violet Biofilm Inhibition Assay.

Protocol 3: Minimum Biofilm Eradication Concentration (MBEC) Assay

This protocol determines the minimum concentration of this compound required to eradicate a pre-formed biofilm.

Materials:

  • All materials from Protocol 2

  • MBEC assay device (e.g., Calgary Biofilm Device) or standard 96-well plate

Procedure:

  • Biofilm Formation: Grow biofilms on the pegs of an MBEC device or in the wells of a 96-well plate by incubating with a bacterial culture for 24-48 hours.

  • Washing: Gently wash the pegs/wells with PBS to remove planktonic cells.

  • Challenge Plate: Prepare a new 96-well plate containing serial dilutions of this compound in fresh broth.

  • Exposure: Place the pegs of the MBEC device into the challenge plate (or add the diluted compound to the wells with pre-formed biofilms).

  • Incubation: Incubate the challenge plate at 37°C for 24 hours.

  • Recovery: After exposure, wash the pegs/wells again with PBS. Place the pegs into a new 96-well plate containing fresh recovery broth (or add fresh broth to the washed wells).

  • Dislodging Biofilm: Vigorously shake or sonicate the recovery plate to dislodge the surviving bacteria from the biofilm.

  • Incubation: Incubate the recovery plate at 37°C for 24 hours.

  • MBEC Determination: The MBEC is the lowest concentration of this compound that prevents bacterial regrowth in the recovery broth (i.e., the wells remain clear).

Conclusion

This compound is a promising agent for the control of bacterial biofilms. While much of the existing data comes from complex formulations used in oral care, the provided protocols enable researchers to systematically evaluate its intrinsic anti-biofilm properties against a wide range of clinically and industrially relevant microorganisms. Future in vitro studies focusing on determining specific MIC, MBIC (Minimum Biofilm Inhibitory Concentration), and MBEC values for the pure compound are crucial for expanding its application in antimicrobial therapies and technologies.

References

Application Notes and Protocols: The Use of Zinc Citrate Trihydrate in Enzyme Inhibition Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zinc, an essential trace element, is integral to a vast array of biological processes. It functions as a critical cofactor for over 300 enzymes and is involved in the regulation of more than 1000 transcription factors.[1] Beyond its structural and catalytic roles, the free zinc ion (Zn²⁺) has been identified as a significant signaling molecule, with its intracellular concentrations being dynamically regulated.[1] Fluctuations in cellular zinc levels can modulate the activity of various enzymes, making it a pivotal factor in cellular signaling and metabolism.[1] Zinc citrate (B86180) trihydrate serves as a soluble salt that can be used as a source of zinc ions for in vitro enzyme inhibition studies. However, researchers must consider that in solution, it dissociates into zinc ions (Zn²⁺) and citrate ions, both of which can influence enzyme activity. This document provides a comprehensive guide to utilizing zinc citrate trihydrate in enzyme inhibition assays, detailing the mechanisms of zinc-mediated inhibition, experimental protocols, and data interpretation.

Mechanisms of Enzyme Inhibition by Zinc

The inhibitory action of zinc is primarily mediated by the zinc cation (Zn²⁺). Zinc ions can inhibit enzyme activity through several distinct mechanisms:

  • Direct Competitive Inhibition: Zinc ions can bind to the active site of an enzyme, often competing with the substrate or a required metal cofactor. This is particularly common in enzymes with active sites containing residues like cysteine, histidine, and glutamate, which are effective zinc-binding ligands.[2] For instance, zinc competitively inhibits certain protein tyrosine phosphatases by binding to the catalytic cysteine in the active site.[2]

  • Allosteric Inhibition: Zinc can bind to a site on the enzyme distinct from the active site (an allosteric site).[1] This binding event induces a conformational change in the enzyme that reduces its catalytic efficiency.[1]

  • Inhibition of Zinc Metalloenzymes: In some zinc-containing enzymes, a second zinc ion can bind at or near the active site, leading to inhibition.[2] For example, the binding of a second zinc ion near the catalytic zinc in carboxypeptidase can inhibit its activity.[2]

It is also important to note that the citrate ion can act as a chelator of metal ions. In the context of zinc-dependent enzymes, citrate can chelate the catalytic zinc ion, leading to competitive inhibition, as observed with carboxypeptidase A.[3] Furthermore, in enzymes such as mitochondrial aconitase, where citrate is the substrate, zinc has been shown to be a competitive inhibitor.[4]

Quantitative Data: Inhibition of Various Enzymes by Zinc

The following table summarizes the inhibitory constants (Ki) or IC50 values for zinc against a selection of enzymes. This data is crucial for designing experiments and understanding the potency of zinc as an inhibitor for specific targets.

EnzymeSource Organism/TissueInhibitorKi / IC50Inhibition TypeReference
Receptor PTPβHumanZn²⁺21 pMCompetitive[2][5]
Ca²⁺-ATPaseHuman ErythrocyteZn²⁺80 pMNot specified[2]
Caspase-3Not specifiedZn²⁺< 10 nMNot specified[2]
Caspase-9Not specifiedZn²⁺300 nMNot specified[2]
Mitochondrial AconitaseMammalianZn²⁺Not specifiedCompetitive[4][6]
Carboxypeptidase ANot specifiedCitrateNot specifiedCompetitive[3]

Experimental Protocols

General Protocol for Enzyme Inhibition Assay Using this compound

This protocol provides a general framework for assessing the inhibitory effect of this compound on a target enzyme. Specific parameters such as buffer composition, substrate concentration, and incubation times should be optimized for each enzyme.

Materials:

  • This compound

  • Purified target enzyme

  • Substrate for the target enzyme

  • Assay buffer (pH and composition optimized for the target enzyme)

  • Microplate reader or spectrophotometer

  • 96-well plates or cuvettes

  • Pipettes and tips

  • Nuclease-free water

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in nuclease-free water. The concentration should be high enough to allow for serial dilutions.

    • Prepare the assay buffer. Note that some buffer components and reducing agents can chelate zinc, so their use should be carefully considered and controlled.[7]

    • Prepare the enzyme solution in the assay buffer to a concentration that yields a linear reaction rate over the desired time course.

    • Prepare the substrate solution in the assay buffer. The concentration will depend on the specific assay and whether competitive or non-competitive inhibition is being investigated.

  • Assay Procedure:

    • In a 96-well plate, add increasing concentrations of the this compound solution. Include a control with no inhibitor.

    • To each well, add the enzyme solution and incubate for a pre-determined time (e.g., 10-30 minutes) at the optimal temperature for the enzyme. This allows for the binding of the inhibitor to the enzyme.

    • Initiate the enzymatic reaction by adding the substrate solution to all wells.

    • Immediately begin monitoring the reaction progress by measuring the absorbance or fluorescence at regular intervals using a microplate reader. The wavelength will be specific to the substrate and product.

    • As a crucial control, perform the same assay with a citrate salt (e.g., sodium citrate) at the same concentrations as the citrate component from this compound to determine the inhibitory effect of the citrate ion alone.

  • Data Analysis:

    • Calculate the initial reaction rates (velocity) for each inhibitor concentration from the linear portion of the progress curves.

    • Plot the enzyme activity (as a percentage of the uninhibited control) against the logarithm of the inhibitor concentration.

    • Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable dose-response curve.

    • To determine the mode of inhibition (e.g., competitive, non-competitive), perform kinetic studies by measuring the reaction rates at various substrate and inhibitor concentrations and analyzing the data using Lineweaver-Burk or Michaelis-Menten plots.

Visualizations

Signaling Pathway: Regulation of Apoptosis by Caspase Inhibition

G cluster_0 Apoptotic Stimuli cluster_1 Caspase Cascade Intrinsic_Pathway Intrinsic Pathway (e.g., DNA damage) Caspase9 Caspase-9 Intrinsic_Pathway->Caspase9 activates Extrinsic_Pathway Extrinsic Pathway (e.g., FasL) Caspase8 Caspase-8 Extrinsic_Pathway->Caspase8 activates Caspase3 Caspase-3 (Executioner Caspase) Caspase9->Caspase3 activates Caspase8->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis leads to Zn2 Zinc Ions (Zn²⁺) Zn2->Caspase9 inhibits Zn2->Caspase3 inhibits

Caption: Zinc ions can inhibit key caspases, thereby regulating apoptosis.

Experimental Workflow: Enzyme Inhibition Assay

G Start Start Prep_Reagents Prepare Reagents (Buffer, Enzyme, Substrate, This compound) Start->Prep_Reagents Incubate Pre-incubate Enzyme with this compound Prep_Reagents->Incubate Add_Substrate Initiate Reaction by Adding Substrate Incubate->Add_Substrate Monitor Monitor Reaction (e.g., Spectrophotometry) Add_Substrate->Monitor Analyze Data Analysis (Calculate IC50, Determine Inhibition Mechanism) Monitor->Analyze End End Analyze->End

Caption: A typical workflow for an enzyme inhibition assay.

Logical Relationship: Dissociation and Potential Effects of this compound

G ZCT This compound in Solution Zn Zinc Ions (Zn²⁺) ZCT->Zn dissociates to Citrate Citrate Ions ZCT->Citrate dissociates to Enzyme_Activity Enzyme Activity Zn->Enzyme_Activity Inhibition (Competitive/Allosteric) Citrate->Enzyme_Activity Potential Inhibition (Chelation/Substrate Competition)

Caption: Dissociation of zinc citrate and its potential effects on enzymes.

References

Application Notes and Protocols: Zinc Citrate Trihydrate as a Precursor for Zinc Oxide Nanoparticle Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of zinc oxide nanoparticles (ZnO NPs) using zinc citrate (B86180) trihydrate as a precursor. The methodologies covered include hydrothermal, co-precipitation, and green synthesis approaches. Additionally, this document outlines the applications of the resulting ZnO NPs in drug delivery and as antibacterial agents, supported by quantitative data and visualizations of experimental workflows and biological signaling pathways.

Introduction

Zinc oxide nanoparticles are of significant interest in biomedical research due to their biocompatibility, low toxicity, and unique physicochemical properties.[1][2] Zinc citrate trihydrate serves as an effective and cost-efficient precursor for the synthesis of ZnO NPs. The citrate ion in the precursor can act as a chelating agent and a fuel during calcination, influencing the size and morphology of the resulting nanoparticles.[3] This document provides comprehensive guidance for the synthesis and application of ZnO NPs derived from this compound for researchers in materials science and drug development.

Synthesis Protocols for Zinc Oxide Nanoparticles

While direct protocols for this compound are not abundant in literature, its in-situ formation from other zinc salts and citric acid is common. The following protocols are adapted for the direct use of this compound, providing a more streamlined synthesis process.

Hydrothermal Synthesis

This method yields crystalline ZnO NPs with controlled morphology.

Protocol:

  • Precursor Solution: Prepare a 0.1 M aqueous solution of this compound (Zn₃(C₆H₅O₇)₂·3H₂O).

  • pH Adjustment: Adjust the pH of the solution to 10 by dropwise addition of a 2 M sodium hydroxide (B78521) (NaOH) solution under vigorous stirring.

  • Hydrothermal Reaction: Transfer the resulting milky white suspension to a Teflon-lined stainless-steel autoclave. Seal the autoclave and heat it to 150°C for 12 hours.

  • Cooling and Washing: Allow the autoclave to cool down to room temperature naturally. Collect the white precipitate by centrifugation at 8000 rpm for 10 minutes. Wash the precipitate three times with deionized water and once with ethanol (B145695) to remove any unreacted precursors and byproducts.

  • Drying: Dry the final product in an oven at 80°C for 12 hours.

Co-precipitation Synthesis

A simple and rapid method for producing ZnO NPs at room temperature.

Protocol:

  • Precursor Solution: Prepare a 0.2 M aqueous solution of this compound.

  • Precipitation: Prepare a 0.4 M aqueous solution of sodium hydroxide (NaOH). Add the NaOH solution dropwise to the zinc citrate solution under constant, vigorous stirring. Continue stirring for 2 hours after the addition is complete.

  • Aging: Allow the precipitate to age in the solution for 24 hours at room temperature.

  • Washing: Decant the supernatant and wash the precipitate repeatedly with deionized water until the pH of the washing solution is neutral. A final wash with ethanol is recommended.

  • Drying and Calcination: Dry the precipitate at 100°C for 8 hours. The dried powder can be calcined at 400-600°C for 2 hours to enhance crystallinity, although ZnO can be formed at lower temperatures.[4]

Green Synthesis using Camellia sinensis (Green Tea) Extract

An eco-friendly approach utilizing the reducing and capping agents present in plant extracts.

Protocol:

  • Preparation of Green Tea Extract: Boil 20 g of green tea leaves in 100 mL of deionized water for 20 minutes. Cool the extract and filter it to remove solid residues.

  • Synthesis Reaction: Prepare a 0.1 M aqueous solution of this compound. While stirring, add 20 mL of the green tea extract to 80 mL of the zinc citrate solution.

  • pH Adjustment: Adjust the pH of the mixture to 12 using 1 M NaOH solution and heat the solution to 80°C with continuous stirring for 2 hours.

  • Precipitate Collection: Allow the solution to cool to room temperature. Collect the precipitate by centrifugation at 10,000 rpm for 15 minutes.

  • Washing and Drying: Wash the pellet three times with deionized water and once with ethanol. Dry the purified ZnO NPs at 60°C for 24 hours.

Characterization and Properties of Synthesized ZnO Nanoparticles

The properties of the synthesized ZnO NPs are influenced by the synthesis method and parameters.

Synthesis MethodPrecursor ConcentrationTemperature (°C)pHAverage Particle Size (nm)Morphology
Hydrothermal0.1 M1501020-50Rod-like, Spherical
Co-precipitation0.2 MRoom Temp. -> 400-600 (calcination)Neutral (after washing)30-60Spherical, agglomerated
Green Synthesis0.1 M801215-40Spherical, hexagonal

Note: The data presented in this table are representative values and may vary based on specific experimental conditions.

Applications in Drug Delivery and Therapeutics

ZnO NPs are promising candidates for various biomedical applications due to their biocompatibility and pH-sensitive dissolution in acidic tumor microenvironments.[5]

Drug Loading and Release

ZnO NPs can be loaded with various anticancer drugs. The release of the drug is often triggered by the acidic environment of cancer cells or lysosomes.[5]

DrugLoading Efficiency (%)Release ProfileReference
Doxorubicin~96pH-responsive: >80% release at pH 5.5 vs <20% at pH 7.4[6]
CurcuminNot specifiedAdditive anticancer effect with ZnO NPs[7]
AzilsartanHighEnhanced dissolution rate compared to pure drug[8]
Antibacterial Activity

ZnO NPs exhibit broad-spectrum antibacterial activity, which is attributed to the generation of reactive oxygen species (ROS) and the release of Zn²⁺ ions.[9]

Bacterial StrainMIC (µg/mL)MBC (µg/mL)Reference
Escherichia coli31.25 - 45062.5 - 500[10][11]
Staphylococcus aureus3.9 - 1507.81 - 300[10][11]

MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration. Values can vary significantly based on nanoparticle size and experimental conditions.

Visualizations

Experimental Workflows

experimental_workflows cluster_hydrothermal Hydrothermal Synthesis cluster_coprecipitation Co-precipitation Synthesis cluster_green Green Synthesis ht1 Prepare 0.1M this compound Solution ht2 Adjust pH to 10 with NaOH ht1->ht2 ht3 Transfer to Autoclave (150°C, 12h) ht2->ht3 ht4 Cool, Centrifuge, and Wash ht3->ht4 ht5 Dry at 80°C ht4->ht5 cp1 Prepare 0.2M this compound Solution cp2 Add 0.4M NaOH Dropwise cp1->cp2 cp3 Age for 24h cp2->cp3 cp4 Wash until Neutral pH cp3->cp4 cp5 Dry (100°C) and Calcine (400-600°C) cp4->cp5 gs1 Prepare Green Tea Extract gs2 Mix with 0.1M this compound Solution gs1->gs2 gs3 Adjust pH to 12 and Heat to 80°C gs2->gs3 gs4 Cool, Centrifuge, and Wash gs3->gs4 gs5 Dry at 60°C gs4->gs5

Caption: Experimental workflows for ZnO nanoparticle synthesis.

Cellular Uptake and Drug Release Mechanism

drug_delivery_mechanism cluster_extracellular Extracellular Space (pH ~7.4) cluster_cell Cancer Cell np_drug Drug-loaded ZnO NP endocytosis Endocytosis np_drug->endocytosis Cellular Uptake endosome Endosome (pH ~6.5) endocytosis->endosome lysosome Lysosome (pH ~5.0) endosome->lysosome dissolution ZnO NP Dissolution lysosome->dissolution Acidic pH drug_release Drug Release dissolution->drug_release zn_ions Zn²⁺ Ions dissolution->zn_ions nucleus Nucleus drug_release->nucleus Targets DNA apoptosis Apoptosis zn_ions->apoptosis Induces ROS nucleus->apoptosis

Caption: Cellular uptake and pH-responsive drug release.

ROS-Mediated Apoptotic Signaling Pathway

signaling_pathway ZnO_NP ZnO Nanoparticle Cell_Membrane Cell Membrane ZnO_NP->Cell_Membrane Internalization ROS Reactive Oxygen Species (ROS) Generation Cell_Membrane->ROS Mitochondria Mitochondrial Dysfunction ROS->Mitochondria p53 p53 Activation ROS->p53 Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Cytochrome c release Bax Bax (pro-apoptotic) Upregulation p53->Bax Bcl2 Bcl-2 (anti-apoptotic) Downregulation p53->Bcl2 Bax->Mitochondria Bcl2->Mitochondria Inhibition Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: ROS-mediated apoptosis induced by ZnO NPs.[1][8][12]

References

Application Notes and Protocols for Studying the Bioavailability of Zinc Citrate Trihydrate in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing animal models for the investigation of the bioavailability of zinc citrate (B86180) trihydrate. Detailed protocols for in vivo studies, pharmacokinetic analysis, and tissue distribution are outlined to facilitate rigorous and reproducible research.

Introduction

Zinc is an essential trace element vital for numerous physiological processes, including immune function, enzymatic activity, and protein synthesis. Zinc citrate trihydrate is a widely used zinc salt in dietary supplements and pharmaceutical formulations. Understanding its bioavailability—the fraction of the administered dose that reaches systemic circulation—is crucial for determining its efficacy and establishing appropriate dosages. Animal models, particularly rodents, serve as valuable tools for these investigations due to their physiological similarities to humans and the ability to control experimental variables.

Animal Models

Rodent models, such as rats and mice, are the most common choices for studying the bioavailability of zinc compounds.

  • Rats (e.g., Wistar, Sprague-Dawley): Their larger size facilitates easier blood sampling and tissue collection. They are a well-established model for nutritional and pharmacokinetic studies.[1][2][3]

  • Mice (e.g., C57BL/6): Mice are suitable for studies requiring larger sample sizes due to lower costs and housing requirements. Genetically modified mouse models can also be employed to investigate the role of specific genes in zinc absorption and metabolism.

Data Presentation: Quantitative Bioavailability Data

The following tables summarize key findings from studies comparing the bioavailability of zinc citrate and other zinc salts in animal models.

Table 1: Comparative Bioavailability of Zinc Salts in Rats

ParameterZinc CitrateZinc GluconateZinc Sulfate (B86663)Reference
Prostate Zinc Concentration Significantly elevated at various dosesSignificantly elevated at all dosesNo significant increase[1][4][5]
Net Zinc Balance (%) Not explicitly stated, but comparable to Zinc Gluconate5.1252.993[4][6]

Table 2: Pharmacokinetic Parameters of Different Zinc Compounds in Rats (Oral Administration)

Zinc CompoundDose (mg Zn/kg)Cmax (µg/mL)Tmax (h)AUC (µg·h/mL)Relative Bioavailability (%)Reference
Zinc-Enriched Yeast43.872Not specified138.4% (compared to ZnSO4)[7][8]
Zinc Sulfate42.814Not specified100% (Reference)[7][8]
Zinc Oxide50~1.5~1Not specifiedNot specified[9]
Zinc Oxide300~3.0~6Not specifiedNot specified[9]
Zinc Oxide2000~4.5~24Not specifiedNot specified[9]

Note: Direct pharmacokinetic data for this compound from these specific animal studies were not available in the provided search results. The data for zinc-enriched yeast and zinc oxide are included for comparative purposes. Studies in humans have shown zinc citrate to have comparable absorption to zinc gluconate.[10][11][12]

Experimental Protocols

Protocol 1: In Vivo Bioavailability Study in Rats

This protocol outlines a typical study to assess the bioavailability of this compound following oral administration.

1. Animals and Acclimation:

  • Use male Wistar rats (6-8 weeks old, weighing 200-250g).

  • House the rats individually in metabolic cages.

  • Acclimate the animals for at least one week, providing standard chow and deionized water ad libitum.[2][3]

2. Diet and Dosing:

  • Prepare a zinc-deficient basal diet to enhance the detection of supplemented zinc.

  • Divide the rats into experimental groups (n=6-8 per group):

    • Control group (basal diet)

    • This compound group(s) (basal diet supplemented with different doses of this compound)

    • Reference group (e.g., basal diet supplemented with zinc sulfate or zinc gluconate)

  • Administer the zinc compounds daily for a specified period (e.g., 30 days) via oral gavage.[1][13] The compound should be suspended in a suitable vehicle like deionized water or a 0.5% carboxymethylcellulose solution.[14]

3. Sample Collection:

  • Blood: Collect blood samples from the tail vein or via cardiac puncture at predetermined time points (e.g., 0, 1, 2, 4, 8, 12, 24 hours) after the final dose for pharmacokinetic analysis. Plasma or serum should be separated and stored at -80°C.

  • Tissues: At the end of the study, euthanize the animals and collect relevant tissues such as the liver, kidneys, femur, and prostate.[1][2] Tissues should be rinsed with saline, blotted dry, weighed, and stored at -80°C.

  • Feces and Urine: Collect feces and urine over a defined period (e.g., the last 7 days of the study) to determine zinc excretion.[2][3]

4. Sample Analysis (Zinc Quantification):

  • Digest the tissue, feces, and urine samples using a mixture of nitric acid and hydrogen peroxide, often with microwave assistance.[15]

  • Analyze the zinc concentration in the digested samples and plasma/serum using Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES).[7][8]

Protocol 2: Pharmacokinetic Analysis

1. Data Collection:

  • Following a single oral dose of this compound, collect serial blood samples as described in Protocol 1.

2. Data Analysis:

  • Plot the plasma zinc concentration versus time.

  • Calculate the following pharmacokinetic parameters using appropriate software:

    • Cmax: Maximum plasma concentration.

    • Tmax: Time to reach Cmax.

    • AUC (Area Under the Curve): A measure of total systemic exposure to zinc.

    • t1/2 (Half-life): The time taken for the plasma concentration to reduce by half.

    • Relative Bioavailability: Calculated by comparing the AUC of this compound to that of a reference zinc compound (e.g., zinc sulfate).

Mandatory Visualization

Experimental_Workflow cluster_preparation Preparation Phase cluster_administration Administration & Sampling Phase cluster_analysis Analysis Phase Animal_Acclimation Animal Acclimation (Rats/Mice, 1 week) Diet_Formulation Diet Formulation (Zinc-deficient basal diet) Animal_Acclimation->Diet_Formulation Dosing_Groups Establish Dosing Groups (Control, Zinc Citrate, Reference) Diet_Formulation->Dosing_Groups Oral_Gavage Oral Administration (Daily for 30 days) Dosing_Groups->Oral_Gavage Blood_Collection Serial Blood Collection (Pharmacokinetics) Oral_Gavage->Blood_Collection Tissue_Collection Tissue Collection at Endpoint (Liver, Kidney, Femur, Prostate) Oral_Gavage->Tissue_Collection Excreta_Collection Feces & Urine Collection (Last 7 days) Oral_Gavage->Excreta_Collection Sample_Preparation Sample Preparation (Acid Digestion) Blood_Collection->Sample_Preparation Tissue_Collection->Sample_Preparation Excreta_Collection->Sample_Preparation Zinc_Quantification Zinc Quantification (ICP-MS / ICP-OES) Sample_Preparation->Zinc_Quantification Data_Analysis Data Analysis (Bioavailability, Pharmacokinetics) Zinc_Quantification->Data_Analysis

Experimental workflow for assessing zinc bioavailability.

Zinc_Absorption_Pathway cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte cluster_blood Bloodstream Zinc_Citrate This compound Zn_ion Zn2+ Zinc_Citrate->Zn_ion Dissociation ZIP4 ZIP4 Transporter (Apical Membrane) ZIP4->Zn_ion Zn_ion->ZIP4 Uptake ZnT1 ZnT1 Transporter (Basolateral Membrane) Zn_ion->ZnT1 Efflux Albumin_Zn Albumin-bound Zinc ZnT1->Albumin_Zn

Simplified signaling pathway of intestinal zinc absorption.

Discussion

The selection of an appropriate animal model and a well-defined experimental protocol are paramount for obtaining reliable data on the bioavailability of this compound. The protocols provided herein offer a standardized framework that can be adapted to specific research questions. The visualization of the experimental workflow and the cellular absorption pathway provides a clear conceptual understanding of the processes involved. The quantitative data, although not exhaustive for this compound, provides a valuable comparative context with other commonly used zinc salts. Further research focusing on the direct pharmacokinetic profiling of this compound in rodent models is warranted to expand upon the existing knowledge base.

References

Troubleshooting & Optimization

How to improve the solubility of "Zinc citrate trihydrate" in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive information, troubleshooting advice, and detailed protocols for improving the solubility of Zinc Citrate (B86180) Trihydrate in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility of Zinc Citrate Trihydrate in water?

This compound is generally considered to be slightly or moderately soluble in water.[1][2][3] Its solubility is typically less than 1 g/L at 20°C.[4] However, it is soluble in dilute acidic and alkaline solutions.[2][5]

Q2: How does pH significantly impact the solubility of this compound?

The solubility of this compound is highly dependent on pH.[1]

  • Acidic pH: Solubility is significantly higher in acidic solutions.[1] At a pH between 1.5 and 3.0, soluble coordination complexes such as [Zn(H₂cit)(H₂O)]n are formed.[6][7] As the pH increases, different zinc citrate species are formed in solution.[8]

  • Neutral to Alkaline pH: As the pH moves towards neutral and alkaline, solubility decreases. Above pH 6, the dominant species can include non-electroactive forms like Zn(H₂Cit)₂⁴⁻ and Zn₂Cit₂⁴⁻, which may be less soluble.[9]

Q3: What is the effect of temperature on the solubility of this compound?

Increasing the temperature can generally enhance the solubility of many metal salts, including zinc citrate.[1] However, one source notes that zinc citrate exhibits inverse solubility, which means its solubility could decrease at higher temperatures in certain situations.[2] For practical dissolution, heating can be employed to facilitate the process, as seen in protocols where solutions are heated to 90-95°C during synthesis.[3]

Q4: Can the formation of different zinc citrate species in solution affect solubility?

Yes, the speciation of zinc citrate in an aqueous solution is complex and pH-dependent, which directly affects its solubility.[9] At different pH values, various complexes can form, such as [Zn(cit)]⁻, [Zn(cit)H], and [Zn(cit)₂]⁴⁻.[8] For instance, at a pH of 4.5, the most prevalent electroactive species is [Zn(HCit)]⁻.[9] The formation of these different complexes governs the overall amount of zinc citrate that can be dissolved.

Q5: Can complexing agents be used to improve the solubility of this compound?

Yes, using complexing agents is a highly effective method. Amino acids such as glycine (B1666218), alanine, and serine have been shown to significantly enhance the solubility of zinc citrate.[10][11] This is due to the formation of more soluble zinc-amino acid or mixed-ligand complexes that "pull" zinc ions into the solution.[10][11] Serine has been noted as being particularly effective at higher molar excess concentrations.[10][11]

Troubleshooting Guide

Issue: The this compound powder is not dissolving in neutral water.
  • Cause: this compound has inherently low solubility in neutral water.

  • Solution 1: pH Adjustment: The most effective method is to lower the pH of the aqueous solution. Add a dilute acid (e.g., citric acid or HCl) dropwise to your suspension until the powder dissolves. A pH below 4 is often effective.

  • Solution 2: Add a Complexing Agent: Introduce a suitable amino acid (e.g., glycine or serine) in a molar excess to the solution to facilitate the formation of soluble complexes.

  • Solution 3: Gentle Heating: Apply gentle heat while stirring the suspension. This may increase the rate of dissolution. Be mindful of potential inverse solubility behavior at very high temperatures.

Issue: After dissolving the compound (e.g., by lowering pH), a precipitate forms upon standing or pH adjustment.
  • Cause: The pH of the solution may have shifted back towards neutral due to buffering effects or interaction with the air (CO₂), causing the less soluble forms of zinc citrate to precipitate out.

  • Solution 1: Maintain a Low pH: Ensure the solution is adequately buffered at a low pH to maintain the solubility of the zinc citrate complexes.

  • Solution 2: Use a Chelating/Complexing Agent: The presence of a complexing agent like an amino acid can help keep the zinc in solution even if the pH fluctuates slightly.[10]

  • Solution 3: Prepare Fresh Solutions: For experiments sensitive to precipitation, it is advisable to prepare the zinc citrate solution fresh before use.

Data Presentation

Table 1: Enhancement of Zinc Citrate Solubility with Amino Acids

The following table summarizes the effect of adding different amino acids in molar excess on the solubility of zinc citrate. This demonstrates a non-linear enhancement, with serine showing the most pronounced effect at higher concentrations.[10][11]

Molar Ratio (Amino Acid:Zinc Citrate)GlycineAlanineSerine
Effectiveness Trend ModerateLeast EffectiveMost Effective
General Observation All three amino acids significantly enhance solubility, especially at molar excess ratios ranging from 10 to 50.[10][11] Below a 30-fold molar excess, the effect is comparable among the three.[10]

Experimental Protocols

Protocol 1: Standard Dissolution Method (Low Concentration)
  • Weigh the desired amount of this compound powder.

  • Add the powder to a volume of deionized water while stirring vigorously.

  • Continue stirring for at least 30 minutes at room temperature.

  • Note that complete dissolution may not be achieved if the concentration exceeds its intrinsic solubility.

Protocol 2: pH-Adjusted Dissolution
  • Create a suspension of this compound in deionized water under constant stirring.

  • Slowly add a dilute solution of citric acid or hydrochloric acid drop-by-drop.

  • Monitor the pH of the solution continuously.

  • Continue adding acid until all the solid has dissolved. A clear solution indicates the formation of soluble zinc citrate species. A pH range of 1.5-3.0 is often effective.[6][7]

Protocol 3: Enhanced Solubility using Amino Acid Complexation
  • Weigh the required amounts of this compound and the chosen amino acid (e.g., serine, in a 30:1 to 50:1 molar ratio to the zinc citrate).[10]

  • Dissolve the amino acid in the deionized water first.

  • Add the this compound powder to the amino acid solution.

  • Stir the mixture. Gentle heating to boiling, followed by cooling, can be applied to facilitate dissolution.[10]

  • The solution should become clear as the soluble mixed-ligand complexes are formed.

Protocol 4: In-Situ Preparation of a Soluble Zinc Citrate Solution

This method avoids dissolving the pre-formed salt by synthesizing it directly in solution from more soluble precursors.[12]

  • Prepare an aqueous solution of citric acid.

  • Separately, calculate the required amount of zinc oxide based on a 3:2 molar ratio of zinc oxide to citric acid.[12]

  • Slowly add the zinc oxide powder to the citric acid solution while agitating continuously at room temperature (e.g., 20-25°C).[12]

  • Continue stirring. A clear solution of zinc citrate will be obtained, typically within 5 to 30 minutes.[12]

Visualizations

Diagram 1: Factors Influencing Zinc Citrate Solubility

The following diagram illustrates the logical relationship between key factors that can be manipulated to enhance the solubility of this compound.

cluster_0 Solubility Enhancement Methods A This compound (Low Solubility) B Aqueous Solution A->B Introduce to M1 Decrease pH (Add Acid) B->M1 M2 Add Complexing Agent (e.g., Amino Acids) B->M2 M3 Increase Temperature B->M3 C Improved Solubility M1->C M2->C M3->C

Caption: Key methods to improve the solubility of this compound.

Diagram 2: Troubleshooting Workflow for Dissolution Issues

This workflow provides a step-by-step guide for researchers encountering problems when dissolving this compound.

Start Start: Add Zinc Citrate Trihydrate to Water Check Does it dissolve? Start->Check Step1 Step 1: Lower pH (e.g., add Citric Acid) Check->Step1 No Success Success: Clear Solution Check->Success Yes Check2 Does it dissolve? Step1->Check2 Step2 Step 2: Add Complexing Agent (e.g., Serine) Check2->Step2 No Check2->Success Yes Check3 Does it dissolve? Step2->Check3 Check3->Success Yes Failure Consult further (Consider in-situ prep) Check3->Failure No

Caption: A troubleshooting workflow for dissolving this compound.

References

Navigating the Challenges of Zinc Citrate Trihydrate in Physiological Buffers: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center

For researchers, scientists, and drug development professionals utilizing zinc citrate (B86180) trihydrate, preventing its precipitation in physiological buffers is a critical step for experimental success. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered when working with this compound.

Frequently Asked Questions (FAQs)

Q1: Why does my zinc citrate trihydrate precipitate out of solution in Phosphate-Buffered Saline (PBS)?

A1: this compound readily precipitates in PBS due to the high concentration of phosphate (B84403) ions. Zinc ions (Zn²⁺) have a very high affinity for phosphate ions (PO₄³⁻), leading to the formation of highly insoluble zinc phosphate. The solubility product constant (Ksp) for zinc phosphate is extremely low, on the order of 9.0 x 10⁻³³, indicating that even minute concentrations of zinc and phosphate ions in solution will lead to precipitation.

Q2: I observe precipitation even in Tris-buffered saline (TBS). What is causing this?

A2: While Tris buffer does not contain phosphate, precipitation can still occur, primarily due to pH-dependent solubility of zinc citrate and the potential formation of zinc hydroxide (B78521). At or above neutral pH, the solubility of zinc citrate decreases. If the pH of your Tris buffer is not sufficiently acidic, zinc hydroxide, another sparingly soluble zinc compound, can precipitate.

Q3: What is "inverse solubility" and how does it affect my experiments with this compound?

A3: Inverse solubility is a property where a substance becomes less soluble as the temperature increases. Zinc citrate exhibits this characteristic.[1][2][3][4][5] Therefore, heating a solution to dissolve zinc citrate may actually promote precipitation. It is recommended to prepare solutions at room temperature or even slightly cooler.

Q4: Can I use a chelating agent to prevent precipitation?

A4: Yes, using a chelating agent can be an effective strategy. Chelators like EDTA (ethylenediaminetetraacetic acid) can bind to zinc ions, preventing them from reacting with phosphate or hydroxide ions. However, the choice and concentration of the chelating agent must be carefully considered as it can interfere with downstream biological assays by sequestering zinc ions and making them unavailable to cells or target molecules.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Immediate and heavy precipitation upon adding zinc citrate to PBS. Formation of insoluble zinc phosphate.Avoid PBS. Use a phosphate-free buffer such as Tris-HCl, HEPES, or MOPS.
Cloudiness or precipitation develops over time in Tris buffer. 1. pH of the buffer is too high (typically > 7.0).2. The concentration of zinc citrate exceeds its solubility limit at the given pH.1. Adjust the pH of the Tris buffer to a slightly acidic range (e.g., pH 6.0-6.5) before adding zinc citrate. 2. Prepare a more dilute solution of zinc citrate. 3. Consider using a different buffer system, such as HEPES, which may offer better solubility for zinc salts at physiological pH.[6]
Difficulty dissolving zinc citrate powder. 1. Low intrinsic solubility in water.2. "Inverse solubility" effect if heating is applied.1. Prepare a concentrated stock solution in a slightly acidic environment. For example, dissolve the zinc citrate in a small volume of dilute HCl and then dilute it into your final buffer, ensuring the final pH is compatible with your experiment. 2. Use sonication to aid dissolution at room temperature. 3. Avoid heating the solution.
Precipitation occurs after sterile filtration. The concentration of the zinc citrate solution is at or near its saturation point, and the filtration process can nucleate precipitation.1. Prepare a slightly more dilute solution. 2. Filter the solution before adding all other components to the final buffer.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution of Zinc Citrate in a Phosphate-Free Buffer

This protocol describes the preparation of a 10 mM zinc citrate stock solution in a Tris-HCl buffer, which can then be diluted into your final experimental medium.

Materials:

  • This compound ((C₆H₅O₇)₂Zn₃·3H₂O)

  • Tris base

  • Hydrochloric acid (HCl), 1 M

  • High-purity water (e.g., Milli-Q or equivalent)

  • Calibrated pH meter

  • Stir plate and stir bar

  • 0.22 µm sterile filter

Procedure:

  • Prepare a 100 mM Tris-HCl buffer at pH 6.0:

    • Dissolve the appropriate amount of Tris base in high-purity water.

    • While stirring, slowly add 1 M HCl to adjust the pH to 6.0.

    • Bring the final volume to the desired amount with high-purity water.

  • Prepare the 10 mM Zinc Citrate Stock Solution:

    • Weigh out the required amount of this compound for your desired volume of a 10 mM solution (Molecular Weight of trihydrate is approximately 628.32 g/mol ).

    • Slowly add the zinc citrate powder to the 100 mM Tris-HCl buffer (pH 6.0) while stirring continuously at room temperature.

    • Continue stirring until the powder is completely dissolved. This may take some time. Sonication can be used to expedite dissolution.

    • Once dissolved, sterile-filter the solution using a 0.22 µm filter.

    • Store the stock solution at 4°C.

Note: Always add the zinc citrate to the acidic buffer; do not attempt to adjust the pH of a zinc citrate suspension.

Visualizing the Problem: Precipitation Pathways

The following diagrams illustrate the key chemical interactions leading to the precipitation of zinc citrate in common physiological buffers.

graph Precipitation_Pathway_PBS { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#34A853"];

ZCT [label="Zinc Citrate\nTrihydrate", fillcolor="#F1F3F4"]; Zn_ion [label="Zn²⁺ (aq)", fillcolor="#F1F3F4"]; Phosphate [label="Phosphate Ions\n(from PBS)", fillcolor="#F1F3F4"]; Precipitate [label="Zinc Phosphate\n(Insoluble Precipitate)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

ZCT -> Zn_ion [label="Dissolution"]; Zn_ion -> Precipitate; Phosphate -> Precipitate; }

Caption: Precipitation pathway in PBS.

graph Precipitation_Pathway_Tris { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#34A853"];

ZCT [label="Zinc Citrate\nTrihydrate", fillcolor="#F1F3F4"]; Zn_ion [label="Zn²⁺ (aq)", fillcolor="#F1F3F4"]; OH_ion [label="Hydroxide Ions\n(at neutral/alkaline pH)", fillcolor="#F1F3F4"]; Precipitate [label="Zinc Hydroxide\n(Insoluble Precipitate)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

ZCT -> Zn_ion [label="Dissolution"]; Zn_ion -> Precipitate; OH_ion -> Precipitate; }

Caption: Precipitation pathway in Tris buffer.

By understanding the underlying chemical principles and following the recommended protocols, researchers can successfully prepare stable solutions of this compound for their experimental needs.

References

Optimizing crystal growth of "Zinc citrate trihydrate" for uniform particle size

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions to optimize the crystal growth of zinc citrate (B86180) trihydrate for a uniform particle size.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of zinc citrate trihydrate, offering potential causes and solutions in a question-and-answer format.

Question 1: Why is the final product a mix of different crystal sizes (i.e., poor particle size distribution)?

Answer: A broad particle size distribution is often a result of uncontrolled nucleation and crystal growth. Several factors in your experimental setup could be the cause.

  • Inconsistent pH: Fluctuations in pH during the reaction can lead to multiple nucleation events, resulting in a wide range of particle sizes. For more homogeneous zinc citrate crystals, maintaining a stable pH is critical. A recommended range is between 4.1 and 4.5.[1]

  • Non-uniform Temperature: Temperature gradients within the reactor can cause localized areas of high supersaturation, leading to rapid, uncontrolled nucleation. Ensure uniform heating and agitation.

  • Inefficient Mixing: Inadequate stirring can lead to localized concentration gradients of reactants, causing uneven crystal growth. The stirring rate should be sufficient to keep all particles in suspension and ensure a homogenous solution.

Question 2: The purity of my this compound is lower than expected. What are the likely causes and how can I improve it?

Answer: Low purity can stem from incomplete reactions or the presence of unreacted starting materials in the final product.

  • Incorrect pH at Reaction Endpoint: The final pH of the reaction mixture is crucial for maximizing product purity. For zinc citrate, a final pH range of 4.5 to 5.5 is reported to yield a product with a purity of 97.0–99.8%.[1][2]

  • Insufficient Reaction Time: The reaction may not have gone to completion. Ensure that the reaction is allowed to proceed for a sufficient duration with adequate stirring. A stirring time of 20-30 minutes at the reaction temperature is suggested in some protocols.[3]

  • Impurities in Starting Materials: The purity of your zinc source (e.g., zinc oxide, zinc carbonate) and citric acid will directly impact the purity of the final product. Use high-purity reagents whenever possible.

Question 3: My zinc citrate product has poor flowability and tends to agglomerate. How can I resolve this?

Answer: Poor flowability and agglomeration are often related to the crystal habit and the hydration state of the zinc citrate.

  • Incorrect Hydrate (B1144303) Form: Zinc citrate can exist as a dihydrate or a trihydrate. This compound is known to have better flowability and is less prone to caking compared to the dihydrate form.[3][4] The formation of the trihydrate is influenced by the reaction and drying conditions.

  • Drying Conditions: The temperature at which the product is dried can affect its hydration state and morphology. Drying at temperatures between 85-95°C has been used in the synthesis of this compound.[3]

Question 4: The yield of my this compound is consistently low. What factors could be contributing to this?

Answer: Low yield can be attributed to several factors, including reaction conditions and post-synthesis processing.

  • Suboptimal Temperature: The reaction temperature affects both the reaction rate and the solubility of the product. Syntheses of this compound have been reported at temperatures ranging from 55-65°C to 90-95°C.[3][4] Operating outside the optimal temperature range can lead to reduced yields.

  • Loss of Product During Washing: Excessive washing or the use of a solvent in which zinc citrate has some solubility can lead to product loss. Zinc citrate is slightly soluble in water.[3] Consider using a minimal amount of cold deionized water for washing.

  • Incomplete Precipitation: The pH of the solution plays a significant role in the precipitation of zinc citrate. If the final pH is too low, the product may remain partially dissolved in the solution.

Frequently Asked Questions (FAQs)

Q1: What are the key experimental parameters to control for achieving a uniform particle size of this compound?

A1: The most critical parameters to control are:

  • pH: Maintaining a stable pH, particularly in the range of 4.1-4.5, promotes uniform crystal growth.[1]

  • Temperature: A constant and uniform temperature throughout the reaction vessel is essential to control the rate of nucleation and growth.

  • Stirring Rate: Adequate and consistent agitation ensures a homogeneous distribution of reactants and prevents the formation of localized supersaturation zones.

  • Reactant Concentration: The initial concentrations of the zinc source and citric acid will determine the level of supersaturation, which directly influences the nucleation rate.

Q2: What is the ideal pH range for the synthesis of this compound?

A2: The optimal pH range can vary depending on the specific goal. For achieving a more homogeneous particle size, a pH range of 4.1 to 4.5 is recommended.[1] To obtain high purity (97.0–99.8%), a final reaction pH of 4.5 to 5.5 is suggested.[1][2] Some methods also involve a pause in the addition of the zinc source when the pH reaches 2.7-3.3 to improve particle uniformity.[5]

Q3: How does temperature influence the crystallization of this compound?

A3: Temperature has a significant impact on the crystal form and morphology. Different hydrate forms of citrates can crystallize at different temperatures.[1] For the synthesis of this compound, specific temperature ranges such as 55-65°C, followed by heating to 75-85°C, or direct synthesis at 90-95°C have been reported.[3][4] The morphology of citrate crystals has been observed to change with temperature, for instance, from sheet-like at 35°C to rod-like at 95°C for calcium citrate.[1]

Q4: Can the order of addition of reactants affect the final product?

A4: Yes, the order and rate of addition of reactants are important. Typically, the zinc source (e.g., zinc oxide or zinc carbonate) is slowly added to the citric acid solution.[3] This gradual addition helps to control the level of supersaturation and prevent a burst of nucleation, which would lead to a wide particle size distribution.

Q5: What is the difference between zinc citrate dihydrate and trihydrate, and how do I ensure I am synthesizing the trihydrate form?

A5: The primary difference is the number of water molecules in the crystal structure. This compound contains three molecules of water of hydration, while the dihydrate contains two. The trihydrate form is reported to have superior flowability.[3][4] The formation of a specific hydrate is influenced by reaction and drying temperatures.[1] Following protocols that specify reaction temperatures in the range of 75-95°C and drying temperatures around 85-95°C can favor the formation of the trihydrate.[3]

Experimental Protocols

Protocol 1: Synthesis of this compound from Zinc Carbonate

  • Prepare a citric acid solution by dissolving citric acid in deionized water (e.g., a mass ratio of 1:2 to 1:2.5 of zinc carbonate to citric acid solution).[3]

  • Heat the citric acid solution to 75-85°C in a reactor with continuous stirring.[3]

  • Slowly add zinc carbonate powder to the heated citric acid solution.

  • After the addition of zinc carbonate is complete, continue heating the mixture to 90-95°C.[3]

  • Maintain stirring for 20-30 minutes at this temperature.[3]

  • Separate the resulting solid product by centrifugation or filtration.

  • Dry the collected solid at 85-95°C to obtain this compound.[3]

Protocol 2: Synthesis of this compound from Zinc Oxide

  • Prepare a citric acid solution by dissolving citric acid in deionized water and heat to 55-65°C with stirring.[4]

  • Slowly add zinc oxide to the citric acid solution.

  • After the addition of zinc oxide is complete, raise the temperature to 75-85°C.[4]

  • Continue the reaction with stirring for a specified period (e.g., 5-10 minutes in the presence of a catalyst as per one study).[4]

  • After the reaction is complete, centrifuge and filter the mixture.

  • Wash the solid product sequentially with deionized water and absolute ethanol.[4]

  • Perform vacuum drying to obtain the final this compound product.[4]

Data Presentation

Table 1: Influence of pH on Zinc Citrate Properties

ParameterpH RangeObserved EffectSource(s)
Particle Homogeneity4.1 - 4.5More uniform crystal particles[1]
Product Purity4.5 - 5.597.0 - 99.8% purity[1][2]
Intermediate Step for Uniformity2.7 - 3.3Pausing zinc oxide addition in this range improves particle uniformity[5]
1% Aqueous Solution5.0 - 7.0pH of the final product in solution[3]

Table 2: Temperature Parameters for this compound Synthesis

StageTemperature Range (°C)PurposeSource(s)
Initial Reaction55 - 65Dissolving citric acid and initiating the reaction with a zinc compound[4]
Heating of Citric Acid Solution75 - 85Preparing for the addition of zinc carbonate[3]
Main Reaction75 - 85Reaction of zinc oxide with citric acid[4]
Final Reaction Stage90 - 95Completion of the reaction with zinc carbonate or zinc oxide[3]
Drying85 - 95To obtain the final trihydrate product[3]

Table 3: Reactant Ratios and Reaction Times

ReactantsMass RatioStirring/Reaction TimeSource(s)
Zinc Carbonate : Citric Acid Solution1 : 2-2.520-30 minutes[3]
Zinc Oxide : Citric Acid Solution1 : 3-420-30 minutes[3]
Citric Acid : Deionized Water1 : 2-55-10 minutes (with catalyst)[4]

Visualizations

experimental_workflow Experimental Workflow for this compound Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_processing Post-Processing cluster_output Output prep_citric Prepare Citric Acid Solution heat_citric Heat Solution (e.g., 55-85°C) prep_citric->heat_citric add_zinc Slowly Add Zinc Source (ZnO or ZnCO3) heat_citric->add_zinc control_pH Monitor & Control pH (e.g., 4.1-5.5) add_zinc->control_pH react Heat & Stir (e.g., 75-95°C for 20-30 min) control_pH->react separate Separate Solid (Centrifuge/Filter) react->separate wash Wash Product (Water/Ethanol) separate->wash dry Dry Product (e.g., 85-95°C) wash->dry product Zinc Citrate Trihydrate dry->product

Caption: A typical experimental workflow for the synthesis of this compound.

parameter_relationships Key Parameter Relationships for Uniform Particle Size cluster_input Controllable Parameters cluster_process Crystallization Process cluster_output Desired Outcome pH pH Control (4.1-5.5) Supersat Controlled Supersaturation pH->Supersat Temp Temperature (Stable & Uniform) Temp->Supersat Stir Stirring Rate (Consistent) Stir->Supersat homogenization Conc Reactant Concentration Conc->Supersat Nucleation Regulated Nucleation Rate Supersat->Nucleation Growth Uniform Crystal Growth Supersat->Growth Nucleation->Growth Outcome Uniform Particle Size Growth->Outcome

References

Addressing aggregation issues of "Zinc citrate trihydrate" in experimental setups

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address aggregation issues of "Zinc citrate (B86180) trihydrate" in experimental setups.

Frequently Asked Questions (FAQs)

Q1: What is zinc citrate trihydrate and why is it used in research?

A1: this compound is the zinc salt of citric acid, containing three molecules of water of hydration. It is often used in research as a source of zinc ions (Zn²⁺) for cell culture experiments, nutritional studies, and as an active ingredient in pharmaceutical and oral care product development. Its popularity stems from its high zinc content (approximately 31%), good bioavailability compared to inorganic zinc salts, and a more neutral taste profile.[1][2][3]

Q2: What are the general solubility properties of this compound?

A2: this compound is described as being slightly soluble in water and practically insoluble in ethanol.[1][4] Its solubility is significantly influenced by pH and temperature.

Q3: How does pH affect the solubility of this compound?

A3: The solubility of this compound increases in acidic conditions.[1][5] This is due to the protonation of the citrate ion, which shifts the equilibrium towards dissolution. Conversely, in neutral to alkaline conditions, its solubility is limited, which can lead to precipitation.

Q4: How does temperature affect the solubility of this compound?

A4: this compound exhibits inverse solubility in water, meaning it is more soluble at lower temperatures and less soluble at higher temperatures.[1][2] This is an important consideration when preparing solutions, as heating the solution may actually promote aggregation and precipitation.

Q5: What are the common causes of this compound aggregation or precipitation in experimental setups?

A5: Aggregation and precipitation are common issues and can be attributed to several factors:

  • Exceeding Solubility Limit: The concentration of this compound in the solution may be higher than its solubility under the specific experimental conditions (e.g., neutral pH of cell culture media).

  • pH Shifts: An increase in the pH of the solution can decrease its solubility and cause it to precipitate.

  • Temperature Changes: As mentioned, increasing the temperature of an aqueous solution of this compound can lead to precipitation due to its inverse solubility.[1][2]

  • Interactions with Media Components: Components of complex media, such as phosphate (B84403) and bicarbonate ions, can react with zinc ions to form insoluble zinc phosphate or zinc carbonate precipitates.[4][6][7]

  • High Salt Concentration: The presence of high concentrations of other ions in the solution can also influence the solubility of zinc citrate.[5]

Troubleshooting Guides

Issue 1: Precipitation Observed When Preparing an Aqueous Stock Solution

Problem: A precipitate forms immediately or over time when trying to dissolve this compound in water.

Potential Cause Explanation Recommended Solution
Concentration Exceeds Solubility The amount of this compound is too high for the volume of water at the given temperature and pH.1. Decrease Concentration: Try preparing a more dilute stock solution. 2. Use Cold Solvent: Since this compound has inverse solubility, try dissolving it in cold (e.g., 4°C) water.[1]
pH of Water Deionized water can have a variable pH, and if it is neutral or slightly alkaline, solubility will be low.1. Acidify the Solvent: Add a small amount of a weak acid, such as citric acid, to the water to lower the pH to a slightly acidic range (e.g., pH 5-6) before adding the this compound. This will increase its solubility.[1][5]
Slow Dissolution Rate The powder may not be fully dispersed, leading to localized high concentrations and precipitation.1. Use a Magnetic Stirrer: Add the powder slowly to the vortex of the stirring solvent to ensure it disperses and dissolves more efficiently. 2. Sonication: Brief sonication can help to break up aggregates and enhance dissolution.
Issue 2: Cloudiness or Precipitate Forms When Adding Zinc Citrate Stock Solution to Cell Culture Media

Problem: The cell culture medium (e.g., DMEM/F12) becomes cloudy or a precipitate forms after adding the this compound stock solution.

Potential Cause Explanation Recommended Solution
Reaction with Media Components Phosphate and bicarbonate ions in the media are reacting with zinc ions to form insoluble zinc phosphate or zinc carbonate.[4][6][7]1. Add Stock Solution Slowly: Add the stock solution dropwise to the media while gently stirring or swirling. This helps to avoid localized high concentrations. 2. Use Pre-warmed Media: Adding a cold stock solution to warm media can sometimes cause precipitation. Ensure both are at the same temperature. 3. Test in a Small Volume: Before treating an entire culture, test the addition of the stock solution to a small aliquot of the media to observe for precipitation.
Final Concentration is Too High The final concentration of zinc citrate in the media exceeds its solubility limit at the media's physiological pH (typically ~7.4).1. Lower the Final Concentration: If experimentally feasible, reduce the final working concentration of zinc citrate. 2. Use a More Dilute Stock: Preparing a more dilute stock solution can sometimes help, as the volume of any acidic solvent added to the media will be larger, potentially buffering the pH change upon addition.
pH Shift The addition of an acidic stock solution may cause a temporary local pH drop, followed by a rapid increase as the media's buffering system compensates, which can lead to precipitation.1. Buffer the Stock Solution: If possible, prepare the stock solution in a buffer that is compatible with your experimental system and helps to maintain a stable pH upon addition to the media.

Data Presentation

Qualitative Solubility of this compound
Solvent Solubility Reference
WaterSlightly Soluble[1][2][4]
Diluted AcidSoluble[1][4]
Ethanol (96%)Practically Insoluble[1][4]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution

This protocol provides a general guideline for preparing a stock solution. The optimal pH and concentration may need to be empirically determined for your specific application.

Materials:

  • This compound (Molar Mass: approx. 628.3 g/mol )

  • Nuclease-free, sterile water

  • Sterile 1 M Citric Acid solution

  • Sterile conical tubes

  • 0.22 µm sterile filter

Procedure:

  • Weigh out 62.83 mg of this compound and place it in a sterile 15 mL conical tube.

  • Add 8 mL of nuclease-free, sterile water to the tube.

  • Cap the tube and vortex vigorously for 1-2 minutes. The solution will likely be a cloudy suspension.

  • While vortexing, add the 1 M citric acid solution dropwise until the solution clarifies. This indicates that the pH has been lowered sufficiently to dissolve the zinc citrate. Be careful not to add an excess of acid.

  • Once the solution is clear, add nuclease-free, sterile water to bring the final volume to 10 mL.

  • Sterilize the solution by passing it through a 0.22 µm syringe filter into a new sterile tube.

  • Store the stock solution at 4°C. It is recommended to prepare fresh stock solutions regularly and to visually inspect for any precipitation before use.

Protocol 2: Measuring Aggregation Using Dynamic Light Scattering (DLS)

DLS can be used to monitor the size of particles in a solution and thus detect the formation of aggregates over time.

Materials:

  • Dynamic Light Scattering (DLS) instrument

  • Appropriate cuvettes for the DLS instrument

  • Your experimental solution containing this compound

Procedure:

  • Prepare the Sample: Prepare your experimental solution (e.g., zinc citrate in buffer or cell culture media) at the desired concentration. Ensure the solution is well-mixed.

  • Instrument Setup: Turn on the DLS instrument and allow it to warm up according to the manufacturer's instructions.

  • Blank Measurement: If required by the instrument, first measure the solvent without zinc citrate to establish a baseline.

  • Sample Measurement: Transfer the zinc citrate solution to the cuvette. Ensure there are no air bubbles. Place the cuvette in the instrument.

  • Acquisition: Set the parameters for the measurement (e.g., temperature, number of runs, duration). For kinetic studies of aggregation, you can set up a series of measurements over time.

  • Data Analysis: The DLS software will provide the hydrodynamic radius or diameter of the particles in the solution. An increase in the average particle size over time is indicative of aggregation. The polydispersity index (PDI) will give an indication of the heterogeneity of the particle sizes in the sample.

Protocol 3: Monitoring Aggregation Using UV-Vis Spectroscopy

UV-Vis spectroscopy can be used to monitor the turbidity of a solution, which is related to the presence of suspended particles or aggregates.

Materials:

  • UV-Vis Spectrophotometer

  • Quartz or plastic cuvettes

  • Your experimental solution containing this compound

Procedure:

  • Instrument Setup: Turn on the spectrophotometer and allow the lamp to warm up.

  • Wavelength Selection: Set the spectrophotometer to a wavelength where the components of your solution do not have a strong absorbance. A wavelength in the range of 500-600 nm is often used for turbidity measurements.

  • Blank Measurement: Fill a cuvette with the solvent (e.g., buffer or media) that does not contain zinc citrate. Place it in the spectrophotometer and zero the absorbance.

  • Sample Measurement: Fill a separate cuvette with your experimental solution containing zinc citrate.

  • Acquisition: Place the sample cuvette in the spectrophotometer and record the absorbance. An increase in absorbance at the selected wavelength is indicative of increased light scattering due to the formation of aggregates and an increase in turbidity.

  • Kinetic Measurement: To monitor aggregation over time, you can take readings at regular intervals.

Mandatory Visualization

Zinc Transporter Signaling

ZincTransporterSignaling cluster_extracellular Extracellular Space cluster_cytosol Cytosol cluster_organelles Intracellular Organelles (e.g., ER, Golgi) Zn_ext Zn²⁺ ZIP ZIP Transporters (e.g., ZIP1, ZIP4) Zn_ext->ZIP Influx Zn_cyto Zn²⁺ MT Metallothionein (Buffer/Storage) Zn_cyto->MT Binding/ Release Signaling Downstream Signaling Pathways (e.g., MAPK) Zn_cyto->Signaling Activation/ Inhibition ZnT ZnT Transporters (e.g., ZnT1, ZnT5) Zn_cyto->ZnT Efflux Zn_cyto->ZnT To Organelles Zn_org Zn²⁺ Zn_org->ZIP To Cytosol ZIP->Zn_cyto ZnT->Zn_ext ZnT->Zn_org

Caption: Cellular zinc homeostasis is maintained by ZIP and ZnT transporters.

Zinc-Mediated MAPK Signaling Pathway Activation

MAPK_Pathway Zn_influx Increased Intracellular Zn²⁺ Ras Ras Zn_influx->Ras Activates PTP_inhibition Inhibition of Protein Tyrosine Phosphatases (PTPs) Zn_influx->PTP_inhibition Raf Raf (MAPKKK) Ras->Raf MEK MEK (MAPKK) Raf->MEK ERK ERK (MAPK) MEK->ERK Transcription_Factors Transcription Factors (e.g., CREB, c-Jun) ERK->Transcription_Factors Phosphorylates Cellular_Response Cellular Response (Proliferation, Differentiation) Transcription_Factors->Cellular_Response PTP_inhibition->ERK Leads to sustained phosphorylation

Caption: Zinc can activate the MAPK/ERK signaling pathway.

Troubleshooting Workflow for Zinc Citrate Aggregation

TroubleshootingWorkflow start Start: Aggregation/ Precipitation Observed check_stock Is the stock solution clear? start->check_stock troubleshoot_stock Troubleshoot Stock Solution: 1. Lower concentration 2. Use cold, slightly acidic water 3. Sonicate check_stock->troubleshoot_stock No check_media_addition Does precipitation occur upon addition to media? check_stock->check_media_addition Yes troubleshoot_stock->check_stock Re-prepare troubleshoot_media Troubleshoot Media Addition: 1. Add dropwise to stirring media 2. Lower final concentration 3. Check for media component   interactions (phosphate/bicarbonate) check_media_addition->troubleshoot_media Yes end_resolved Issue Resolved check_media_addition->end_resolved No troubleshoot_media->end_resolved If successful end_unresolved Issue Persists: Consider alternative zinc salt troubleshoot_media->end_unresolved If unsuccessful

Caption: A logical workflow for troubleshooting aggregation issues.

References

Impact of pH on the stability and activity of "Zinc citrate trihydrate" solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the impact of pH on the stability and activity of zinc citrate (B86180) trihydrate solutions.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility of zinc citrate trihydrate in water and how does pH affect it?

A1: this compound is generally considered slightly to moderately soluble in water.[1][2] Its solubility is highly dependent on pH, with significantly greater solubility in acidic conditions.[1] As the pH increases towards neutral and alkaline, the solubility of zinc citrate decreases, which can lead to precipitation. It is also soluble in diluted acids and practically insoluble in ethanol.[2] Some evidence suggests it may exhibit inverse solubility, meaning it is more soluble at lower temperatures.

Q2: What is the expected pH of a this compound solution?

A2: A 1% aqueous solution of this compound will typically have a pH in the range of 5.0 to 7.0.[3]

Q3: Why is the pH of my zinc citrate solution important for its activity?

A3: The pH of the solution dictates the specific chemical forms (species) of zinc citrate complexes present.[4] The biological activity and bioavailability of zinc are dependent on the concentration of free or readily available zinc ions, which is influenced by the equilibrium of these different complexes.[1] At different pH levels, the charge and structure of the zinc-citrate complexes change, which can affect their interaction with biological systems.

Q4: What are the different zinc citrate species that can exist in a solution at various pH levels?

A4: In an aqueous solution, zinc and citrate form various complexes depending on the pH. In acidic conditions, protonated species such as [Zn(cit)H] are more common.[4] As the pH increases, deprotonated species like [Zn(cit)]⁻ and [Zn(cit)₂]⁴⁻ become more prevalent.[4] The distribution of these species is critical for the solution's properties and biological activity.

Troubleshooting Guide

Issue 1: My this compound is not dissolving completely.

  • Question: I'm trying to prepare a concentrated solution of this compound in water at a neutral pH, but I'm seeing a persistent cloudy suspension. What's wrong?

  • Answer: This is a common issue related to the pH-dependent solubility of zinc citrate. At neutral pH, its solubility is limited. To achieve complete dissolution, especially for higher concentrations, you will likely need to lower the pH of the solution.

    • Troubleshooting Steps:

      • Check the current pH of your suspension.

      • Gradually add a dilute acid (e.g., citric acid or hydrochloric acid) dropwise while stirring vigorously.

      • Monitor the pH and continue adding acid until the solution becomes clear. Zinc citrate is more soluble in acidic conditions.[1]

      • Be aware that significantly lowering the pH may not be suitable for your final application. If a neutral pH is required, you may be limited to preparing a less concentrated solution.

Issue 2: A precipitate has formed in my zinc citrate solution over time.

  • Question: My zinc citrate solution was clear when I prepared it, but now there is a white precipitate. Why did this happen?

  • Answer: The formation of a precipitate over time indicates a change in the solution's stability, which is often caused by a shift in pH. This can be due to the absorption of atmospheric CO₂, which can lower the pH, or interactions with the storage container.

    • Troubleshooting Steps:

      • Carefully measure the current pH of the solution.

      • Compare it to the initial pH at the time of preparation.

      • If the pH has changed, you can try to re-dissolve the precipitate by adjusting the pH back to its original value.

      • For future preparations, consider using a buffered solvent system to maintain a stable pH.

      • Store solutions in tightly sealed containers to minimize interaction with the atmosphere.

Issue 3: I am observing inconsistent results in my biological assays.

  • Question: I am using a zinc citrate solution in a cell culture experiment, and my results are not reproducible. Could pH be a factor?

  • Answer: Absolutely. The biological activity of zinc is closely tied to the concentration of bioavailable zinc ions, which is governed by the pH-dependent speciation of zinc citrate complexes.[1] If the pH of your final assay medium is not consistent, the form and availability of zinc will vary, leading to inconsistent results.

    • Troubleshooting Steps:

      • Ensure the final pH of your complete assay medium (including the zinc citrate solution and all other components) is consistent across all experiments.

      • Prepare your zinc citrate stock solution in a weakly buffered system that is compatible with your assay.

      • Consider performing a pH-response curve in your assay to understand how pH changes impact the activity of zinc citrate in your specific system.

      • Refer to the Zinc Speciation vs. pH data (Table 2) to understand which zinc citrate complexes are likely present at your experimental pH.

Data Presentation

Table 1: pH-Dependent Solubility of this compound

pH RangeSolubility DescriptionExpected Observation
< 4.0 HighClear solution, rapid dissolution.
4.0 - 6.0 ModerateSlower dissolution, may require stirring; clear to slightly hazy at higher concentrations.
6.0 - 8.0 Low / SlightIncomplete dissolution, forms a cloudy suspension or precipitate.[2]
> 8.0 Very LowLargely insoluble, significant precipitation.

This table provides a qualitative summary based on established chemical principles of zinc citrate.[1][2]

Table 2: Predominant Zinc-Citrate Species at Various pH Ranges

pH RangePredominant Zinc-Citrate Species
2.0 - 4.0 [Zn(cit)H]
4.0 - 6.0 [Zn(cit)]⁻
> 6.0 [Zn(cit)₂]⁴⁻ and other polynuclear species

This data is derived from speciation studies of the zinc-citrate system.[4][5] The exact percentages will vary with concentration and temperature.

Experimental Protocols

Protocol 1: Determination of pH-Dependent Solubility of this compound

  • Objective: To determine the solubility of this compound at various pH values.

  • Materials:

    • This compound

    • Deionized water

    • A series of buffers (e.g., citrate buffer for pH 3-6, phosphate (B84403) buffer for pH 6-8)

    • 0.1 M HCl and 0.1 M NaOH for pH adjustment

    • pH meter

    • Analytical balance

    • Magnetic stirrer and stir bars

    • Centrifuge

    • Apparatus for zinc quantification (e.g., Atomic Absorption Spectrometer (AAS) or ICP-MS).[6]

  • Methodology:

    • Prepare a series of buffered solutions at desired pH values (e.g., 3, 4, 5, 6, 7, 8).

    • Add an excess amount of this compound to a known volume of each buffered solution.

    • Stir the suspensions at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.

    • After equilibration, centrifuge the samples at high speed to pellet the undissolved solid.

    • Carefully collect the supernatant.

    • Measure the final pH of the supernatant to confirm it has not significantly changed.

    • Dilute the supernatant appropriately and quantify the zinc concentration using AAS or ICP-MS.[6]

    • The determined zinc concentration represents the solubility of zinc citrate at that specific pH.

Protocol 2: Preparation and Stability Testing of a this compound Solution

  • Objective: To prepare a this compound solution and assess its short-term stability.

  • Materials:

    • This compound

    • Selected aqueous buffer (e.g., 50 mM MES buffer, pH 6.0)

    • pH meter

    • Analytical balance

    • Volumetric flasks

    • Sterile filters (if required)

    • UV-Vis Spectrophotometer or other analytical instrument for concentration measurement.

  • Methodology:

    • Preparation:

      • Weigh the required amount of this compound.

      • In a beaker, dissolve the powder in a portion of the chosen buffer with stirring. Gentle heating may be applied if necessary, but be aware of potential changes in solubility upon cooling.

      • Once dissolved, transfer the solution to a volumetric flask and bring it to the final volume with the buffer.

      • Measure and record the initial pH and the concentration (if possible).

    • Stability Assessment:

      • Store aliquots of the solution under different conditions (e.g., room temperature, 4°C, protected from light).

      • At specified time points (e.g., 0, 24, 48, 72 hours), visually inspect the solutions for any signs of precipitation or color change.

      • Measure the pH of each aliquot.

      • If an analytical method is available, re-measure the concentration of dissolved zinc to check for any decrease.

Visualizations

Experimental_Workflow Experimental Workflow for pH-Dependent Solubility cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_result Result prep_buffers Prepare Buffers (pH 3, 4, 5, 6, 7, 8) add_zinc Add Excess Zinc Citrate prep_buffers->add_zinc stir Stir for 24h at 25°C add_zinc->stir centrifuge Centrifuge stir->centrifuge collect_supernatant Collect Supernatant centrifuge->collect_supernatant measure_ph Measure Final pH collect_supernatant->measure_ph quantify_zinc Quantify Zinc (AAS/ICP-MS) collect_supernatant->quantify_zinc result Solubility Data (mg/mL vs. pH) quantify_zinc->result

Caption: Workflow for determining zinc citrate solubility vs. pH.

ph_impact Impact of pH on Zinc Citrate Solutions cluster_low_ph Low pH (Acidic) cluster_neutral_ph Neutral pH ph Solution pH high_sol High Solubility ph->high_sol decreases low_sol Low Solubility (Precipitation Risk) ph->low_sol increases protonated_species [Zn(cit)H] high_sol->protonated_species activity Biological Activity & Bioavailability protonated_species->activity deprotonated_species [Zn(cit)]⁻ [Zn(cit)₂]⁴⁻ low_sol->deprotonated_species deprotonated_species->activity

Caption: Relationship between pH, solubility, and speciation.

troubleshooting_workflow Troubleshooting Zinc Citrate Solution Preparation cluster_dissolution_issue Dissolution Issue start Start: Prepare Zinc Citrate Solution check_clarity Is the solution clear? start->check_clarity measure_ph Measure pH check_clarity->measure_ph No success Solution is stable and ready for use check_clarity->success Yes is_ph_high Is pH > 6? measure_ph->is_ph_high lower_ph Action: Lower pH with dilute acid is_ph_high->lower_ph Yes lower_conc Consider Lower Concentration is_ph_high->lower_conc No recheck_clarity Re-check clarity lower_ph->recheck_clarity recheck_clarity->success lower_conc->start

Caption: Logical workflow for troubleshooting solution preparation.

References

Long-term storage and stability of "Zinc citrate trihydrate" for laboratory use

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the long-term storage, stability, and handling of Zinc Citrate (B86180) Trihydrate for laboratory use.

Frequently Asked Questions (FAQs)

Q1: What are the optimal long-term storage conditions for Zinc Citrate Trihydrate?

A1: this compound should be stored in a cool, dry, and well-ventilated area.[1] It is important to keep the container tightly closed and protected from sunlight, heat sources, and moisture.[1][2] Storing it away from incompatible materials, such as strong oxidizing agents, is also crucial.[3] Under these conditions, the product is considered stable.[3] The trihydrate form has better fluidity and is less prone to caking compared to the dihydrate form, making it easier to store.

Q2: What is the shelf life of this compound?

A2: The shelf life can vary by manufacturer. It is essential to refer to the Certificate of Analysis (CoA) provided with your specific lot for the retest date or expiration date. If no expiration date is provided, it is recommended to use the product within a reasonable timeframe and to monitor its physical and chemical properties periodically.

Q3: What are the main stability concerns when working with this compound in aqueous solutions?

A3: The primary stability concern is its low solubility in water, which can lead to precipitation.[2] This is highly dependent on the pH and temperature of the solution.[4] Changes in these parameters can cause the compound to fall out of solution, affecting the concentration and bioavailability of zinc ions. While considered stable in solid form, prolonged storage in aqueous solutions is not recommended without careful consideration of the formulation.

Q4: How does pH affect the solubility and stability of this compound?

A4: The solubility of this compound is significantly influenced by pH. It is more soluble in acidic conditions and practically insoluble in neutral to alkaline aqueous solutions.[4] Some studies indicate that for enhancing the purity and uniformity of zinc citrate crystals during synthesis, a pH range of 4.5-5.5 is optimal.[4] Adjusting the pH outside of its optimal solubility range can lead to precipitation.

Q5: What are the known degradation products of this compound?

A5: Under thermal stress, this compound decomposes. The initial phase of decomposition, occurring between 25°C and 200°C, involves the loss of water molecules.[4] At higher temperatures (around 400°C), the citrate component breaks down, ultimately yielding zinc oxide.[4] In aqueous solutions, the primary "degradation" issue is physical precipitation rather than chemical breakdown into new soluble compounds.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Precipitation in aqueous solution - pH of the solution is too high (neutral or alkaline).- Temperature of the solution has changed.- The concentration exceeds the solubility limit.- Interaction with other components in the buffer or media.- Lower the pH of the solution by adding a dilute acid.- Maintain a consistent and, if possible, cooler temperature.- Prepare a more dilute solution or a saturated stock solution and dilute it just before use.- Test for compatibility with other reagents in a small-scale pilot experiment.
Incomplete dissolution of the powder - The powder has agglomerated due to moisture absorption.- The solvent is not acidic enough.- Presence of insoluble impurities.- Ensure the powder has been stored correctly in a dry environment.- Use a dilute acid as the solvent instead of pure water.- Gently heat and stir the solution (note that prolonged heating at high temperatures can cause decomposition).- If impurities are suspected, filter the solution after dissolution.
Variability in experimental results - Inconsistent concentration of soluble zinc due to precipitation.- Degradation of the stock solution over time.- Always prepare fresh solutions before each experiment.- If a stock solution must be stored, keep it at a low temperature and re-dissolve any precipitate by adjusting the pH before use.- Regularly verify the concentration of zinc in your stock solution using appropriate analytical methods.

Physicochemical Properties

PropertyValue
Appearance White to off-white crystalline powder[3]
Odor Odorless[3]
Molecular Formula C₁₂H₁₀O₁₄Zn₃·3H₂O
Molecular Weight 628.4 g/mol [1]
Zinc Content Approximately 31%
Solubility in Water Slightly soluble[3]
Solubility in other solvents Soluble in diluted acids, practically insoluble in ethanol[3]
pH (1% aqueous solution) 5.0 - 7.0

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution (e.g., 100 mM)

Materials:

  • This compound powder

  • Deionized water

  • Dilute Hydrochloric Acid (HCl) or Citric Acid solution (e.g., 1 M)

  • Volumetric flask

  • Stir plate and stir bar

  • pH meter

Procedure:

  • Weighing: Accurately weigh the required amount of this compound powder. For a 100 mM solution in 100 mL, you would need 6.284 g.

  • Initial Dissolution: Add the powder to a beaker containing approximately 80 mL of deionized water.

  • Acidification: While stirring, slowly add the dilute acid dropwise to the suspension. The powder will start to dissolve as the pH decreases.

  • pH Adjustment: Continue adding acid until all the powder has dissolved and the solution is clear. Monitor the pH to ensure it is within a range where zinc citrate is soluble (e.g., pH 4.5-5.5).[4]

  • Final Volume: Once fully dissolved, transfer the solution to a 100 mL volumetric flask. Rinse the beaker with a small amount of deionized water and add it to the flask.

  • Volume Adjustment: Bring the solution to the final volume of 100 mL with deionized water.

  • Storage: Store the stock solution in a tightly sealed container at 4°C. Note that some precipitation may occur over time, so it's best to prepare fresh solutions. If using a stored solution, ensure any precipitate is redissolved by warming and/or slight acidification before use.

Protocol 2: Assessment of this compound Stability in an Aqueous Buffer

Objective: To determine the stability of a this compound solution in a specific buffer over time.

Materials:

  • Prepared this compound stock solution

  • Experimental buffer (e.g., Phosphate-Buffered Saline - PBS)

  • Incubator or water bath at the desired experimental temperature

  • Analytical instrument for zinc quantification (e.g., Atomic Absorption Spectroscopy - AAS, or Inductively Coupled Plasma - ICP)

  • pH meter

  • Centrifuge

Procedure:

  • Solution Preparation: Prepare a solution of this compound in your experimental buffer at the desired final concentration.

  • Initial Analysis (Time 0):

    • Measure and record the initial pH of the solution.

    • Take an aliquot of the solution, centrifuge it to pellet any undissolved particles, and analyze the supernatant for zinc concentration. This will be your baseline (T=0) reading.

  • Incubation: Store the remaining solution under the desired experimental conditions (e.g., 25°C or 37°C).

  • Time-Point Analysis: At predetermined time points (e.g., 1, 4, 8, 24, 48 hours), repeat the following steps:

    • Visually inspect the solution for any signs of precipitation.

    • Measure and record the pH.

    • Take an aliquot, centrifuge, and analyze the zinc concentration in the supernatant.

  • Data Analysis: Plot the zinc concentration and pH over time. A significant decrease in the soluble zinc concentration indicates instability (precipitation) under the tested conditions.

Visualizations

Experimental_Workflow_for_Stock_Solution_Preparation cluster_start Start cluster_dissolution Dissolution cluster_finalization Finalization weigh Weigh Zinc Citrate Trihydrate Powder add_water Add to Deionized Water weigh->add_water add_acid Slowly Add Dilute Acid while Stirring add_water->add_acid check_dissolution Check for Complete Dissolution add_acid->check_dissolution check_dissolution->add_acid No transfer Transfer to Volumetric Flask check_dissolution->transfer Yes add_to_volume Bring to Final Volume transfer->add_to_volume store Store at 4°C add_to_volume->store

Fig 1. Workflow for preparing a this compound stock solution.

Zinc_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular zinc_citrate Zinc-Citrate znr Zinc-Sensing Receptor (ZnR) zinc_citrate->znr Activates gq Gq znr->gq plc PLC gq->plc pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Ca²⁺ Release from ER ip3->ca_release erk ERK Activation dag->erk akt Akt Activation dag->akt cell_growth Cell Growth & Survival erk->cell_growth akt->cell_growth

Fig 2. Zinc-Citrate signaling through the Zinc-Sensing Receptor (ZnR).

T_Cell_Modulation cluster_agents Modulating Agents cluster_t_cells T-Cell Subsets cluster_outcome Outcome zinc Zinc th1 Th1 zinc->th1 Reduces th17 Th17 zinc->th17 Reduces treg Treg zinc->treg Increases citrate Citrate citrate->th1 Reduces citrate->th17 Reduces citrate->treg Reduces ifny IFNγ Expression th1->ifny Produces

References

Minimizing batch-to-batch variability in "Zinc citrate trihydrate" synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing batch-to-batch variability during the synthesis of zinc citrate (B86180) trihydrate.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing zinc citrate trihydrate?

A1: this compound is typically synthesized through a neutralization reaction between citric acid and a high-purity zinc source.[1] Common zinc sources include zinc oxide, zinc carbonate, or zinc hydroxide.[2][3][4] The reaction is generally carried out in an aqueous solution, followed by precipitation, filtration, washing, and drying of the final product.[1][5]

Q2: What is the molecular formula and molecular weight of this compound?

A2: The molecular formula for this compound is (C₆H₅O₇)₂Zn₃·3H₂O.[6] Its molecular weight is approximately 628.32 g/mol .[2]

Q3: How can I confirm the formation of the trihydrate form versus other hydrated forms?

A3: Characterization techniques are essential to confirm the hydration state. Thermogravimetric analysis (TGA) can be used to determine the water content by observing the mass loss upon heating.[4] X-ray diffraction (XRD) can identify the specific crystal structure of the trihydrate form.[4]

Q4: What are the critical process parameters that influence the synthesis?

A4: Several parameters can significantly impact the yield, purity, and consistency of this compound synthesis. These include:

  • Temperature: Reaction temperatures often range from 40°C to 95°C.[2][7]

  • pH: The pH of the reaction mixture can influence the formation and stability of the zinc citrate complex.[8]

  • Reactant Molar Ratio: The stoichiometry of citric acid to the zinc source is crucial for complete reaction and high yield.

  • Reaction Time: Sufficient reaction time, which can range from minutes to hours, is necessary for the reaction to go to completion.[5]

  • Agitation Speed: Proper mixing ensures homogeneity of the reaction mixture.

  • Rate of Reagent Addition: Slow and controlled addition of the zinc source to the citric acid solution is often recommended.[2]

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Low Yield Incomplete reaction due to insufficient reaction time or temperature.Increase the reaction time or temperature within the recommended range. Ensure the reaction goes to completion, which can sometimes be visually determined by the solution becoming clear.[9]
Incorrect molar ratio of reactants.Carefully calculate and weigh the reactants to ensure the correct stoichiometric ratio. A common molar ratio of zinc oxide to citric acid is approximately 3:2.[9]
Loss of product during washing.Zinc citrate is slightly soluble in water.[2] Minimize the volume of washing solvent or use a solvent in which the product is less soluble, such as absolute ethanol (B145695) for a final wash.[5]
Product is not the Trihydrate Form Inappropriate reaction or drying temperature.The hydration state is sensitive to temperature. Ensure the reaction and drying temperatures are controlled within the optimal range for trihydrate formation. Drying temperatures are often in the range of 85-95°C.[2]
Incorrect pH.The pH of the solution can affect the coordination of water molecules. Monitor and adjust the pH of the reaction mixture as needed.
Inconsistent Crystal Size or Morphology Variations in precipitation rate.Control the rate of precipitation by adjusting the temperature, concentration of reactants, or by using a controlled cooling process.
Inconsistent agitation.Maintain a consistent and appropriate agitation speed throughout the reaction and precipitation steps to ensure uniform crystal growth.
Presence of Impurities Impure starting materials.Use high-purity zinc sources and citric acid.[1]
Incomplete reaction leaving unreacted starting materials.Ensure the reaction goes to completion by optimizing reaction time, temperature, and reactant ratios.
Inadequate washing of the final product.Thoroughly wash the filtered product to remove any soluble impurities.

Experimental Protocols

General Synthesis of this compound

This protocol is a generalized procedure based on common methods.[2][3][5] Researchers should optimize the parameters for their specific requirements.

  • Preparation of Citric Acid Solution: Dissolve a calculated amount of citric acid in deionized water in a reaction vessel. Heat the solution to a specified temperature (e.g., 55-65°C) with stirring.[5]

  • Addition of Zinc Source: Slowly add a stoichiometric amount of the zinc source (e.g., zinc oxide or zinc carbonate) to the heated citric acid solution under continuous agitation.[2]

  • Reaction: Maintain the reaction mixture at a specific temperature (e.g., 75-95°C) for a defined period (e.g., 20-30 minutes) to ensure the reaction is complete.[2][5]

  • Precipitation and Filtration: Allow the product to precipitate. The precipitate can be collected by filtration.

  • Washing: Wash the collected solid with deionized water and optionally with absolute ethanol to remove impurities.[5]

  • Drying: Dry the final product under vacuum or in an oven at a controlled temperature (e.g., 85-95°C) to obtain this compound.[2]

Quantitative Data Summary
ParameterValue RangeSource(s)
Citric Acid to Deionized Water Mass Ratio 1:2 to 1:5[5]
Initial Citric Acid Solution Temperature 55-65 °C[5]
Reaction Temperature 75-95 °C[2][5]
Reaction Time 5-30 minutes[2][5]
Drying Temperature 85-95 °C[2]
Molar Ratio of Citric Acid to Zinc Compound 1:3.5-4 (for a specific patented method)[5]

Visualizations

SynthesisWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification prep_citric Prepare Citric Acid Solution add_zinc Add Zinc Source to Citric Acid prep_citric->add_zinc prep_zinc Prepare Zinc Source Slurry prep_zinc->add_zinc react Controlled Heating & Stirring add_zinc->react filter Filter Precipitate react->filter wash Wash with DI Water & Ethanol filter->wash dry Dry under Vacuum wash->dry product Zinc Citrate Trihydrate dry->product start Start start->prep_citric start->prep_zinc end End product->end

Caption: Workflow for the synthesis of this compound.

TroubleshootingFlow cluster_yield Yield Issues cluster_purity Purity & Identity Issues issue Batch-to-Batch Variability Observed low_yield Low Yield? issue->low_yield wrong_hydrate Incorrect Hydrate Form? issue->wrong_hydrate impurities Impurities Detected? issue->impurities check_reaction Verify Reaction Completion low_yield->check_reaction Yes low_yield->wrong_hydrate No check_ratio Check Reactant Ratios check_reaction->check_ratio optimize_wash Optimize Washing Step check_ratio->optimize_wash resolve Issue Resolved optimize_wash->resolve check_temp Control Reaction & Drying Temperature wrong_hydrate->check_temp Yes wrong_hydrate->impurities No check_ph Monitor pH check_temp->check_ph check_ph->resolve check_reagents Verify Reagent Purity impurities->check_reagents Yes impurities->resolve No improve_wash Improve Washing check_reagents->improve_wash improve_wash->resolve

Caption: Troubleshooting logic for synthesis variability.

References

Overcoming challenges in quantifying "Zinc citrate trihydrate" in biological samples

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Quantifying Zinc Citrate (B86180) Trihydrate in Biological Samples

Welcome to the technical support center for the quantification of Zinc Citrate Trihydrate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the accurate measurement of zinc species in biological samples.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in quantifying "this compound" in biological samples?

The main challenge lies in distinguishing zinc citrate from other forms of zinc. Biological samples contain a mixture of zinc species, including zinc bound to proteins (e.g., albumin, metallothionein), other low-molecular-weight ligands (e.g., amino acids), and free zinc ions. Standard analytical techniques for metals, such as Atomic Absorption Spectrometry (AAS) and Inductively Coupled Plasma-Mass Spectrometry (ICP-MS), typically measure the total elemental zinc concentration after acid digestion of the sample.[1][2] To quantify zinc citrate specifically, a speciation analysis is required. This involves separating the different zinc complexes before quantification.[3]

Q2: What is the difference between measuring total zinc and zinc citrate?

Measuring total zinc involves breaking down the sample matrix, usually with strong acids, to release all zinc from its bound forms. The resulting solution is then analyzed to determine the total concentration of the zinc element.[2] This measurement does not provide information about the original form of the zinc in the sample.

Quantifying zinc citrate requires a method that preserves the zinc-citrate complex during analysis. This is typically achieved by using a separation technique, such as liquid chromatography, to isolate the zinc citrate molecule from other components in the sample before it is detected and quantified.[3]

Q3: Which analytical techniques are best suited for zinc citrate quantification?

For the specific quantification of zinc citrate, hyphenated techniques that couple a separation method with a sensitive detector are the most effective. A common approach is the use of liquid chromatography (LC) coupled with Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).[3][4] The LC separates the zinc citrate from other zinc species, and the ICP-MS provides highly sensitive and specific detection of the zinc within the eluting citrate complex. Another option is LC coupled with Flame Atomic Absorption Spectrometry (FAAS), though it is generally less sensitive than ICP-MS.[3]

Q4: How can I avoid sample contamination with external zinc?

Zinc is a ubiquitous element, and sample contamination is a significant issue that can lead to erroneously high results.[1][5] To minimize contamination:

  • Use certified trace-element-free collection tubes, pipette tips, and other laboratory ware.[6]

  • If possible, process samples in a clean environment or under a laminar flow hood to protect them from airborne particulates.[1]

  • All glassware should be acid-washed by soaking in dilute HCl or nitric acid, followed by rinsing with ultrapure water.[7]

  • Use high-purity reagents, including trace-metal grade acids for any digestion steps and ultrapure water for dilutions.[6]

  • Be aware of potential contamination from syringe plungers, especially when dealing with acidic solutions.[8]

Q5: What are the critical pre-analytical factors to consider?

Several pre-analytical variables can significantly affect the accuracy of zinc measurements:[6]

  • Hemolysis: Red blood cells contain significantly higher concentrations of zinc than plasma or serum.[5] Hemolysis, the rupture of these cells, will release zinc into the serum or plasma, leading to falsely elevated results.[9] It is crucial to handle blood samples gently and discard any visibly hemolyzed samples.[6]

  • Blood Collection Matrix: Serum zinc levels can be slightly higher than plasma levels due to zinc release from platelets during clotting.[5] The choice of anticoagulant can also be a factor.

  • Sample Storage: The stability of zinc in serum and plasma can be time-dependent. It is recommended to process samples promptly. For instance, zinc is generally stable for up to 8 hours in serum and 6 hours in plasma when stored at room temperature before centrifugation.[10]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
High variability between replicate samples 1. Inconsistent sample collection or processing. 2. External zinc contamination. 3. Instrument instability.1. Standardize all pre-analytical procedures. 2. Use trace-element-free labware and reagents and handle samples in a clean environment.[6] 3. Check instrument performance and perform recalibration.
Low or no signal for zinc citrate 1. Degradation of the zinc citrate complex during sample preparation or analysis. 2. Inappropriate chromatography conditions. 3. Very low concentration in the sample.1. Ensure sample preparation methods are mild enough to preserve the complex. Avoid strong acids if speciation is the goal. 2. Optimize the mobile phase composition, pH, and gradient of the liquid chromatography method.[3] 3. Consider using a more sensitive detector (e.g., ICP-MS instead of FAAS) or a sample pre-concentration step.
Poor peak shape in chromatography 1. Matrix effects from the biological sample. 2. Suboptimal mobile phase composition. 3. Column degradation.1. Implement a more effective sample cleanup procedure, such as solid-phase extraction (SPE) or protein precipitation.[11] 2. Adjust the pH, ionic strength, or organic solvent content of the mobile phase. 3. Use a guard column and ensure the mobile phase is compatible with the column material. Replace the column if necessary.
Discrepancy between total zinc and the sum of zinc species 1. Incomplete separation of all zinc species. 2. Some zinc species may not be detected under the chosen analytical conditions. 3. Errors in the quantification of total zinc or the individual species.1. Modify the separation method to improve the resolution of different zinc complexes. 2. Ensure the detection method is suitable for all potential zinc species. 3. Verify the calibration curves and quality control samples for both total zinc and speciation analysis.

Quantitative Data Summary

Table 1: Performance of Analytical Methods for Total Zinc Quantification

Analytical MethodBiological MatrixLimit of Detection (LOD)Recovery Rate (%)Reference
ICP-AES (NIOSH 8005)Blood1 µ g/100 g100[1][2]
ICP-AES (NIOSH 8005)Tissue0.2 µg/g100[1][2]
ICP-AES (NIOSH 8310)Urine0.1 µ g/sample Not specified[1][2]
ICP-MSMilk0.06 µ g/sample Not specified[2]
ICP-MSBrain Tissue10.7 ng/g99-111[2]
GF-AASHuman Milk0.052 µmol/L86-106[2]
Flame AASTissue0.04 mg/L100[2]
Flow Injection AnalysisMuscle Tissue3 ng/mLNot specified[2]
Solid-Phase SpectrophotometryBiological Samples6.0 - 15 ng/mLNot specified[12]

Table 2: Performance of Analytical Methods for Zinc Citrate Speciation

Analytical MethodBiological MatrixLimit of Detection (LOD)Column Recovery Rate (%)Reference
CIM DEAE-FAASHuman Milk0.01 µg Zn/mL94-102[3]
CIM DEAE-ICP-MSHuman Milk0.0005 µg Zn/mL94-102[3]

Experimental Protocols

Protocol 1: Quantification of Total Zinc by ICP-MS

This protocol is a general guideline for determining the total zinc concentration in a biological sample.

1. Sample Preparation (Acid Digestion): a. Accurately weigh approximately 0.5 g of the homogenized biological sample (e.g., tissue, blood) into a trace-metal-free digestion vessel. b. Add 5 mL of trace-metal grade nitric acid (HNO₃). c. If a high-fat content is expected, add 1 mL of hydrogen peroxide (H₂O₂) cautiously. d. Secure the vessel and place it in a microwave digestion system. e. Ramp the temperature to 180-200°C and hold for 20-30 minutes, or until the digestion is complete (the solution should be clear). f. Allow the vessel to cool to room temperature. g. Carefully open the vessel in a fume hood and dilute the digest to a final volume of 50 mL with ultrapure water.

2. Instrument Calibration: a. Prepare a series of zinc standard solutions (e.g., 0, 1, 10, 50, 100 µg/L) from a certified stock solution. The matrix of the standards should be matched to the diluted sample matrix (e.g., 2% nitric acid). b. Run the standards on the ICP-MS to generate a calibration curve. The correlation coefficient (r²) should be >0.999.

3. Sample Analysis: a. Introduce the diluted sample digest into the ICP-MS. b. Monitor the appropriate zinc isotopes (e.g., ⁶⁴Zn, ⁶⁶Zn, ⁶⁸Zn) to avoid potential isobaric interferences.[8] c. The instrument software will use the calibration curve to calculate the zinc concentration in the analyzed solution. d. Calculate the original zinc concentration in the sample by accounting for the initial sample weight and the dilution factor.

Protocol 2: Speciation and Quantification of Zinc Citrate by LC-ICP-MS

This protocol is adapted from methods for zinc speciation in human milk and is applicable to other biological fluids with appropriate modification.[3]

1. Sample Preparation (Low Molecular Weight Fraction Isolation): a. To preserve the zinc-citrate complex, avoid strong acid treatment. b. For samples like milk or plasma, perform ultrafiltration to separate the low-molecular-weight (LMW) fraction, which contains zinc citrate, from high-molecular-weight proteins. Use a filter with a molecular weight cutoff of approximately 10 kDa. c. The resulting filtrate can be directly injected into the LC system or after minimal dilution with the mobile phase.

2. Liquid Chromatography (LC): a. Column: A weak anion-exchange column, such as a diethylaminoethyl (DEAE) monolithic column, is suitable for separating negatively charged zinc citrate complexes.[3] b. Mobile Phase: A buffered mobile phase is required to maintain a stable pH. For example, a buffer like HEPES or MOPS at a pH between 5 and 7 can be used.[3] c. Elution: Elution of the zinc species is typically achieved using a salt gradient, for example, with ammonium (B1175870) nitrate (B79036) (NH₄NO₃).[3] d. Flow Rate: A typical flow rate is between 0.5 and 1.0 mL/min.

3. ICP-MS Detection: a. The eluent from the LC column is introduced directly into the nebulizer of the ICP-MS. b. The ICP-MS is set to monitor zinc isotopes as the sample passes through. c. The resulting chromatogram will show peaks corresponding to different zinc species as they elute from the column. The peak corresponding to zinc citrate can be identified by running a zinc citrate standard under the same conditions.

4. Quantification: a. Prepare zinc citrate standards of known concentrations. b. Generate a calibration curve by injecting the standards and integrating the peak area for the zinc citrate peak. c. Quantify the zinc citrate in the sample by comparing its peak area to the calibration curve.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analytical Workflow cluster_data Data Output sample Biological Sample (e.g., Plasma, Urine, Tissue) homogenize Homogenization (if solid) ultrafiltration Ultrafiltration (for LMW fraction) homogenize->ultrafiltration Preserve Species lc_separation Anion-Exchange LC Separation ultrafiltration->lc_separation icpms_detection ICP-MS Detection (Monitor Zn isotopes) lc_separation->icpms_detection quantification Quantification (vs. Zn-Citrate Standards) icpms_detection->quantification result Concentration of Zinc Citrate quantification->result

Caption: Workflow for Zinc Citrate Speciation Analysis.

Caption: Troubleshooting Logic for Zinc Quantification.

References

Technical Support Center: Enhancing the Bioavailability of Zinc Citrate Trihydrate in Experimental Diets

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered when enhancing the bioavailability of zinc citrate (B86180) trihydrate in experimental diets.

Frequently Asked Questions (FAQs)

Q1: Why is zinc citrate trihydrate often chosen for experimental diets?

A1: this compound is a popular choice for zinc supplementation in experimental diets due to several advantageous properties. It is an organic zinc salt that generally exhibits superior bioavailability compared to inorganic sources like zinc oxide.[1][2] Studies in humans have shown that the fractional absorption of zinc from zinc citrate is approximately 61.3%, comparable to zinc gluconate (60.9%) and significantly higher than zinc oxide (49.9%).[1] Its favorable sensory properties and cost-effectiveness also contribute to its selection.

Q2: What are the primary dietary factors that influence the bioavailability of this compound?

A2: The bioavailability of this compound can be significantly influenced by various dietary components. The most critical factors include:

  • Inhibitors: Phytic acid (phytate), found in plant-based ingredients like cereals and legumes, is a primary inhibitor. It forms insoluble complexes with zinc, reducing its absorption.[3][4]

  • Enhancers: Proteins and certain amino acids can enhance zinc absorption by forming soluble complexes with it.[1][5] Organic acids, such as citrate itself, also contribute to maintaining zinc solubility.

  • Mineral Interactions: High levels of other minerals, such as calcium and iron, can sometimes interfere with zinc absorption, particularly in the presence of phytates.[4][5]

Q3: What is the significance of the phytate-to-zinc molar ratio in my experimental diet?

A3: The phytate:zinc molar ratio is a useful indicator for predicting zinc bioavailability. A higher ratio suggests a greater inhibitory effect of phytate on zinc absorption. Generally, a ratio greater than 15:1 is associated with significantly reduced zinc bioavailability.[6] However, some studies in infants and young children have suggested that the impact of phytate might be less pronounced than previously thought, indicating that other factors also play a crucial role.[7]

Troubleshooting Guide

Problem 1: Low zinc bioavailability observed in a rodent study despite using this compound.

Possible CausesRecommended Solutions
High Phytate Content in Basal Diet: Plant-based components (e.g., soy, corn) in the rodent chow are likely high in phytic acid, which strongly inhibits zinc absorption.1. Analyze the phytate content of your basal diet. 2. If the phytate:zinc molar ratio is high (e.g., >15:1), consider using a purified, casein-based diet with a known low phytate content. 3. Incorporate the enzyme phytase into the diet to degrade phytic acid and release chelated zinc.[3]
Suboptimal Protein Source: The type and amount of protein can affect zinc absorption. Some plant proteins may not enhance absorption as effectively as animal proteins.[1]1. Consider replacing plant-based proteins with animal-based proteins like casein or egg white protein, which have been shown to have a lesser inhibitory effect on zinc absorption.[1]
Mineral Antagonism: High levels of calcium or iron in the diet can interfere with zinc absorption, especially when phytate levels are also high.[5]1. Review and adjust the levels of calcium and iron in your experimental diet to ensure they are not excessively high.
Gastrointestinal Health of Animals: Underlying gut health issues in the animal model can impair nutrient absorption.1. Ensure the overall health and gut integrity of the experimental animals.

Problem 2: Inconsistent results in in-vitro zinc bioaccessibility assays.

Possible CausesRecommended Solutions
Incomplete Digestion Simulation: The in-vitro model may not accurately replicate the physiological conditions of the gastrointestinal tract.1. Ensure your simulated digestion protocol (e.g., INFOGEST method) includes distinct oral, gastric, and intestinal phases with appropriate enzymes (e.g., pepsin, pancreatin), pH adjustments, and incubation times.
Matrix Effects of the Diet: Other components in the diet can interfere with the assay.1. Run a control with this compound in a simple matrix (e.g., deionized water) to establish a baseline. 2. Systematically add dietary components to understand their individual and combined effects on zinc solubility.
Inappropriate Measurement Technique: The method used to quantify soluble zinc may not be sensitive or specific enough.1. Use a validated analytical method such as atomic absorption spectroscopy (AAS) or inductively coupled plasma mass spectrometry (ICP-MS) for accurate zinc quantification.

Quantitative Data on Zinc Bioavailability

The following tables summarize key quantitative data to aid in the design and interpretation of your experiments.

Table 1: Comparative Fractional Absorption of Different Zinc Compounds in Humans

Zinc CompoundMedian Fractional Absorption (%)Key Findings
Zinc Citrate61.3%Absorption is comparable to zinc gluconate and significantly higher than zinc oxide.[1]
Zinc Gluconate60.9%A commonly used organic zinc salt with high bioavailability.[1]
Zinc Oxide49.9%An inorganic form with lower solubility and bioavailability compared to organic salts.[1]
Zinc Sulfate~61%A water-soluble inorganic salt often used as a reference standard with high bioavailability.[2]

Table 2: Effect of Phytate:Zinc Molar Ratio on Zinc Bioavailability

Phytate:Zinc Molar RatioEffect on Zinc BioavailabilityReference
< 10:1Generally considered to have a minimal negative effect on zinc absorption.[8]
12.5:1 and aboveSignificantly reduced zinc bioavailability observed in rat studies.[8]
> 15:1Strongly indicative of poor zinc bioavailability.[6]

Table 3: Influence of Dietary Protein Source on Zinc Absorption

Protein SourceEffect on Zinc AbsorptionKey Findings
Animal-based proteins (e.g., from meat, eggs)Generally enhance zinc absorption to a greater extent than plant-based proteins.The enhancing effect is correlated with the protein content of the meal.[1]
Plant-based proteins (e.g., soy)Can have a lesser enhancing effect or may be inhibitory, often due to associated phytates.Replacing egg white protein with isolated soybean protein significantly reduced zinc bioavailability in zinc-deficient rats.[8]

Experimental Protocols & Visualizations

Intestinal Zinc Absorption Signaling Pathway

The absorption of zinc in the small intestine is a regulated process involving specific transporter proteins. Zinc ions are transported from the intestinal lumen into the enterocytes primarily by ZIP4 transporters. Once inside the cell, zinc can be utilized, stored bound to metallothionein, or transported out of the enterocyte into the bloodstream via the ZnT1 transporter located on the basolateral membrane.

G cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte cluster_blood Bloodstream Zinc Citrate Zinc Citrate Zn2+ Zn2+ Zinc Citrate->Zn2+ Digestion ZIP4 ZIP4 Zn2+_in Zn2+ ZIP4->Zn2+_in Uptake ZnT1 ZnT1 Albumin-Zn Albumin-bound Zn ZnT1->Albumin-Zn Efflux MT Metallothionein Cellular Use Cellular Use Zn2+_in->ZnT1 Transport Zn2+_in->MT Storage Zn2+_in->Cellular Use

Caption: Intestinal zinc absorption pathway.

Experimental Workflow for Assessing Zinc Bioavailability in a Rodent Model

This workflow outlines the key steps for an in-vivo experiment to determine the bioavailability of this compound.

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_analysis Phase 3: Analysis A Acclimatize Rats to Individual Metabolic Cages B Depletion Phase: Feed a Zinc-Deficient Diet A->B C Divide into Experimental Groups (Control vs. Test Diets) B->C D Administer Experimental Diets containing this compound C->D E Collect Feces and Urine Daily for a Set Period (e.g., 7 days) D->E G Analyze Zinc Content in Diets, Feces, Urine, Serum, and Femur via AAS or ICP-MS E->G F At Endpoint, Collect Blood and Femur Samples F->G H Calculate Apparent Zinc Absorption and Retention G->H I Statistical Analysis of Results H->I

Caption: Workflow for in-vivo zinc bioavailability assessment.

Detailed Methodology: In-Vivo Zinc Bioavailability Assay in Rats

This protocol is designed to assess the bioavailability of zinc from an experimental diet supplemented with this compound.

1. Animals and Housing:

  • Use weanling male Wistar rats (approximately 100g).

  • House rats individually in metabolic cages to allow for separate collection of feces and urine.

  • Maintain a 12-hour light/dark cycle at a controlled temperature (21±2°C).

2. Diet and Experimental Groups:

  • Acclimatization (3-5 days): Feed a standard, non-purified diet.

  • Depletion Phase (7-10 days): Feed a zinc-deficient diet (<5 mg zinc/kg) to lower the zinc status of the rats, which increases their sensitivity to changes in dietary zinc.

  • Experimental Phase (14-28 days): Randomly assign rats to experimental groups (n=6-8 per group).

    • Control Group: Feed the zinc-deficient basal diet supplemented with a highly bioavailable zinc source (e.g., zinc sulfate) at a specific concentration (e.g., 15 mg zinc/kg).

    • Test Group(s): Feed the basal diet supplemented with this compound at the same zinc concentration(s) as the control group.

3. Sample Collection:

  • Record food intake and body weight daily.

  • During the last 7 days of the experimental phase, collect feces and urine daily.

  • At the end of the study, anesthetize the rats and collect blood via cardiac puncture. Euthanize the animals and collect the femur.

4. Sample Analysis:

  • Dry the feces and femur samples to a constant weight.

  • Digest an aliquot of the diets, dried feces, and femur samples using an appropriate acid digestion method.

  • Determine the zinc concentration in the digested samples, urine, and serum using Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma Mass Spectrometry (ICP-MS).

5. Calculations:

  • Zinc Intake (mg): Food Intake (g) x Zinc Concentration in Diet (mg/g)

  • Fecal Zinc Excretion (mg): Fecal Weight (g) x Zinc Concentration in Feces (mg/g)

  • Apparent Zinc Absorption (AZA) (%): [(Zinc Intake - Fecal Zinc Excretion) / Zinc Intake] x 100

  • Zinc Retention in Femur (µg/g): Analyze the zinc concentration in the femur as an indicator of long-term zinc status.

Detailed Methodology: In-Vitro Bioaccessibility Assay (Simulated Digestion)

This protocol simulates the digestion process to determine the fraction of zinc that becomes soluble and available for absorption.

1. Reagent Preparation:

  • Simulated Salivary Fluid (SSF): Prepare a solution containing enzymes like α-amylase at a neutral pH (~7.0).

  • Simulated Gastric Fluid (SGF): Prepare a solution containing pepsin and adjust the pH to ~2.0 with HCl.

  • Simulated Intestinal Fluid (SIF): Prepare a solution containing pancreatin (B1164899) and bile salts, and adjust the pH to ~7.0 with sodium bicarbonate.

2. Digestion Procedure:

  • Oral Phase: Homogenize a sample of the experimental diet and incubate it with SSF at 37°C for 2-5 minutes with gentle mixing.

  • Gastric Phase: Add SGF to the mixture from the oral phase, adjust the pH to ~2.0, and incubate at 37°C for 2 hours with continuous agitation.

  • Intestinal Phase: Add SIF to the gastric chyme, adjust the pH to ~7.0, and incubate at 37°C for 2 hours with continuous agitation.

3. Sample Analysis:

  • After the intestinal phase, centrifuge the sample to separate the soluble fraction (supernatant) from the insoluble residue.

  • Filter the supernatant through a 0.45 µm filter.

  • Measure the zinc concentration in the filtered supernatant using AAS or ICP-MS.

4. Calculation:

  • Bioaccessibility (%): (Concentration of Zinc in Soluble Fraction / Total Zinc Concentration in the Initial Sample) x 100

References

Validation & Comparative

Comparative analysis of "Zinc citrate trihydrate" and zinc gluconate bioavailability

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of the Bioavailability of Zinc Citrate (B86180) Trihydrate and Zinc Gluconate

Introduction

For researchers, scientists, and drug development professionals, selecting the appropriate zinc salt for supplementation or therapeutic use is a critical decision influenced by factors such as bioavailability, solubility, and sensory properties. Among the various organic zinc salts available, zinc citrate and zinc gluconate are frequently utilized. This guide provides an objective, data-driven comparison of the bioavailability of zinc citrate trihydrate and zinc gluconate, drawing upon key human clinical trials.

Quantitative Bioavailability Data

The bioavailability of zinc from different salt forms can be assessed through various metrics, including fractional absorption and changes in tissue zinc concentrations over time. The following table summarizes the key quantitative data from comparative human studies.

ParameterThis compoundZinc GluconateStudyKey Findings
Median Fractional Zinc Absorption 61.3%60.9%Wegmüller et al., 2014No significant difference in absorption between zinc citrate and zinc gluconate. Both were significantly better absorbed than zinc oxide (49.9%).[1][2][3][4]
Change in Hair Zinc Levels No significant changeNo significant changeBarrie et al., 1987Neither zinc citrate nor zinc gluconate supplementation resulted in a statistically significant increase in hair zinc levels over a four-week period compared to placebo.[5][6][7]
Change in Urine Zinc Levels No significant changeNo significant changeBarrie et al., 1987Over a four-week supplementation period, there was no significant change in urinary zinc excretion for either zinc citrate or zinc gluconate when compared to placebo.[5][6][7]
Change in Erythrocyte Zinc Levels No significant changeNo significant changeBarrie et al., 1987Supplementation with zinc citrate or zinc gluconate did not lead to a significant alteration in erythrocyte zinc concentrations over four weeks relative to placebo.[5][6][7]

It is important to note that while direct comparative studies on pharmacokinetic parameters such as peak plasma concentration (Cmax) and area under the curve (AUC) for zinc citrate versus zinc gluconate are limited, the available data on fractional absorption suggest a comparable bioavailability under fasting conditions.

Experimental Protocols

The data presented in this guide are derived from well-controlled clinical trials. The methodologies of these key studies are detailed below to provide context for the findings.

Wegmüller et al. (2014): Fractional Zinc Absorption Study
  • Study Design: A randomized, double-masked, three-way crossover study was conducted.[2][3]

  • Subjects: The study involved 15 healthy adult participants.[1][2][3]

  • Intervention: Each participant received supplements containing 10 mg of elemental zinc in the form of zinc citrate, zinc gluconate, or zinc oxide. The supplements were administered without food.[1][2][3]

  • Methodology: To measure the fractional absorption of zinc, the researchers employed the double-isotope tracer method using ⁶⁷Zn and ⁷⁰Zn.[2][3]

  • Analysis: The fractional absorption of zinc from each of the three compounds was calculated and statistically compared.

Barrie et al. (1987): Longer-Term Supplementation Study
  • Study Design: This study was a double-blind, four-period crossover trial.[5][6][7]

  • Subjects: Fifteen healthy human volunteers participated in the research.[5][6][7]

  • Intervention: Participants were randomly assigned to a sequence of four-week oral supplementation periods with zinc picolinate, zinc citrate, zinc gluconate (each equivalent to 50 mg of elemental zinc per day), and a placebo.[5][6][7]

  • Methodology: Zinc levels were measured in hair, urine, erythrocytes, and serum at the beginning and end of each four-week period.[5][6][7]

  • Analysis: The changes in zinc concentrations for each parameter were analyzed to determine the effect of each zinc supplement compared to placebo.

Experimental Workflow Visualization

The randomized crossover design is a robust methodology for bioavailability studies as it minimizes inter-individual variability. The following diagram illustrates the typical workflow of such a study.

G cluster_0 Study Initiation cluster_1 Treatment Period 1 (4 weeks) cluster_2 Washout Period cluster_3 Subsequent Treatment Periods cluster_4 Data Collection & Analysis A Recruitment of Healthy Volunteers (n=15) B Randomization into Treatment Sequences A->B C1 Group 1: Zinc Citrate B->C1 C2 Group 2: Zinc Gluconate B->C2 C3 Group 3: Placebo B->C3 C4 Group 4: Zinc Picolinate B->C4 D Washout C1->D End of Period 1 C2->D End of Period 1 C3->D End of Period 1 C4->D End of Period 1 E Crossover to Next Treatment D->E Start of Period 2 E->D Repeat for all periods F Measure Zinc Levels (Hair, Urine, Erythrocytes, Serum) Before and After Each Period G Statistical Analysis of Bioavailability Data F->G

Randomized Crossover Bioavailability Study Workflow

Conclusion

Based on the available scientific evidence, this compound and zinc gluconate exhibit comparable bioavailability in healthy adults when administered as supplements without food. The fractional absorption of zinc from both salts is nearly identical.[1][2][3] Longer-term studies measuring zinc accumulation in tissues did not show a significant increase from either zinc citrate or zinc gluconate at the dosages tested.[5][6][7]

For researchers and drug development professionals, this suggests that both zinc citrate and zinc gluconate are effective forms for delivering zinc. The choice between them may, therefore, be guided by other factors such as manufacturing costs, stability in different formulations, and sensory properties, where zinc citrate is often reported to have a less bitter and astringent taste compared to other water-soluble zinc salts.[1] Further research directly comparing the full pharmacokinetic profiles (Cmax, AUC) of zinc citrate and zinc gluconate would be beneficial to provide a more complete picture of their bioequivalence.

References

Zinc Citrate Trihydrate vs. Zinc Sulfate: A Comparative Analysis of Cellular Uptake

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Zinc Bioavailability at the Cellular Level

Zinc is a vital trace element, and the selection of an appropriate zinc salt for supplementation or therapeutic use is critically dependent on its bioavailability. This guide provides a comparative analysis of two commonly used zinc salts, zinc citrate (B86180) trihydrate and zinc sulfate (B86663), with a focus on their cellular uptake. While human studies suggest comparable absorption, in vitro and ex vivo models present a more nuanced picture, indicating potential differences in the initial stages of intestinal absorption.

Quantitative Data Summary

The following table summarizes quantitative data from in vitro and ex vivo studies comparing the bioaccessibility and intestinal uptake of zinc from zinc citrate and zinc sulfate. It is important to note that "bioaccessibility" refers to the amount of zinc that is soluble and available for absorption after simulated digestion, which is a prerequisite for cellular uptake.

ParameterZinc CitrateZinc SulfateStudy ModelReference
Relative Bioaccessibility (%) 3.15%3.38%In vitro simulated digestion[1]
Relative Uptake Less effective than Zinc ChlorideMore effective than Zinc ChlorideEx vivo everted rat duodenal sacs[2]

Key Findings and Discussion

In vitro studies simulating gastrointestinal digestion have shown that zinc sulfate has slightly higher bioaccessibility compared to zinc citrate[1]. This suggests that a greater proportion of zinc from zinc sulfate may be available in a soluble form for absorption in the small intestine.

Furthermore, an ex vivo study using everted sacs of rat duodenum, a model that assesses direct uptake by intestinal tissue, found that zinc uptake from zinc sulfate was greater than that from zinc chloride, whereas zinc citrate was less effective than zinc chloride[2]. This provides further evidence that, at the tissue level in this animal model, zinc sulfate may be more readily absorbed than zinc citrate.

It is crucial to highlight that these findings from preclinical models appear to contrast with results from human clinical trials. A key human study demonstrated that the fractional absorption of zinc from zinc citrate is high (61.3%), comparable to that of zinc gluconate, and by extension, is considered to be as bioavailable as zinc sulfate in humans[3]. The discrepancy between in vitro/ex vivo results and human data may be attributed to the complex interplay of various physiological factors in the human body that are not fully replicated in laboratory models. These factors include the regulatory mechanisms of zinc transport proteins and the influence of other dietary components.

Cellular Uptake Pathways

The absorption of zinc by intestinal enterocytes is a tightly regulated process mediated by specific transporter proteins. The primary transporter responsible for zinc uptake from the intestinal lumen into the cells is the Zrt- and Irt-like Protein 4 (ZIP4)[4][5]. Once inside the cell, zinc can be utilized for cellular processes, stored bound to metallothionein, or transported out of the cell and into the bloodstream by the Zinc Transporter 1 (ZnT1) located on the basolateral membrane[4][6]. The expression of these transporters is regulated by the body's zinc status, ensuring zinc homeostasis[4].

Intestinal Zinc Cellular Uptake Pathway cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte cluster_blood Bloodstream Zn2+ (Citrate) Zn2+ (Citrate) ZIP4 ZIP4 Zn2+ (Citrate)->ZIP4 Uptake Zn2+ (Sulfate) Zn2+ (Sulfate) Zn2+ (Sulfate)->ZIP4 ZnT1 ZnT1 ZIP4->ZnT1 Transport Metallothionein Metallothionein (Zinc Storage) ZIP4->Metallothionein Storage Cellular\nFunctions Cellular Functions ZIP4->Cellular\nFunctions Utilization Zn2+ (Albumin) Zn2+ (Albumin) ZnT1->Zn2+ (Albumin) Efflux Experimental Workflow for In Vitro Zinc Bioavailability cluster_workflow A Sample Preparation (Zinc Citrate / Zinc Sulfate) B Gastric Digestion (Pepsin, pH 2.0, 37°C) A->B C Intestinal Digestion (Pancreatin, Bile, pH 7.0, 37°C) B->C D Separation of Soluble Fraction (Centrifugation / Dialysis) C->D G Application of Digested Sample to Apical Side of Caco-2 Monolayer C->G E Quantification of Zinc (AAS / ICP-MS) D->E F Caco-2 Cell Culture (on permeable supports) F->G H Incubation (e.g., 2 hours, 37°C) G->H I Measurement of Zinc in Cell Lysate and Basolateral Medium H->I J Data Analysis (Uptake & Transport) I->J

References

A Comparative Analysis of the Antibacterial Efficacy of Zinc Citrate Trihydrate and Zinc Oxide Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

In the ongoing search for effective antimicrobial agents, zinc compounds have garnered significant attention. This guide provides a detailed comparison of the antibacterial properties of two such compounds: Zinc Citrate (B86180) Trihydrate and Zinc Oxide Nanoparticles (ZnO-NPs). This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their mechanisms of action, supported by available experimental data and detailed protocols.

Overview of Antibacterial Mechanisms

While both compounds rely on the action of zinc, their mechanisms of antibacterial efficacy exhibit distinct characteristics.

Zinc Citrate Trihydrate: The antibacterial action of zinc citrate is primarily attributed to the release of zinc ions (Zn²⁺) and the role of the citrate ligand. The citrate component can facilitate the transmembrane movement of zinc ions, allowing for their entry into bacterial cells.[1] Once inside, zinc ions can disrupt critical enzymatic functions and metabolic pathways, thereby inhibiting bacterial growth.[2][3] Zinc ions are known to inhibit the catabolism of essential nutrients for bacteria, such as acidic amino acids and carbohydrates.[3]

Zinc Oxide Nanoparticles (ZnO-NPs): The antibacterial efficacy of ZnO-NPs is more multifaceted.[4][5] It is understood to occur through three primary mechanisms:

  • Generation of Reactive Oxygen Species (ROS): ZnO-NPs can induce the formation of ROS, such as hydrogen peroxide, which causes oxidative stress, leading to damage of cellular components like lipids, proteins, and DNA.[5][6][7]

  • Release of Zinc Ions (Zn²⁺): Similar to zinc citrate, ZnO-NPs release zinc ions that disrupt cellular processes.[4][8]

  • Direct Contact: The small size and high surface-to-volume ratio of nanoparticles allow for direct physical interaction with the bacterial cell membrane, leading to a loss of integrity and cell lysis.[5][9]

The following diagram illustrates the proposed antibacterial mechanism of Zinc Oxide Nanoparticles.

ZnO_Mechanism cluster_environment External Environment cluster_cell Bacterial Cell ZnO_NP ZnO Nanoparticle Cell_Membrane Cell Membrane ZnO_NP->Cell_Membrane Direct Contact ROS Reactive Oxygen Species (ROS) ZnO_NP->ROS Generates Zn2_ion Zn²⁺ Ions ZnO_NP->Zn2_ion Releases Cytoplasm Cytoplasm Cell_Membrane->Cytoplasm Lysis leads to leakage DNA DNA ROS->Cell_Membrane Damages ROS->DNA Damages Zn2_ion->Cytoplasm Disrupts Enzymes

Proposed antibacterial mechanism of ZnO-NPs.

Quantitative Data on Antibacterial Efficacy

Table 1: Antibacterial Activity of Zinc Oxide Nanoparticles (ZnO-NPs)

Bacterial StrainAssay TypeConcentrationResultReference
Escherichia coliMIC31.25 µg/mlGrowth Inhibition[10]
Escherichia coliMBC62.5 µg/mlBactericidal[10]
Staphylococcus aureusMIC3.9 µg/mlGrowth Inhibition[10]
Staphylococcus aureusMBC7.81 µg/mlBactericidal[10]
Campylobacter jejuniGrowth Inhibition>0.24 mg/mlEffective Inhibition[9]
Avian Pathogenic E. coliDisc Diffusion50 mg/diskZone of Inhibition: 19.8 mm[11]
Pseudomonas aeruginosaMIC80 µg/mLGrowth Inhibition[12]
Chromobacterium violaceumMIC60 µg/mLGrowth Inhibition[12]

MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration

Table 2: Antibacterial Activity of Zinc Citrate

Bacterial Strain/TargetAssay TypeConcentration/ProductResultReference
Oral Anaerobes & StreptococciClinical Study (in vivo)1% Zinc Citrate Dentifrice24-52% reduction after 14 days[13]
Oral Anaerobes & StreptococciClinical Study (in vivo)1% Zinc Citrate Dentifrice27-49% reduction 5h post-brushing[13]
In situ BiofilmClinical Study (in situ)1% Zinc Citrate DentifriceSignificant inhibition of biofilm formation[13]
Staphylococcus aureusAntibacterial AssayNot SpecifiedExhibited antibacterial activity[2]
Escherichia coliAntibacterial AssayNot SpecifiedExhibited antibacterial activity[2]

Experimental Protocols

The following sections detail generalized experimental protocols for assessing the antibacterial activity of zinc compounds.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation.

MIC_Workflow Start Start Prepare_Stock Prepare stock solutions of This compound and ZnO-NPs Start->Prepare_Stock Serial_Dilution Perform two-fold serial dilutions in 96-well microtiter plates Prepare_Stock->Serial_Dilution Inoculate Inoculate wells with a standardized bacterial suspension (e.g., 10⁵ CFU/mL) Serial_Dilution->Inoculate Incubate Incubate plates at 37°C for 24 hours Inoculate->Incubate Observe Observe for visible bacterial growth (turbidity) Incubate->Observe Determine_MIC Determine MIC: lowest concentration with no visible growth Observe->Determine_MIC End End Determine_MIC->End

Workflow for MIC determination.

Protocol:

  • Preparation of Compounds: Prepare stock solutions of this compound and ZnO-NPs in a suitable solvent (e.g., sterile deionized water, potentially with sonication for nanoparticles to ensure dispersion).

  • Bacterial Culture: Grow the test bacterial strain in an appropriate broth medium overnight at 37°C. Dilute the culture to achieve a standardized inoculum of approximately 1 x 10⁵ Colony Forming Units (CFU)/mL.

  • Assay Setup: In a 96-well microtiter plate, perform two-fold serial dilutions of the zinc compounds.

  • Inoculation: Add the standardized bacterial inoculum to each well. Include positive (bacteria only) and negative (broth only) controls.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Reading Results: The MIC is determined as the lowest concentration of the compound at which no visible turbidity is observed.

Zone of Inhibition (Disc Diffusion) Assay

This method assesses the extent to which a substance inhibits bacterial growth on an agar (B569324) plate.

Protocol:

  • Plate Preparation: Prepare Mueller-Hinton agar plates.

  • Bacterial Lawn: Spread a standardized suspension of the test bacteria evenly over the agar surface to create a bacterial lawn.

  • Disc Application: Prepare sterile filter paper discs and impregnate them with known concentrations of the zinc compounds.

  • Placement: Place the discs onto the inoculated agar surface.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Measurement: Measure the diameter of the clear zone around each disc where bacterial growth is inhibited. A larger diameter indicates greater antibacterial activity.

Conclusion

Both this compound and Zinc Oxide Nanoparticles demonstrate notable antibacterial properties. The primary mechanism for zinc citrate is the release of zinc ions that disrupt bacterial metabolism, with the citrate ligand potentially enhancing uptake. ZnO-NPs exhibit a more complex mechanism involving ROS generation, zinc ion release, and direct physical interaction with the bacterial cell wall.

While the available data suggests that ZnO-NPs can be effective at low microgram per milliliter concentrations against a range of bacteria, a direct quantitative comparison of potency with zinc citrate is challenging due to the lack of head-to-head studies. The choice between these two compounds for a specific application will likely depend on factors such as the target bacteria, the required mechanism of action, and formulation considerations. Further research directly comparing these two zinc compounds under standardized conditions is warranted to definitively establish their relative efficacies.

References

A Head-to-Head Comparison of the Cytotoxicity of Zinc Citrate Trihydrate and Zinc Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro cytotoxicity of two common zinc salts: zinc citrate (B86180) trihydrate and zinc chloride. The information presented is collated from experimental data to assist researchers in selecting the appropriate zinc compound for their studies.

Executive Summary

Both zinc citrate and zinc chloride induce cytotoxicity in a dose- and time-dependent manner. However, available evidence suggests that zinc citrate exhibits a higher cytotoxic potential compared to zinc chloride. One comparative study on neuronal PC12 cells categorized zinc citrate as having high cytotoxicity , while zinc chloride was classified as having moderate cytotoxicity .[1] This difference may be attributed to a higher cellular uptake of zinc from zinc citrate.[1] The underlying mechanism of cytotoxicity for both compounds involves the induction of apoptosis, mediated by various signaling pathways.

Quantitative Cytotoxicity Data

Direct comparative studies providing IC50 or EC50 values for zinc citrate trihydrate and zinc chloride under identical experimental conditions are limited. The following table summarizes available quantitative data from different studies. It is crucial to note that these values are not directly comparable due to variations in cell lines, exposure times, and assay methods.

CompoundCell LineAssayMetricValueExposure TimeCitation
Zinc ChlorideHuman Keratinocytes (HaCaT)MTTEC5013.5 µg/mL24 hours[2][3]
Zinc-Citrate Compound*Murine Bladder Cancer (MBT-2)MTTIC500.5 mM Zinc / 10 mM Citrate24 hours

*Note: The zinc-citrate compound was prepared by boiling zinc chloride and citric acid anhydrous.

Experimental Protocols

The following is a representative experimental protocol for assessing the cytotoxicity of zinc compounds using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Objective: To determine and compare the cytotoxic effects of this compound and zinc chloride on a selected cell line.
Materials:
  • Cell line of interest (e.g., PC12, HaCaT, etc.)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • This compound (powder)

  • Zinc chloride (powder)

  • Phosphate-buffered saline (PBS), sterile

  • MTT solution (5 mg/mL in PBS), sterile-filtered

  • Dimethyl sulfoxide (B87167) (DMSO) or other suitable solvent for formazan (B1609692) crystals

  • 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:
  • Cell Seeding:

    • Culture cells to ~80% confluency.

    • Trypsinize and resuspend cells in fresh complete medium.

    • Count cells and adjust the density to 1 x 10^5 cells/mL.

    • Seed 100 µL of the cell suspension (1 x 10^4 cells) into each well of a 96-well plate.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare stock solutions of this compound and zinc chloride in sterile deionized water or an appropriate solvent.

    • Perform serial dilutions of the stock solutions in complete cell culture medium to achieve a range of final concentrations to be tested.

    • After the 24-hour incubation, carefully remove the medium from the wells.

    • Add 100 µL of the prepared zinc compound dilutions to the respective wells. Include wells with medium only (blank) and cells with medium but no zinc compound (negative control).

    • Incubate the plate for the desired exposure times (e.g., 24, 48, 72 hours).

  • MTT Assay:

    • Following the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

    • Carefully remove the medium containing MTT from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the untreated control cells.

    • Plot the percentage of cell viability against the compound concentration to generate a dose-response curve.

    • Determine the IC50 or EC50 value, the concentration of the compound that causes a 50% reduction in cell viability.

Visualizations

Experimental Workflow

G cluster_0 Cell Preparation cluster_1 Treatment cluster_2 Cytotoxicity Assay (MTT) cluster_3 Data Analysis cell_culture Cell Culture seeding Cell Seeding in 96-well Plate cell_culture->seeding incubation_24h 24h Incubation seeding->incubation_24h treatment Treat Cells incubation_24h->treatment compound_prep Prepare Zinc Citrate & Zinc Chloride Dilutions compound_prep->treatment incubation_exp Incubate for Exposure Time (e.g., 24h, 48h) treatment->incubation_exp add_mtt Add MTT Reagent incubation_exp->add_mtt incubation_mtt Incubate for 3-4h add_mtt->incubation_mtt dissolve Dissolve Formazan with DMSO incubation_mtt->dissolve read_absorbance Measure Absorbance (570nm) dissolve->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability plot_curve Generate Dose-Response Curve calculate_viability->plot_curve determine_ic50 Determine IC50/EC50 plot_curve->determine_ic50

Caption: Experimental workflow for comparing the cytotoxicity of zinc compounds.

Signaling Pathways in Zinc-Induced Apoptosis

Excess intracellular zinc, from either zinc citrate or zinc chloride, can trigger apoptosis through multiple signaling cascades. A key mechanism involves the intrinsic apoptotic pathway, often initiated by mitochondrial stress.

G zinc Excess Intracellular Zinc (from Zinc Citrate or Zinc Chloride) p53 p53 Activation zinc->p53 induces bax Bax Upregulation zinc->bax induces bcl2 Bcl-2 Downregulation zinc->bcl2 inhibits p21 p21 Upregulation p53->p21 activates mito Mitochondrial Stress bax->mito promotes bcl2->mito inhibits cyto_c Cytochrome c Release mito->cyto_c leads to caspase9 Caspase-9 Activation cyto_c->caspase9 activates caspase3 Caspase-3 Activation caspase9->caspase3 activates apoptosis Apoptosis caspase3->apoptosis executes

Caption: Simplified signaling pathway of zinc-induced apoptosis.

Conclusion

The selection between this compound and zinc chloride for in vitro studies should be guided by the specific research objectives and the cell type being investigated. While both compounds are effective in inducing cytotoxicity, zinc citrate appears to be more potent, likely due to enhanced cellular uptake.[1] For applications requiring a stronger cytotoxic response, zinc citrate may be the preferred compound. Conversely, zinc chloride might be more suitable for studies where a more moderate cytotoxic effect is desired. It is recommended to perform a dose-response study for both compounds in the specific experimental system to determine the optimal concentrations for the intended application.

References

A Comparative Guide to the Antibacterial Efficacy of Zinc Citrate Trihydrate Against Oral Pathogens

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antibacterial performance of zinc citrate (B86180) trihydrate against common oral pathogens. The information presented herein is supported by experimental data from peer-reviewed scientific literature, offering a valuable resource for researchers and professionals in the field of oral care product development.

Executive Summary

Zinc citrate trihydrate is a widely utilized active ingredient in oral care formulations, recognized for its antibacterial properties that contribute to the control of plaque and gingivitis. This guide delves into the scientific evidence validating its efficacy, presenting a comparative analysis with other established antibacterial agents. Quantitative data from in vitro studies, including Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC), are summarized to provide a clear performance benchmark. Detailed experimental protocols and a visualization of the antibacterial mechanism of zinc are also provided to facilitate a comprehensive understanding.

Comparative Antibacterial Activity

The following tables summarize the in vitro antibacterial activity of this compound and its alternatives against key oral pathogens. It is important to note that direct comparative studies under identical conditions are limited, and variations in experimental methodologies can influence results.

Table 1: Antibacterial Activity of this compound against Oral Pathogens

Oral PathogenMinimum Inhibitory Concentration (MIC)Minimum Bactericidal Concentration (MBC)
Streptococcus mutans>8 mg/mL[1]>8 mg/mL[1]
Streptococcus sobrinus1 mg/mL[1]>8 mg/mL[1]

Note: One in-vitro study reported that zinc citrate exhibited higher MIC and MBC values against S. mutans and S. sobrinus compared to other zinc salts like zinc chloride, zinc sulfate, and zinc acetate, suggesting lower efficacy in that specific experimental setup.[1]

Table 2: Antibacterial Activity of a Toothpaste Formulation containing Zinc Citrate, Alum, Sodium Fluoride, and Xylitol

Oral PathogenMinimum Inhibitory Concentration (MIC)Minimum Bactericidal Concentration (MBC)
Porphyromonas gingivalis3.91 mg/mL[2]7.81 mg/mL[2]
Fusobacterium nucleatum7.81 mg/mL[2]31.25 mg/mL[2]
Prevotella intermedia7.81 mg/mL[2]31.25 mg/mL[2]
Streptococcus mutans7.81 mg/mL[2]31.25 mg/mL[2]
Bacteroides fragilis3.91 mg/mL[2]15.63 mg/mL[2]
Tannerella forsythia7.81 mg/mL[2]31.25 mg/mL[2]

Note: These values represent the activity of the complete formulation and not of this compound in isolation.

Table 3: Comparative Antibacterial Activity of Alternative Agents

AgentOral PathogenMinimum Inhibitory Concentration (MIC)
Chlorhexidine (B1668724)Streptococcus mutans≤1 µg/mL[3]
Porphyromonas gingivalis2.67 - 80.00 µg/mL[4]
Prevotella intermedia2.67 - 80.00 µg/mL[4]
TriclosanStreptococcus mutansPromoted biofilm at 1/2 and 1/4 MIC[5]
Enterococcus faecalis3.43 µg/mL[6]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of antibacterial activity.

Broth Microdilution Method for MIC and MBC Determination

The Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) are standard measures of antibacterial efficacy. The broth microdilution method, as recommended by the Clinical and Laboratory Standards Institute (CLSI), is a widely accepted protocol.[7][8][9]

  • Preparation of Antimicrobial Agent: A stock solution of the test agent (e.g., this compound) is prepared in a suitable solvent and serially diluted in a 96-well microtiter plate using an appropriate growth medium for the target oral bacteria.

  • Inoculum Preparation: A standardized suspension of the test oral pathogen is prepared to a specific turbidity, typically equivalent to a 0.5 McFarland standard.[10]

  • Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension.

  • Incubation: The plates are incubated under appropriate conditions (temperature, atmosphere, and duration) for the specific oral pathogen being tested.

  • MIC Determination: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.

  • MBC Determination: To determine the MBC, an aliquot from each well showing no visible growth is sub-cultured onto an appropriate agar (B569324) medium. The plates are then incubated. The MBC is the lowest concentration of the antimicrobial agent that results in a 99.9% reduction in the initial bacterial count.[11]

experimental_workflow cluster_prep Preparation cluster_testing Testing cluster_analysis Analysis prep_agent Prepare Serial Dilutions of Antimicrobial Agent inoculate Inoculate Microtiter Plate prep_agent->inoculate prep_inoculum Prepare Standardized Bacterial Inoculum prep_inoculum->inoculate incubate Incubate Plate inoculate->incubate read_mic Determine MIC (No Visible Growth) incubate->read_mic subculture Subculture from Clear Wells read_mic->subculture read_mbc Determine MBC (No Bacterial Growth) subculture->read_mbc

Fig. 1: Experimental workflow for MIC and MBC determination.

Mechanism of Antibacterial Action

The antibacterial activity of zinc is multifaceted. A primary mechanism involves the inhibition of key bacterial enzymes, particularly those in the glycolytic pathway. By disrupting this central metabolic process, zinc ions impede energy production and acidogenesis by oral bacteria like Streptococcus mutans.[12] Another proposed mechanism, particularly for zinc oxide nanoparticles, is the generation of reactive oxygen species (ROS), which induces oxidative stress and damages bacterial cells.[13]

signaling_pathway cluster_zinc This compound cluster_bacterium Oral Bacterium zinc_ion Zinc Ions (Zn²⁺) glycolysis Glycolysis Pathway zinc_ion->glycolysis Inhibition ros Reactive Oxygen Species (ROS) zinc_ion->ros Generation energy Energy Production (ATP) glycolysis->energy acid Acid Production glycolysis->acid energy->glycolysis acid->glycolysis stress Oxidative Stress ros->stress damage Cellular Damage stress->damage

Fig. 2: Proposed antibacterial mechanism of zinc ions.

Discussion and Conclusion

The available data indicates that this compound, particularly when formulated in oral care products, demonstrates significant antibacterial activity against a range of oral pathogens.[4][14] However, the efficacy of this compound as a standalone agent, especially against cariogenic streptococci, warrants further investigation to reconcile conflicting in-vitro findings.[1]

Compared to alternatives like chlorhexidine, which exhibits very low MIC values against many oral bacteria, zinc citrate's potency as a single agent may be less pronounced.[3] The synergistic effects observed when zinc citrate is combined with other agents, such as triclosan, suggest that its role in a formulation is crucial to its overall effectiveness.

For researchers and drug development professionals, these findings underscore the importance of comprehensive in-vitro and in-situ testing of final formulations to validate antibacterial efficacy. Future research should focus on direct, standardized comparisons of this compound with other antibacterial agents to provide a clearer understanding of its relative performance.

References

A Comparative Guide to the Synthesis of Zinc Citrate Trihydrate: Reproducibility, Robustness, and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an optimal synthesis method for active pharmaceutical ingredients and supplements is paramount. This guide provides a comprehensive comparison of various synthesis methods for zinc citrate (B86180) trihydrate, a widely used zinc supplement. The comparison focuses on the reproducibility and robustness of these methods, alongside an evaluation of alternative zinc compounds, supported by available experimental data.

Comparison of Synthesis Methods for Zinc Citrate Trihydrate

The synthesis of this compound can be achieved through several methods, primarily involving the reaction of a zinc source with citric acid. The choice of reactants and reaction conditions can significantly impact the yield, purity, and overall efficiency of the process. Below is a summary of different approaches described in scientific literature and patents.

Starting Materials (Zinc Source)Key Reaction ConditionsReported YieldAdvantagesDisadvantages/ChallengesReference
Zinc OxideReaction with citric acid in water at 60°C for 2 hours, followed by evaporation, crystallization with ethanol, filtration, washing, and drying.Not specifiedSimple, common starting materials.Evaporation and crystallization steps can be time-consuming.[1]
Zinc OxideReaction with citric acid in a solvent at 22°C for 30 minutes.Not specifiedRoom temperature reaction, fast completion (most of the reaction completed in 5 minutes).Scalability for large-scale production might need optimization.[2]
Zinc Carbonate or Zinc Nitrate (B79036)Reaction with citric acid in deionized water at 55-65°C, followed by the addition of a catalyst and aids, and further reaction at 75-85°C for 5-10 minutes.98.5% - 99.1%High yield, rapid reaction time due to catalysis.Requires specific catalysts and aids, which may add to the cost and complexity.[1]
Zinc Carbonate or Zinc OxideNeutralization reaction with a citric acid solution at 90-95°C for 20-30 minutes, followed by centrifugation and drying.Not specifiedDirect reaction, straightforward procedure.High-temperature reaction may require specific equipment.[3]
Zinc Hydroxide (B78521)Hydrothermal reaction with citric acid aqueous solution at 120°C for 5 hours in a high-pressure reactor.97.8%High yield, produces spherical particles with good fluidity.Requires a high-pressure reactor and high temperature.[4]

Detailed Experimental Protocols

Method 1: Catalytic Synthesis from Zinc Carbonate/Nitrate

This method, as described in patent CN104610048A, focuses on a rapid, high-yield synthesis.[1]

  • Preparation: Add citric acid and deionized water to a reaction kettle.

  • Initial Heating: Stir and heat the mixture to a temperature of 55-65°C.

  • Reactant Addition: Introduce the zinc compound (zinc carbonate or zinc nitrate).

  • Catalysis: After the complete addition of the zinc compound, add a catalyst (e.g., 4-tertiary butyl-cup[5]arenes) and an aid (e.g., 1-vinyl-3-ethyl imidazolium (B1220033) bromide).

  • Reaction: Stir and heat the mixture to a reaction temperature of 75-85°C and maintain for 5-10 minutes.

  • Isolation: Centrifuge and filter the reaction mixture.

  • Washing: Sequentially wash the obtained solid with water and then with absolute ethyl alcohol.

  • Drying: Perform vacuum drying to obtain the final this compound product.

Method 2: Hydrothermal Synthesis from Zinc Hydroxide

This method, detailed in a 2025 publication, results in a high-purity product with a specific morphology.[4]

  • Preparation of Zinc Hydroxide: Prepare zinc hydroxide by reacting zinc nitrate with sodium hydroxide.

  • Reaction Mixture: Place the obtained zinc hydroxide and a citric acid aqueous solution in a stainless steel reactor with a polytetrafluoroethylene (PTFE) liner.

  • Hydrothermal Reaction: Heat the reactor at 120°C for 5 hours.

  • Cooling and Isolation: Allow the reactor to cool to room temperature naturally and then filter the contents to obtain the product.

Comparison with Alternative Zinc Compounds

Zinc citrate is one of many available zinc supplements. Its performance, particularly its bioavailability, is a critical factor for its efficacy.

Zinc CompoundKey CharacteristicsSupporting Experimental DataReference
Zinc Citrate Good bioavailability, better sensory properties (less bitter and metallic taste) compared to some other salts.Median fractional absorption of 61.3%. No significant difference in absorption compared to zinc gluconate. Significantly higher absorption than zinc oxide (49.9%).[5][6][7]
Zinc Gluconate Good bioavailability, commonly used as a nutritional benchmark.Median fractional absorption of 60.9%.[5][6][7]
Zinc Oxide Lower bioavailability compared to zinc citrate and gluconate. It is an insoluble compound.Median fractional absorption of 49.9%. Some individuals show little to no absorption.[5][6][7]
Zinc Sulfate Water-soluble, but can have a strong, unpleasant taste.Often used in studies as a reference, but can cause gastrointestinal issues in some individuals.[6]
Zinc Picolinate (B1231196) Some studies suggest it may be well-absorbed.One study indicated that zinc picolinate supplementation led to significant increases in hair, urine, and erythrocyte zinc levels, while zinc citrate and gluconate did not show significant changes in these specific parameters.[8]
Zinc Bisglycinate A chelated form of zinc that may be better absorbed than other forms.Some studies suggest it is more bioavailable than zinc gluconate.[6]

Visualizing the Synthesis and Comparison

To further clarify the processes and comparisons, the following diagrams are provided.

G General Workflow for this compound Synthesis cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_purification Purification Zinc Source Zinc Source (e.g., ZnO, ZnCO3, Zn(OH)2) Reaction Vessel Reaction Vessel (Controlled Temperature & Stirring) Zinc Source->Reaction Vessel Citric Acid Solution Citric Acid Solution Citric Acid Solution->Reaction Vessel Isolation Isolation (Centrifugation/Filtration) Reaction Vessel->Isolation Washing Washing (Water & Ethanol) Isolation->Washing Drying Drying (Vacuum Oven) Washing->Drying Final Product This compound Drying->Final Product

Caption: A generalized workflow for the synthesis of this compound.

G Comparison of Zinc Citrate Synthesis Indicators cluster_methods Synthesis Methods cluster_indicators Performance Indicators Standard Standard Aqueous Reaction Yield Yield Standard->Yield Moderate Reaction Time Reaction Time Standard->Reaction Time Longer Complexity Process Complexity Standard->Complexity Low Catalytic Catalytic Method Catalytic->Yield High Catalytic->Reaction Time Short Catalytic->Complexity Moderate Hydrothermal Hydrothermal Method Hydrothermal->Yield High Purity Purity Hydrothermal->Purity High Particle Morphology Particle Morphology Hydrothermal->Particle Morphology Controlled (Spherical) Hydrothermal->Complexity High

Caption: Logical comparison of key indicators for different synthesis methods.

References

A Comparative Guide to the Quantification of Zinc Citrate Trihydrate: Cross-Validation of Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and accurate quantification of active pharmaceutical ingredients (APIs) such as zinc citrate (B86180) trihydrate is fundamental to ensuring the quality, safety, and efficacy of pharmaceutical products and dietary supplements. This guide presents an objective comparison of several common analytical techniques for the quantification of zinc, with a specific focus on their application to zinc citrate trihydrate. This comparison is supported by a review of validation data for each method, providing a comprehensive overview to assist in the selection of the most appropriate technique for a given analytical challenge.

Comparison of Analytical Methods

The selection of an analytical method for the quantification of this compound is a critical decision that depends on various factors, including the required sensitivity, the complexity of the sample matrix, available instrumentation, and cost considerations. This guide focuses on three widely used techniques: Complexometric Titration, Flame Atomic Absorption Spectroscopy (FAAS), and Inductively Coupled Plasma-Mass Spectrometry (ICP-MS). A summary of their key performance characteristics is presented below, with data aggregated from various validation studies.

Data Presentation: A Head-to-Head Comparison

The following table summarizes the key performance characteristics of Complexometric Titration, Flame Atomic Absorption Spectroscopy (FAAS), and Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) for the quantification of zinc. The data for titration is based on established pharmacopeial methods, while the FAAS and ICP-MS data are derived from various validation studies on pharmaceutical and supplement matrices.[1][2][3][4][5][6][7][8]

Parameter Complexometric Titration Flame Atomic Absorption Spectroscopy (FAAS) Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)
Principle Volumetric analysis based on the formation of a stable, colored complex between zinc ions and a titrant (e.g., EDTA).[1]Measurement of the absorption of light by free zinc atoms in a flame.[1]High-temperature plasma ionization of elements, followed by detection based on mass-to-charge ratios.[6]
Specificity Moderate; can be affected by other metal ions that complex with the titrant.High; specific for the element being analyzed.Very High; capable of isotopic differentiation.
Linearity (Typical Range) 80% to 120% of the intended assay weight.[9]0.2 - 1.0 mg/L.[2]ppb to ppt (B1677978) levels.[6]
Accuracy (% Recovery) 98.0% - 102.0%.97.75% - 101.21%.[3]99% - 111%.
Precision (%RSD) ≤ 2%.< 3.0% for repeatability and intermediate precision.< 5%.
Limit of Detection (LOD) Not typically determined for this assay type.0.0156 mg/L to 0.043 ppm.[3]As low as 1.0 ng/L.[8]
Limit of Quantification (LOQ) Not typically determined for this assay type.0.0473 mg/L to 0.131 ppm.[3]As low as parts per billion (ppb).[6]
Cost & Complexity Lower initial instrument cost and less complex instrumentation.[1]Moderate initial instrument cost and requires some specialized training.Higher initial instrument cost and requires more specialized training.[1]

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are based on established methods and validation studies.

Complexometric Titration

This method relies on the reaction between zinc ions and ethylenediaminetetraacetic acid (EDTA), a chelating agent, to form a stable complex. The endpoint of the titration is detected using a colorimetric indicator.[1]

  • Sample Preparation: Accurately weigh a quantity of this compound powder and dissolve it in a suitable solvent, such as deionized water or dilute acid, to a known volume.

  • Titration Procedure:

    • Pipette a known volume of the sample solution into a flask.

    • Add a suitable buffer to maintain the optimal pH for the complexation reaction.

    • Add a few drops of a suitable indicator (e.g., Eriochrome Black T).

    • Titrate the solution with a standardized EDTA solution until the color of the indicator changes, signifying the endpoint of the reaction.

  • Quantification: Calculate the concentration of zinc in the sample based on the volume of EDTA titrant used and its known concentration.

Flame Atomic Absorption Spectroscopy (FAAS)

FAAS is an instrumental technique that measures the concentration of an element by detecting the absorption of light by its free atoms in the gaseous state.[1]

  • Sample Preparation: Accurately weigh the this compound sample and dissolve it in a suitable solvent (e.g., deionized water or dilute acid) to a known volume. Further dilutions may be necessary to bring the concentration within the linear range of the instrument.[1]

  • Standard Preparation: Prepare a series of standard solutions of known zinc concentrations from a certified reference material.

  • Instrumental Analysis:

    • Set up the FAAS instrument with a zinc hollow cathode lamp and select the appropriate wavelength (typically 213.9 nm).

    • Aspirate a blank solution (the solvent used for sample and standard preparation) to zero the instrument.

    • Aspirate the standard solutions into the flame and measure their absorbance to generate a calibration curve.[1]

    • Aspirate the prepared sample solution into the flame and measure its absorbance.[1]

  • Quantification: Determine the zinc concentration in the sample by comparing its absorbance to the calibration curve.[1]

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)

ICP-MS is a highly sensitive technique that uses an inductively coupled plasma to ionize the sample. The ions are then passed through a mass spectrometer, which separates them based on their mass-to-charge ratio.[6]

  • Sample Preparation: Accurately weigh the this compound sample and digest it using a suitable acid mixture (e.g., nitric acid and hydrogen peroxide) in a microwave digestion system. Dilute the digested sample to a known volume with deionized water.

  • Standard Preparation: Prepare a series of multi-element or single-element standard solutions of known zinc concentrations.

  • Instrumental Analysis:

    • Set up the ICP-MS instrument and optimize the plasma and lens settings for zinc analysis.

    • Introduce a blank solution to establish the baseline.

    • Introduce the standard solutions to generate a calibration curve.

    • Introduce the prepared sample solution for analysis.

  • Quantification: The instrument software calculates the zinc concentration in the sample based on the intensity of the zinc signal and the calibration curve.

Mandatory Visualization

The following diagram illustrates the logical workflow for the cross-validation of analytical methods for this compound quantification.

CrossValidationWorkflow cluster_methods Analytical Methods cluster_validation Validation Parameters (ICH Q2(R1)) cluster_comparison Comparative Analysis Titration Complexometric Titration Specificity Specificity Titration->Specificity Linearity Linearity Titration->Linearity Accuracy Accuracy Titration->Accuracy Precision Precision Titration->Precision Protocol_Comparison Experimental Protocol Evaluation Titration->Protocol_Comparison FAAS Flame Atomic Absorption Spectroscopy (FAAS) FAAS->Specificity FAAS->Linearity FAAS->Accuracy FAAS->Precision LOD LOD/LOQ FAAS->LOD FAAS->Protocol_Comparison ICPMS Inductively Coupled Plasma Mass Spectrometry (ICP-MS) ICPMS->Specificity ICPMS->Linearity ICPMS->Accuracy ICPMS->Precision ICPMS->LOD ICPMS->Protocol_Comparison Data_Table Quantitative Data Comparison Table Specificity->Data_Table Linearity->Data_Table Accuracy->Data_Table Precision->Data_Table LOD->Data_Table Final_Selection Method Selection (Fit for Purpose) Data_Table->Final_Selection Protocol_Comparison->Final_Selection

Caption: Workflow for cross-validation of analytical methods.

References

Comparative study of the enzymatic inhibition by "Zinc citrate trihydrate" and other zinc salts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the enzymatic inhibition properties of various zinc salts, with a focus on Zinc Citrate (B86180) Trihydrate. The inhibitory action of zinc salts is primarily attributed to the divalent zinc cation (Zn²⁺), an essential trace element that plays a critical role in a vast array of biological processes. Beyond its structural and catalytic functions in over 300 enzymes, the free zinc ion has emerged as a significant signaling molecule, capable of modulating the activity of numerous enzymes.[1] This guide summarizes key experimental data, details relevant methodologies, and visualizes the role of zinc in cellular signaling pathways.

While direct comparative studies focusing specifically on the enzymatic inhibition potency of Zinc Citrate Trihydrate versus other zinc salts are limited in publicly available literature, the scientific consensus points to the Zn²⁺ ion as the primary inhibitory agent. The choice of the counter-ion (citrate, sulfate (B86663), chloride, acetate) is often dictated by factors such as solubility, bioavailability, and potential for cytotoxicity in the specific experimental context. For instance, zinc sulfate is sometimes chosen as a vehicle for zinc in studies due to it being considered the least toxic inorganic zinc compound. It is important to note that while the inhibitory effect is primarily from the zinc ion, the counter-ion could potentially influence the availability of Zn²⁺ in the assay medium.

Data Presentation: Comparative Enzymatic Inhibition by Zinc

The following table summarizes the inhibitory concentrations (IC₅₀) and inhibition constants (Kᵢ) of zinc, derived from various zinc salts, on a selection of enzymes from different classes. This data illustrates the potent inhibitory effect of zinc on diverse enzymatic targets.

Enzyme ClassEnzymeZinc Salt Used (if specified)Inhibition MetricValue (nM)Reference
Hydrolase (Phosphatase) Protein Tyrosine Phosphatase 1B (PTP1B)Not specifiedIC₅₀17[2]
Protein Tyrosine Phosphatase SHP-1Not specifiedIC₅₀93[2]
Human T-cell PhosphataseNot specifiedIC₅₀200[3]
Receptor PTPβNot specifiedKᵢ0.021[3][4]
Hydrolase (Protease) Caspase-3Not specifiedIC₅₀<10[3]
Caspase-9ZnCl₂Kᵢ1500
Cathepsin BZinc AcetateIC₅₀160[3]
Oxidoreductase Lipoamide (B1675559) DehydrogenaseNot specifiedKᵢ150[5]
Alcohol DehydrogenaseNot specified-Potent Inhibition[6][7]
Glutamate DehydrogenaseNot specified-Potent Inhibition[8]
Isomerase Mitochondrial AconitaseNot specified-Competitive Inhibition[9]

Note: The inhibitory effect is attributed to the Zn²⁺ ion. The specific salt used in each study is provided where mentioned in the source material. The absence of a specified salt implies the study referred to "zinc" or "Zn²⁺" generally.

Experimental Protocols

The determination of the inhibitory potential of zinc salts on enzymatic activity typically involves standardized enzyme inhibition assays. Below are detailed methodologies for conducting such experiments.

General Protocol for Determining IC₅₀ of an Enzyme Inhibitor

This protocol outlines a general workflow for determining the half-maximal inhibitory concentration (IC₅₀) of a zinc salt against a purified enzyme.[10][11][12][13][14][15][16]

1. Materials and Reagents:

  • Purified enzyme of interest

  • Specific substrate for the enzyme

  • Zinc salt solution (e.g., this compound, Zinc Sulfate, Zinc Chloride, Zinc Acetate) of known concentration

  • Assay buffer (optimized for pH and ionic strength for the specific enzyme)

  • Cofactors, if required by the enzyme (e.g., ATP, NADH)

  • 96-well microplates

  • Microplate reader (for absorbance, fluorescence, or luminescence)

  • Pipettes and tips

  • Distilled water

2. Step-by-Step Procedure:

  • Prepare Solutions: Dissolve the enzyme, substrate, and zinc salt in the appropriate assay buffer. Prepare a serial dilution of the zinc salt solution to test a range of concentrations.

  • Enzyme and Inhibitor Pre-incubation: Add a fixed amount of the enzyme to each well of the microplate. Then, add the different concentrations of the zinc salt solution to the respective wells. Include a control well with no inhibitor (enzyme only) and a blank well (buffer only). Allow the enzyme and inhibitor to pre-incubate for a specific time (e.g., 15-30 minutes) at the optimal temperature for the enzyme.

  • Initiate the Reaction: Start the enzymatic reaction by adding the substrate to each well simultaneously, if possible.

  • Monitor the Reaction: Measure the rate of the reaction over time using a microplate reader. The detection method will depend on the nature of the substrate and product (e.g., change in absorbance at a specific wavelength).

  • Data Analysis:

    • Calculate the initial velocity (V₀) for each inhibitor concentration.

    • Determine the percentage of inhibition for each concentration relative to the uninhibited control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.[17][18]

Experimental Workflow for Enzyme Inhibition Assay

The following diagram illustrates a typical experimental workflow for an enzyme inhibition assay.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_enzyme Prepare Enzyme Solution add_enzyme Add Enzyme to Microplate Wells prep_enzyme->add_enzyme prep_substrate Prepare Substrate Solution add_substrate Initiate Reaction with Substrate prep_substrate->add_substrate prep_inhibitor Prepare Zinc Salt Serial Dilutions add_inhibitor Add Zinc Salt Dilutions to Wells prep_inhibitor->add_inhibitor add_enzyme->add_inhibitor pre_incubate Pre-incubate Enzyme and Inhibitor add_inhibitor->pre_incubate pre_incubate->add_substrate measure Monitor Reaction Kinetics add_substrate->measure calc_velocity Calculate Initial Velocities measure->calc_velocity calc_inhibition Calculate % Inhibition calc_velocity->calc_inhibition plot_curve Plot Dose-Response Curve calc_inhibition->plot_curve det_ic50 Determine IC50 Value plot_curve->det_ic50

Fig. 1: Experimental workflow for determining enzyme inhibition.

Mandatory Visualization: Zinc in MAPK Signaling Pathway

Zinc ions are crucial regulators of various signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) pathway, which is central to cell proliferation, differentiation, and apoptosis.[19][20][21] Zinc can differentially regulate the activity of key kinases in this pathway, such as ERK1/2 and p38.[19] The following diagram illustrates the influence of intracellular zinc on the MAPK signaling cascade.

G cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular growth_factor Growth Factors receptor Receptor Tyrosine Kinase growth_factor->receptor ras Ras receptor->ras zip ZIP Transporter zinc_ion Increased [Zn²⁺]i zip->zinc_ion Zn²⁺ influx zinc_ion->ras Activates p38 p38 zinc_ion->p38 Activates ptp PTPs zinc_ion->ptp Inhibits raf Raf ras->raf mek MEK raf->mek erk ERK1/2 mek->erk transcription_factors Transcription Factors (e.g., CREB) erk->transcription_factors p38->transcription_factors Activates ptp->erk Dephosphorylates cellular_response Cellular Response (Proliferation, Survival, Apoptosis) transcription_factors->cellular_response

Fig. 2: Zinc regulation of the MAPK signaling pathway.

References

In vivo comparison of "Zinc citrate trihydrate" and zinc picolinate for zinc supplementation

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

In the landscape of mineral supplementation, the choice of salt form can significantly impact bioavailability and physiological effects. This guide provides an objective, data-driven comparison of two popular zinc supplements: zinc citrate (B86180) trihydrate and zinc picolinate (B1231196), based on available in vivo human data. The following sections detail the experimental evidence, protocols, and potential cellular implications to inform research and development decisions.

Data Summary: Comparative Bioavailability

A key human clinical trial provides a direct comparison of the in vivo effects of zinc picolinate and zinc citrate. The quantitative outcomes of this study are summarized below.

ParameterZinc PicolinateZinc CitratePlacebo
Change in Hair Zinc Level Significant Increase (p<0.005)[1][2][3][4]No Significant Change[1][2][3][4]No Significant Change[1][2][3]
Change in Urine Zinc Level Significant Increase (p<0.001)[1][2][3][4]No Significant Change[1][2][3][4]No Significant Change[1][2][3]
Change in Erythrocyte Zinc Level Significant Increase (p<0.001)[1][2][3][4]No Significant Change[1][2][3][4]No Significant Change[1][2][3]
Change in Serum Zinc Level Small, Insignificant Rise[1][2][3]Small, Insignificant Rise[1][2][3]Small, Insignificant Rise[1][2][3]

Experimental Protocol: Human Bioavailability Study

The data presented above is derived from a randomized, double-blind, four-period crossover trial designed to compare the absorption of different zinc forms in healthy human volunteers.[1][2][3][4]

  • Study Design: A double-blind, four-period crossover trial was conducted with 15 healthy human volunteers.[1][2][3][4] Participants were randomly assigned to one of four groups.

  • Supplementation Protocol: Each group went through a sequence of four-week periods of oral supplementation. The supplements included zinc picolinate, zinc citrate, and zinc gluconate, each providing 50 mg of elemental zinc per day, as well as a placebo.[1][2][5]

  • Washout Period: A two-week washout period was implemented between each supplementation phase.

  • Sample Collection and Analysis: Before and after each four-week supplementation period, samples of hair, urine, erythrocytes, and serum were collected from each participant.[1][2][5] These samples were then analyzed to determine zinc concentrations.

  • Statistical Analysis: Statistical tests were performed to determine the significance of changes in zinc levels for each supplement compared to baseline and placebo. A p-value of less than 0.05 was considered statistically significant.

Visualizing the Experimental Workflow

G cluster_setup Study Setup cluster_supplementation Supplementation Protocol (4-Week Periods) cluster_crossover Crossover Design cluster_analysis Data Collection & Analysis participant_pool 15 Healthy Human Volunteers randomization Randomization participant_pool->randomization grouping Four Groups randomization->grouping zinc_picolinate Zinc Picolinate (50 mg elemental Zn/day) zinc_citrate Zinc Citrate (50 mg elemental Zn/day) zinc_gluconate Zinc Gluconate (50 mg elemental Zn/day) placebo Placebo period1 Period 1 washout1 2-Week Washout period1->washout1 period2 Period 2 washout1->period2 washout2 2-Week Washout period2->washout2 period3 Period 3 washout2->period3 washout3 2-Week Washout period3->washout3 period4 Period 4 washout3->period4 sampling Sample Collection (Hair, Urine, Erythrocytes, Serum) Before & After Each Period analysis Zinc Level Measurement sampling->analysis stats Statistical Analysis analysis->stats

Experimental workflow for the comparative bioavailability study.

Cellular Fate and Signaling of Absorbed Zinc

While the aforementioned in vivo study did not delve into the specific signaling pathways affected by each zinc form, it is understood that once absorbed, zinc ions participate in numerous cellular processes. The diagram below illustrates a generalized pathway of zinc absorption and its subsequent role as a cofactor for enzymes, such as superoxide (B77818) dismutase (SOD1), which is crucial for antioxidant defense.

G cluster_absorption Intestinal Absorption cluster_transport Systemic Transport cluster_cellular_function Cellular Function zn_picolinate Zinc Picolinate enterocyte Enterocyte (Intestinal Cell) zn_picolinate->enterocyte Absorption zn_citrate Zinc Citrate zn_citrate->enterocyte Absorption bloodstream Bloodstream (Bound to Albumin) enterocyte->bloodstream Transport target_cell Target Cell bloodstream->target_cell free_zinc Intracellular Free Zinc (Zn2+) sod1_active Holo-SOD1 (Active) free_zinc->sod1_active sod1_inactive Apo-SOD1 (Inactive) sod1_inactive->sod1_active Zn2+ incorporation ros Reactive Oxygen Species (ROS) h2o2 Hydrogen Peroxide (H2O2) ros->h2o2 Catalysis by SOD1

Generalized pathway of zinc absorption and enzymatic activation.

Discussion and Conclusion

The available in vivo human data suggests that zinc picolinate leads to a more significant increase in zinc levels in hair, urine, and erythrocytes compared to zinc citrate after four weeks of supplementation at a dose of 50 mg elemental zinc per day.[1][2][3][4] Neither form, nor zinc gluconate or placebo, produced a significant change in serum zinc levels, which is consistent with the understanding that serum zinc is not a sensitive indicator of zinc status due to tight homeostatic control.[6]

The superior absorption of zinc picolinate may be attributed to the chelating properties of picolinic acid, a natural metabolite of tryptophan, which may enhance the transport of zinc across the intestinal membrane.[1][3]

For researchers and drug development professionals, these findings are critical. When the objective is to achieve a rapid and significant increase in tissue zinc concentrations, zinc picolinate may be the more effective option. However, further research is warranted to explore the long-term efficacy and safety of both zinc citrate trihydrate and zinc picolinate, as well as their differential effects on specific cellular signaling pathways and clinical outcomes. The choice of zinc salt should be guided by the specific therapeutic goal and the target patient population.

References

A Comparative Guide to Spectroscopic Techniques for Purity Analysis of Zinc Citrate Trihydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The purity of Zinc Citrate (B86180) Trihydrate, a common zinc supplement and pharmaceutical ingredient, is critical for ensuring its safety, efficacy, and stability.[1][2] A variety of spectroscopic techniques can be employed to assess its purity, each offering distinct advantages in detecting and quantifying different types of impurities, from elemental contaminants to organic residues and polymorphic variations. This guide provides a comparative analysis of key spectroscopic methods, supported by experimental protocols and performance data, to aid in the selection of the most appropriate technique for a given analytical challenge.

Comparative Performance of Spectroscopic Techniques

The selection of an analytical technique depends on the specific purity attribute being investigated. Molecular spectroscopy methods are ideal for identifying and quantifying organic impurities and confirming the compound's structure, while atomic spectroscopy is essential for detecting trace elemental contaminants. Powder X-ray Diffraction, while not a spectroscopic technique in the traditional sense, is indispensable for characterizing the solid-state properties of the material.

Table 1: Performance Comparison of Analytical Techniques for Zinc Citrate Trihydrate Purity

TechniquePrinciplePrimary AnalytesSensitivitySpecificitySpeedKey AdvantagesKey Limitations
FT-IR Spectroscopy Infrared absorption by molecular vibrationsFunctional groups, organic impurities, water content, polymorphismModerateHigh (for molecular structure)FastNon-destructive, excellent for structural identification and solid-state characterization.[3]Not ideal for quantifying trace impurities; complex spectra can be hard to interpret.[4]
Raman Spectroscopy Inelastic scattering of monochromatic lightCrystalline structure, polymorphism, organic impuritiesModerate to HighHigh (for molecular structure)FastNon-destructive, minimal sample preparation, insensitive to water interference.[4]Can be affected by sample fluorescence; weaker signal than IR for some functional groups.
UV-Vis Spectroscopy Absorption of UV-Visible light by electronic transitionsCitrate concentration, certain organic impurities with chromophoresGoodLow to ModerateVery FastSimple, cost-effective, and rapid, making it suitable for routine quantitative assays.[5][6]Limited structural information; susceptible to interference from other absorbing species.[7]
Atomic Absorption Spectroscopy (AAS) Absorption of light by free atoms in a gaseous stateZinc content, elemental impurities (e.g., Pb, Cd, As)High (ppm to ppb)Very HighModerateRobust, reliable, and highly selective for specific elements; widely used for metal analysis.[8]Can only measure one element at a time; potential for chemical and matrix interferences.[8][9]
ICP-MS Ionization of elements in plasma followed by mass spectrometric detectionTrace and ultra-trace elemental impurities (e.g., Pb, Cd, As, Hg)Very High (ppb to ppt)[10][11]Very HighModerateMulti-element capability, exceptional sensitivity, and accuracy for trace metal analysis.[10]High instrument cost, complex instrumentation, and potential for isobaric interferences.[7]
Powder X-ray Diffraction (PXRD) Diffraction of X-rays by crystalline structuresCrystalline phase identity, polymorphism, degree of crystallinityN/AVery High (for crystal structure)ModerateDefinitive method for identifying crystalline phases and polymorphism.[12][13]Requires a crystalline sample; not suitable for amorphous materials or non-crystalline impurities.

Detailed Experimental Protocols & Workflows

Detailed and validated methodologies are crucial for obtaining reliable and reproducible results in purity analysis. The following sections outline standard operating procedures for key techniques.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR is used to confirm the identity of this compound by analyzing its characteristic molecular vibrations, particularly the carboxylate groups and water of hydration.[14] It can also detect organic impurities with distinct functional groups.

Experimental Protocol:

  • Sample Preparation: Prepare a solid dispersion by intimately grinding 1-2 mg of the this compound sample with ~200 mg of dry potassium bromide (KBr) powder in an agate mortar.

  • Pellet Formation: Transfer the mixture to a pellet-forming die and press under high pressure (approx. 8-10 tons) using a hydraulic press to form a thin, transparent pellet.

  • Blank Measurement: Place the KBr pellet holder without a sample in the spectrometer and run a background scan to account for atmospheric CO2 and H2O.

  • Sample Measurement: Place the sample pellet in the holder and acquire the IR spectrum, typically over a range of 4000 to 400 cm⁻¹.

  • Data Analysis: Compare the obtained spectrum with a reference spectrum of pure this compound. Key characteristic peaks include strong absorptions from the carboxylate groups (~1700-1620 cm⁻¹) and broad bands from the water of hydration.[14][15]

Workflow for FT-IR Analysis

FTIR_Workflow FT-IR Analysis Workflow for this compound cluster_prep Sample Preparation cluster_analysis Spectral Acquisition cluster_data Data Interpretation A Weigh Sample (1-2 mg) B Grind with KBr (~200 mg) A->B C Press into Pellet B->C D Acquire Background Spectrum (Blank) C->D E Acquire Sample Spectrum D->E F Compare to Reference Standard E->F G Identify Impurity Peaks F->G H Final Report G->H Purity Assessment

Caption: Workflow for identity and purity screening via FT-IR.

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)

ICP-MS is the gold standard for quantifying trace and ultra-trace elemental impurities, such as heavy metals (lead, cadmium, arsenic, mercury), which are strictly regulated in pharmaceutical products.[10][16]

Experimental Protocol:

  • Sample Preparation (Acid Digestion): Accurately weigh approximately 50-100 mg of the this compound sample into a clean, acid-washed digestion vessel.

  • Digestion: Add a suitable volume of high-purity nitric acid (e.g., 5 mL). If required for complete digestion, a small amount of hydrochloric acid or hydrogen peroxide can be added.

  • Heating: Heat the vessel using a microwave digestion system or a hot block, following a validated temperature program to ensure complete dissolution of the sample.

  • Dilution: After cooling, quantitatively transfer the digested solution to a volumetric flask (e.g., 50 mL or 100 mL) and dilute to the mark with deionized water. A further dilution may be necessary to bring concentrations within the calibration range.

  • Instrument Calibration: Prepare a series of multi-element calibration standards from certified stock solutions, matrix-matched to the sample acid concentration. Run the standards to generate calibration curves.

  • Sample Analysis: Aspirate the prepared sample solution into the ICP-MS. The instrument will ionize the sample in argon plasma and separate the ions based on their mass-to-charge ratio to determine the concentration of each element.[10][11]

Workflow for ICP-MS Analysis

ICPMS_Workflow ICP-MS Workflow for Elemental Impurity Analysis cluster_prep Sample Preparation cluster_cal Instrument Setup cluster_run Analysis & Reporting A Accurately Weigh Sample B Add High-Purity Acid A->B C Microwave Digestion B->C D Cool and Dilute to Final Volume C->D G Analyze Sample Solution D->G E Prepare Calibration Standards F Instrument Tuning & Calibration E->F F->G H Quantify Impurities (ppb/ppt level) G->H I Generate Report H->I

Caption: Workflow for trace elemental analysis via ICP-MS.

Atomic Absorption Spectroscopy (AAS)

AAS is a robust and widely available technique for quantifying the main element (zinc) to ensure correct stoichiometry and for detecting specific metallic impurities at parts-per-million (ppm) levels.[8][17]

Experimental Protocol:

  • Sample Preparation: Prepare the sample as described for ICP-MS (acid digestion and dilution). The final concentration must be within the linear range of the instrument for the element of interest.

  • Lamp Setup: Install the appropriate hollow-cathode lamp for the element being analyzed (e.g., a zinc lamp for zinc content, a lead lamp for lead impurity). Allow the lamp to warm up.

  • Instrument Parameters: Set the instrument's wavelength to the primary absorption line for the element (e.g., 213.9 nm for Zinc).[18] Optimize other parameters like slit width and flame conditions (e.g., air-acetylene).

  • Calibration: Prepare a series of at least five calibration standards of the target element, covering the expected sample concentration range.[18]

  • Analysis: Aspirate the blank, standards, and sample solutions into the flame. The instrument measures the absorbance of light by the atomized element.

  • Calculation: The concentration of the element in the sample is determined by comparing its absorbance to the calibration curve.

Workflow for AAS Analysis

AAS_Workflow AAS Workflow for Zinc Content & Metal Impurities A Sample Digestion & Dilution G Aspirate Sample Solution A->G B Prepare Calibration Standards F Aspirate Standards (Generate Calibration Curve) B->F C Install Hollow Cathode Lamp D Set Wavelength & Parameters C->D E Aspirate Blank & Zero Instrument D->E E->F F->G H Calculate Concentration (ppm) G->H I Final Report H->I

Caption: Workflow for elemental quantification via AAS.

Conclusion

No single technique is sufficient for a complete purity assessment of this compound. A multi-faceted approach is required. FT-IR and PXRD are essential for confirming the material's identity, hydration state, and crystalline form. For routine quality control of the citrate component, UV-Vis spectroscopy offers a rapid and cost-effective solution.[5] To comply with stringent regulatory limits for heavy metals and other elemental contaminants, the high sensitivity and multi-element capabilities of ICP-MS are indispensable.[10] AAS serves as a reliable and accessible alternative for quantifying zinc content and specific metallic impurities.[8] The choice of methodology should be guided by the specific analytical objective, required sensitivity, and available resources, ensuring the final product meets all quality and safety standards.

References

Safety Operating Guide

Proper Disposal of Zinc Citrate Trihydrate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of zinc citrate (B86180) trihydrate is crucial for ensuring laboratory safety and environmental protection. As a substance classified as hazardous to aquatic life with long-lasting effects, it necessitates a disposal protocol that adheres to strict regulatory standards. This guide provides essential safety and logistical information, including operational and disposal plans tailored for researchers, scientists, and drug development professionals.

Immediate Safety and Handling

Before initiating any disposal procedures, it is imperative to handle zinc citrate trihydrate with appropriate personal protective equipment (PPE). This includes wearing protective gloves, clothing, and eye/face protection. In case of a spill, avoid dust formation and contact with the material. Small spills can be managed by using appropriate tools to place the solid into a suitable waste disposal container, followed by cleaning the contaminated surface with water.[1] For larger spills, it is important to contain the material with an inert, non-combustible absorbent material like sand or earth before transferring it to a waste container.[1]

Disposal Procedures

The primary principle for the disposal of this compound is to avoid release into the environment. It should not be disposed of down the drain.[2] Instead, it should be managed as hazardous waste through an approved waste disposal facility.[3] The following step-by-step procedure outlines the recommended disposal process:

  • Waste Identification and Segregation:

    • Clearly label all containers with "Hazardous Waste" and the chemical name "this compound."

    • Segregate this compound waste from other laboratory waste streams to prevent accidental mixing with incompatible materials.[4]

  • Containerization:

    • Use rigid, puncture-proof, and chemically compatible containers for storing this compound waste.

    • Keep containers tightly closed when not in use to prevent spills and exposure.[3]

  • Waste Accumulation and Storage:

    • Store waste containers in a designated, well-ventilated, and cool area, away from heat sources and direct sunlight.[1][3]

    • Ensure that the storage area is secure and accessible only to authorized personnel.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.

    • Provide the waste contractor with the Safety Data Sheet (SDS) for this compound to ensure they have all the necessary information for safe handling and transport.

Quantitative Data Summary

For laboratories generating waste containing zinc, it is important to be aware of specific disposal regulations that may include concentration limits.

ParameterGuidelineSource
Zinc Concentration Limit Wastes containing zinc in amounts above 10 grams must be pre-treated to remove the metal before discharge.[5]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.

start Start: Zinc Citrate Trihydrate Waste Generated check_contamination Is the waste mixed with other hazardous materials? start->check_contamination segregate Segregate from other waste streams check_contamination->segregate No containerize Place in a labeled, sealed, and compatible hazardous waste container check_contamination->containerize Yes, after segregation segregate->containerize check_quantity Is the total zinc content in the waste > 10 grams? containerize->check_quantity pretreat Pre-treat to remove zinc (e.g., precipitation) check_quantity->pretreat Yes store Store in designated hazardous waste accumulation area check_quantity->store No pretreat->store contact_ehs Contact EHS or licensed waste disposal contractor store->contact_ehs end End: Proper Disposal contact_ehs->end

Disposal workflow for this compound.

References

Safeguarding Laboratory Personnel: A Comprehensive Guide to Handling Zinc Citrate Trihydrate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling of Zinc citrate (B86180) trihydrate, with a focus on personal protective equipment (PPE), operational protocols, and disposal plans. By adhering to these procedural, step-by-step instructions, you can minimize risks and ensure the well-being of all laboratory personnel.

Personal Protective Equipment (PPE)

The appropriate selection and use of PPE are the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling Zinc citrate trihydrate.

PPE CategorySpecificationRationale
Eye Protection Chemical splash goggles meeting ANSI Z.87.1 standard.[1] A face shield may be worn over goggles for added protection.[1]Protects against splashes and dust particles that can cause serious eye irritation.[2][3]
Hand Protection Wear protective gloves made of a material that is impermeable and resistant to the chemical, such as neoprene or nitrile rubber.[1]Prevents skin contact, which may cause mild irritation.[2][4]
Body Protection A clean, buttoned laboratory coat or body-covering clothing.[4] Long pants and closed-toe shoes are mandatory.Minimizes skin exposure to dust and potential splashes.
Respiratory Protection A NIOSH-approved particulate respirator (e.g., N95) should be used when engineering controls are not sufficient or when dust is apparent.[4][5][6] For higher concentrations or emergencies, a full-face, positive-pressure, air-supplied respirator is recommended.[4]Prevents the inhalation of dust, which can cause respiratory tract irritation.

Operational Plan: Safe Handling and Storage

Adherence to proper handling and storage protocols is critical for preventing accidents and maintaining the integrity of the chemical.

Handling Procedures:

  • Ventilation: Always handle this compound in a well-ventilated area.[2][4][7] The use of a chemical fume hood is recommended to control exposure to dust.[1]

  • Avoid Dust Generation: Minimize the creation of dust during handling and weighing.[4][7]

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling.[3][4] Do not eat, drink, or smoke in areas where the chemical is handled or stored.[3][7]

  • Avoid Contact: Take precautions to avoid contact with skin, eyes, and clothing.[2][4][7]

Storage Procedures:

  • Store in a cool, dry, and well-ventilated area away from heat and direct sunlight.[3][7]

  • Keep containers tightly closed when not in use.[2][3][7]

  • Store away from incompatible materials such as strong oxidizing agents.[7]

Emergency Procedures: Spills and First Aid

Immediate and appropriate responses to emergencies can significantly mitigate potential harm.

Spill Response:

In the event of a spill, follow these steps:

  • Evacuate: Restrict access to the spill area.[4][7]

  • Ventilate: Ensure the area is well-ventilated.

  • Personal Protection: Wear the appropriate PPE as outlined above.

  • Containment: For small spills, use a shovel or appropriate tools to carefully place the material into a suitable, labeled waste container.[4][7] For large spills, cover with an inert absorbent material like sand or earth before collection.[7]

  • Cleaning: After the material has been collected, clean the spill area with water.[4][7]

  • Disposal: Dispose of the waste material in accordance with local, state, and federal regulations.[2][8]

First Aid Measures:

Exposure RouteFirst Aid Protocol
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][4][7] Seek medical attention if irritation persists.[3][4]
Skin Contact Remove contaminated clothing. Rinse the affected skin area with plenty of water and soap.[4][7] Seek medical aid if irritation develops.[4]
Inhalation Move the exposed person to fresh air.[2][4][7] If breathing is difficult, provide oxygen.[4][7] If the person is not breathing, give artificial respiration.[2][4][7] Seek immediate medical attention.[2]
Ingestion Do NOT induce vomiting.[9] If the person is conscious, give two glasses of water to drink.[4][7] Never give anything by mouth to an unconscious person.[2][4][7] Seek immediate medical attention.[2]

Disposal Plan

Proper disposal of chemical waste is crucial for environmental safety.

  • Waste Characterization: Chemical waste generators must determine if the discarded chemical is classified as hazardous waste.[10]

  • Regulatory Compliance: Dispose of this compound and any contaminated materials in accordance with all applicable local, state, and federal regulations.[2][8][11]

  • Containers: Use approved and properly labeled containers for waste disposal.[11] Do not reuse empty containers.[8]

Chemical Spill Workflow

The following diagram illustrates the logical workflow for responding to a chemical spill of this compound.

G spill Chemical Spill Occurs assess Assess the Situation (Size and Immediate Hazard) spill->assess evacuate Evacuate Immediate Area Restrict Access assess->evacuate ppe Don Appropriate PPE (Goggles, Gloves, Respirator, Lab Coat) evacuate->ppe contain Contain the Spill (Use inert absorbent for large spills) ppe->contain collect Collect Spilled Material (Use appropriate tools) contain->collect clean Clean the Spill Area (With water) collect->clean dispose Dispose of Waste (In labeled container) clean->dispose report Report the Incident (Follow institutional protocols) dispose->report

Caption: Workflow for handling a chemical spill of this compound.

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.